molecular formula C10H12FN2Na4O14P3 B2502963 PSI-7409 tetrasodium

PSI-7409 tetrasodium

Cat. No.: B2502963
M. Wt: 588.09 g/mol
InChI Key: MEVRFPOAFPAGDY-DLULJLDFSA-J
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Description

PSI-7409 tetrasodium is a useful research compound. Its molecular formula is C10H12FN2Na4O14P3 and its molecular weight is 588.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN2O14P3.4Na/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,7-,8-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRFPOAFPAGDY-DLULJLDFSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN2Na4O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of PSI-7409 Tetrasodium: A Technical Guide to the Inhibition of HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409 tetrasodium, the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449), represents a cornerstone in the curative treatment of Hepatitis C virus (HCV) infection. This document provides an in-depth technical overview of the core mechanism of action of PSI-7409. It details the metabolic activation cascade of its prodrug, sofosbuvir, the specific inhibitory action on the HCV NS5B RNA-dependent RNA polymerase, and the kinetic parameters that define its potent, pan-genotypic activity. Experimental methodologies are described to provide a comprehensive resource for the scientific community.

Introduction

Hepatitis C, a global health concern, is caused by the hepatitis C virus, an RNA virus that relies on a viral-encoded RNA-dependent RNA polymerase, NS5B, for the replication of its genome.[1] The NS5B polymerase is a prime target for antiviral therapy due to its essential role in the viral life cycle and the high degree of conservation of its catalytic site across all HCV genotypes.[2][3] Sofosbuvir (formerly PSI-7977 or GS-7977) is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog that has revolutionized HCV treatment.[2][3][4] Upon administration, sofosbuvir undergoes extensive intracellular metabolism to form its active triphosphate analog, PSI-7409 (GS-461203).[3][5] This guide focuses on the intricate molecular mechanisms underpinning the therapeutic efficacy of PSI-7409.

Metabolic Activation of Sofosbuvir to PSI-7409

Sofosbuvir is a prodrug designed for efficient delivery into hepatocytes, the primary site of HCV replication.[2] Its conversion to the active PSI-7409 involves a multi-step enzymatic and chemical process within the liver cells.[3]

The activation pathway begins with the hydrolysis of the carboxyl ester moiety of sofosbuvir, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[3][4] This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[2][3] These initial steps yield the monophosphate intermediate. Subsequent phosphorylations, catalyzed by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase (NDPK), convert the monophosphate into the active triphosphate form, PSI-7409.[2][3]

G cluster_0 Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X  Cathepsin A /  Carboxylesterase 1 Monophosphate Uridine Monophosphate Analog Metabolite_X->Monophosphate HINT1 Diphosphate Uridine Diphosphate Analog Monophosphate->Diphosphate UMP-CMP Kinase PSI7409 PSI-7409 (Active Triphosphate) Diphosphate->PSI7409 NDPK

Caption: Metabolic activation pathway of sofosbuvir to PSI-7409 within hepatocytes.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrates of the HCV NS5B polymerase.[2] The active site of NS5B is highly conserved across all HCV genotypes, which contributes to the pan-genotypic efficacy of sofosbuvir.[2]

Once incorporated into the nascent viral RNA strand by the NS5B polymerase, PSI-7409 acts as a chain terminator.[3] The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of the uridine analog sterically hinder the formation of the subsequent phosphodiester bond, thereby preventing further elongation of the RNA chain and halting viral replication.[3]

G cluster_1 HCV Replication Complex NS5B HCV NS5B Polymerase Nascent_RNA Nascent RNA Strand NS5B->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->NS5B Chain_Termination RNA Chain Termination Nascent_RNA->Chain_Termination PSI7409 PSI-7409 PSI7409->NS5B Competitive Inhibition

Caption: Mechanism of PSI-7409-mediated inhibition of HCV NS5B polymerase.

Quantitative Data

The inhibitory activity of PSI-7409 against HCV NS5B polymerase from different genotypes has been quantified, demonstrating its pan-genotypic profile.

ParameterHCV Genotype 1bHCV Genotype 2aHCV Genotype 3aHCV Genotype 4aHuman DNA Polymerase αHuman DNA Polymerase βHuman DNA Polymerase γ
IC₅₀ (μM) 1.6[5][6]2.8[5][6]0.7[5][6]2.6[5][6]550[5][6]>1000[5][6]>1000[5][6]

Table 1: Inhibitory Activity of PSI-7409

The intracellular concentration of PSI-7409 is a critical determinant of its antiviral efficacy.

Cell TypeTime to Max ConcentrationMaximum Intracellular Concentration (μM)
Clone A cells48 hours~25[6][7]
Primary Human Hepatocytes4 hours~100[6][7]

Table 2: Intracellular Concentrations of PSI-7409

Experimental Protocols

NS5B Polymerase Inhibition Assay

The inhibitory activity of PSI-7409 on HCV NS5B polymerase is determined by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Workflow:

G cluster_2 NS5B Inhibition Assay Workflow A Prepare reaction mixture: - NS5B Polymerase - RNA template - Nucleotides (including [α-³²P]UTP) - PSI-7409 (varying concentrations) B Incubate at 37°C A->B C Stop reaction B->C D Separate products (e.g., gel electrophoresis) C->D E Quantify radiolabeled RNA (e.g., phosphorimaging) D->E F Calculate IC₅₀ E->F

Caption: Workflow for determining the IC₅₀ of PSI-7409 against NS5B polymerase.

Detailed Methodology:

Recombinant NS5B polymerases from various HCV genotypes are purified. The polymerase activity is assayed in a reaction mixture typically containing a suitable buffer, a divalent cation (e.g., MgCl₂), dithiothreitol (B142953) (DTT), all four natural ribonucleoside triphosphates (one of which is radiolabeled, e.g., [α-³²P]UTP), and an RNA template.[8] Increasing concentrations of PSI-7409 are added to the reaction mixtures. The reactions are incubated at 37°C and then stopped. The amount of incorporated radiolabel is quantified using methods like phosphorimaging after separation of the RNA product by gel electrophoresis.[8] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curves.[8]

Human DNA Polymerase Inhibition Assay

To assess the selectivity of PSI-7409, its inhibitory effect on human DNA polymerases is evaluated.

Detailed Methodology:

Human DNA polymerases α, β, and γ are assayed in a reaction mixture containing a buffer, activated calf thymus DNA as a template-primer, all four deoxyribonucleoside triphosphates (including a radiolabeled one like [α-³²P]dCTP), MgCl₂, and increasing concentrations of PSI-7409.[6] The reactions are incubated at 37°C and then quenched. The amount of radiolabeled product is quantified to determine the IC₅₀ values.[6]

Conclusion

This compound, the active metabolite of sofosbuvir, is a highly potent and selective inhibitor of the HCV NS5B polymerase. Its mechanism of action, which involves intracellular activation to a triphosphate form followed by incorporation into the viral RNA and subsequent chain termination, is the basis for its profound and pan-genotypic antiviral activity. The high therapeutic index of sofosbuvir is supported by the significantly lower inhibitory activity of PSI-7409 against human DNA polymerases. The data and protocols presented in this guide provide a comprehensive technical resource for the ongoing research and development of novel antiviral therapies.

References

Whitepaper: The Bioactivation and Mechanism of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sofosbuvir (B1194449) is a cornerstone of modern direct-acting antiviral (DAA) therapy for chronic Hepatitis C Virus (HCV) infection. As a phosphoramidate (B1195095) prodrug, it requires extensive intracellular metabolism to yield its pharmacologically active form. This document provides a detailed technical overview of the metabolic activation pathway of sofosbuvir, the mechanism of action of its active metabolite, quantitative pharmacological data, and the key experimental protocols used to characterize its activity.

The Active Form: A Uridine (B1682114) Nucleotide Analog Triphosphate

Sofosbuvir (also known as GS-7977) is not active in its administered form.[1] It is a prodrug designed to efficiently deliver a nucleotide analog into hepatocytes, the primary site of HCV replication.[2][3] Following intracellular conversion, the active antiviral agent is 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate, commonly referred to as GS-461203 or GS-331007-TP.[2][4][5][6][7] This active triphosphate is a structural mimic of the natural uridine nucleotide used by the viral polymerase.[8]

Metabolic Activation Pathway in Hepatocytes

The conversion of sofosbuvir to the active GS-461203 occurs within liver cells through a multi-step enzymatic cascade.[9][10]

  • Initial Hydrolysis: After entering the hepatocyte, sofosbuvir undergoes rapid hydrolysis of its carboxyl ester moiety. This step is catalyzed by human Cathepsin A (CatA) or Carboxylesterase 1 (CES1), leading to the formation of an intermediate metabolite.[2][5][10]

  • Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by Histidine Triad Nucleotide-binding Protein 1 (HINT1), which releases the monophosphate form of the drug (GS-331007-MP).[2][9][10]

  • Sequential Phosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate (B83284) by Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK).[5][9] A final phosphorylation step, mediated by Nucleoside Diphosphate Kinase (NDPK), generates the active triphosphate, GS-461203.[5][9]

A parallel dephosphorylation pathway can convert the monophosphate intermediate into the nucleoside metabolite GS-331007.[1][2] This metabolite lacks antiviral activity and cannot be efficiently rephosphorylated.[10] GS-331007 is the main circulating metabolite found in plasma, accounting for over 90% of the systemic drug-related material exposure.[11][12][13]

Sofosbuvir_Metabolism cluster_cell Hepatocyte cluster_plasma Plasma (Circulation) Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Intermediate Metabolite Sofosbuvir->MetaboliteX CatA / CES1 MP GS-331007-MP (Monophosphate) MetaboliteX->MP HINT1 DP GS-331007-DP (Diphosphate) MP->DP UMP-CMPK Inactive GS-331007 (Inactive) (Nucleoside) MP->Inactive Dephosphorylation TP GS-461203 (Active) (Triphosphate) DP->TP NDPK Inactive->placeholder Efflux

Caption: Intracellular metabolic activation of sofosbuvir.

Mechanism of Action: NS5B Polymerase Inhibition

The active metabolite, GS-461203, targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2][6][8]

The mechanism involves two key features:

  • Competitive Inhibition: As a uridine analog, GS-461203 competes with natural uridine triphosphate for the active site of the NS5B polymerase.[9]

  • Chain Termination: Once incorporated into the nascent viral RNA strand by the NS5B polymerase, GS-461203 acts as a chain terminator.[1][8][14] The presence of the 2'-fluoro and 2'-methyl groups on the ribose sugar creates a steric hindrance that prevents the formation of the next phosphodiester bond, thus halting the elongation of the viral RNA.[2] This effectively stops viral replication.[6][8]

Mechanism_of_Action cluster_0 HCV RNA Replication NS5B NS5B Polymerase Growing_RNA Nascent RNA Strand NS5B->Growing_RNA elongates Terminated_RNA Chain-Terminated RNA NS5B->Terminated_RNA results in RNA_template Viral RNA Template Growing_RNA->RNA_template NTPs Natural Nucleotides (NTPs) NTPs->NS5B competes with Active_SOF GS-461203 (Active Sofosbuvir) Active_SOF->NS5B incorporated

Caption: Inhibition of HCV NS5B polymerase by active sofosbuvir.

Quantitative Pharmacological Data

The pharmacological profile of sofosbuvir is characterized by its rapid absorption and conversion, and the long half-life of its inactive metabolite.

Table 1: Pharmacokinetic Parameters of Sofosbuvir and Metabolites

Parameter Sofosbuvir (Parent Drug) GS-331007 (Inactive Metabolite)
Peak Plasma Time (Tmax) 0.5 - 2 hours[2][12] 2 - 4 hours[2]
Elimination Half-life (T½) ~0.4 hours[2][4][12] ~27 hours[2][4][12]
Plasma Protein Binding 61 - 65%[2][15] Minimal[2][15]

| Primary Route of Excretion | - | Renal (~80% of dose)[2][4][12] |

Table 2: In Vitro Activity and Hepatic Concentrations

Parameter Value
IC50 of GS-461203 (Biochemical Assay) 0.7 - 2.6 µM (against NS5B from HCV genotypes 1b, 2a, 3a, 4a)[10][13]
EC50 of Sofosbuvir (HCV Replicon Assay) Genotype 1a: 40 nM, Genotype 1b: 110 nM, Genotype 2a: 50 nM[10]
Median Total Hepatic Metabolite Conc. 77.1 µM (in patients on therapy)[16][17]

| Estimated Hepatic GS-461203 Conc. | ~50 µM (greatly exceeds the Ki of 0.42 µM)[17] |

Key Experimental Protocols

The characterization of sofosbuvir's activity relies on a combination of biochemical, cell-based, and clinical pharmacology studies.

In Vitro Activation in Primary Human Hepatocytes

This assay quantifies the conversion of the prodrug to its active triphosphate form.

  • Objective: To measure the intracellular concentrations of sofosbuvir metabolites over time.

  • Methodology:

    • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. Cells are allowed to attach and form a monolayer.

    • Drug Incubation: A known concentration of sofosbuvir (e.g., 1-10 µM) is added to the culture medium.[16]

    • Time Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), the culture medium is removed, and the cells are washed with cold phosphate-buffered saline.

    • Metabolite Extraction: Intracellular metabolites are extracted by adding a cold organic solvent (e.g., 70% methanol) to the cell monolayer, followed by scraping and collection of the cell lysate.

    • Quantification: The concentrations of sofosbuvir, GS-331007-MP, DP, TP, and GS-331007 in the cell extracts are determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[16]

HCV Replicon Assay for Antiviral Activity (EC50)

This cell-based assay is used to determine the potency of the drug in inhibiting viral replication.

  • Objective: To determine the effective concentration of sofosbuvir that inhibits 50% of HCV replication (EC50).

  • Methodology:

    • Cell Line: A stable human hepatoma cell line (e.g., Huh-7) containing an HCV replicon is used. The replicon is a self-replicating viral RNA that often contains a reporter gene, such as luciferase.

    • Drug Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of sofosbuvir for a set period (e.g., 72 hours).[18]

    • Assess Replication: After incubation, the level of HCV replication is quantified. If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: The reporter signal is plotted against the drug concentration. A dose-response curve is generated, and the EC50 value is calculated as the concentration at which a 50% reduction in reporter signal is observed compared to untreated controls.[13]

Replicon_Assay_Workflow start Start seed Seed Huh-7 cells with HCV Replicon start->seed treat Add serial dilutions of Sofosbuvir seed->treat incubate Incubate for 72 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Plot data and calculate EC50 value measure->analyze end End analyze->end

Caption: Workflow for an HCV Replicon Assay.
NS5B Polymerase Biochemical Assay (IC50)

This in vitro assay directly measures the inhibition of the target enzyme.

  • Objective: To determine the concentration of the active triphosphate (GS-461203) required to inhibit 50% of the NS5B polymerase activity (IC50).

  • Methodology:

    • Reagents: The assay mixture contains recombinant HCV NS5B polymerase from a specific genotype, a synthetic RNA template, natural ribonucleotides (ATP, CTP, GTP, UTP, with one being radiolabeled or fluorescently tagged), and a serial dilution of the active triphosphate, GS-461203.

    • Reaction: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) to allow for RNA synthesis.

    • Termination: The reaction is stopped, and the newly synthesized, tagged RNA product is separated from the unincorporated nucleotides (e.g., via filter binding).

    • Quantification: The amount of incorporated tag is measured (e.g., by scintillation counting or fluorescence).

    • Data Analysis: The enzyme activity is plotted against the concentration of GS-461203 to generate a dose-response curve and calculate the IC50 value.[10]

Conclusion

Sofosbuvir's success as an antiviral agent is a direct result of its design as a prodrug that is efficiently converted into the highly potent chain-terminating nucleotide analog, GS-461203, within hepatocytes. The multi-step enzymatic activation ensures targeted delivery to the site of HCV replication. The active metabolite's ability to inhibit the NS5B polymerase provides a pan-genotypic mechanism of action with a high barrier to resistance, revolutionizing the treatment landscape for chronic hepatitis C.[2][6][19]

References

The Core Mechanism of PSI-7409 Triphosphate in HCV Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. At the forefront of this therapeutic advancement is the nucleotide analog sofosbuvir (B1194449) (PSI-7977), which, upon intracellular metabolism to its active triphosphate form, PSI-7409, effectively suppresses HCV replication. This technical guide provides an in-depth exploration of the core mechanism of PSI-7409 triphosphate in inhibiting the HCV NS5B polymerase, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Chain Termination of Viral RNA Synthesis

PSI-7409 is the active 5'-triphosphate metabolite of the prodrug sofosbuvir.[1][2][3] Sofosbuvir itself is inactive but is efficiently converted within hepatocytes to PSI-7409.[4][5] This active metabolite functions as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[6][7]

The core inhibitory action of PSI-7409 lies in its ability to act as a chain terminator during the synthesis of new viral RNA.[6][8] As a uridine (B1682114) nucleotide analog, PSI-7409 mimics the natural substrate (UTP) and is incorporated into the nascent RNA strand by the NS5B polymerase.[9] However, the presence of a 2'-fluoro and a 2'-C-methyl group on the ribose sugar of PSI-7409 creates steric hindrance.[3] This structural modification prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting further elongation of the RNA chain.[9] This premature termination of viral RNA synthesis effectively disrupts the production of new, viable viral genomes, leading to a potent antiviral effect.[6]

Quantitative Data: Inhibitory Potency of PSI-7409 Triphosphate

The inhibitory activity of PSI-7409 triphosphate against the HCV NS5B polymerase has been quantified across various HCV genotypes. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

HCV GenotypeNS5B Polymerase VariantIC50 (μM)
Genotype 1bCon11.6
Genotype 2aJFH12.8
Genotype 3a0.7
Genotype 4a2.6

Data sourced from MedChemExpress.[3][10]

PSI-7409 demonstrates a high degree of selectivity for the viral polymerase over human polymerases, contributing to its favorable safety profile. It is a weak inhibitor of human DNA polymerase α (IC50 = 550 μM) and shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[1]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the in vitro inhibitory activity of a compound against purified HCV NS5B polymerase.

Materials:

  • Purified, recombinant HCV NS5B polymerase (e.g., C-terminal 21-amino acid truncated form)

  • RNA template/primer (e.g., poly(A)/oligo(dT))

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP) or fluorescently labeled nucleotide

  • Test compound (PSI-7409 triphosphate) serially diluted in DMSO

  • Stop Solution (e.g., 0.5 M EDTA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, salts, reducing agent, and the RNA template/primer.

  • Enzyme and Inhibitor Addition: Add the purified HCV NS5B polymerase to the reaction mixture. Subsequently, add the serially diluted test compound to achieve a range of final concentrations. Include a vehicle control (DMSO).

  • Initiation of Reaction: Initiate the reaction by adding the mix of rNTPs, including the labeled rNTP.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Detection of RNA Synthesis: Capture the newly synthesized, labeled RNA. For radiolabeled nucleotides, this can be done by precipitation followed by scintillation counting.[11] For biotinylated primers, streptavidin-coated plates can be used for capture, followed by quantification.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[12]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against replicating HCV in a cellular context.

Materials:

  • Human hepatoma cells (e.g., Huh-7) stably harboring a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[9]

  • Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection)

  • 96-well plates

  • Test compound serially diluted in cell culture medium

  • Luciferase assay reagent

  • Luminometer

  • Reagents for cytotoxicity assay (e.g., MTT or MTS)

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density (e.g., 8 x 10³ cells per well) and incubate for 24 hours.[6]

  • Compound Addition: Add the serially diluted test compound to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).[9]

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.[9]

  • Quantification of HCV Replication:

    • For luciferase reporter replicons, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[9]

    • Alternatively, extract total cellular RNA and quantify HCV RNA levels using real-time RT-PCR.[11]

  • Cytotoxicity Assessment: In a parallel plate, perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of the compound on cell viability.[6]

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) from the dose-response curve of the inhibition of HCV replication.

    • Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Visualizing the Core Mechanisms

Signaling Pathway of PSI-7409 Action

PSI7409_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite1 Monophosphate Metabolite Sofosbuvir_in->Metabolite1 Intracellular Metabolism (Phosphorylation) Metabolite2 Diphosphate Metabolite Metabolite1->Metabolite2 Phosphorylation PSI7409 PSI-7409 (Active Triphosphate) Metabolite2->PSI7409 Phosphorylation NS5B HCV NS5B Polymerase PSI7409->NS5B Competitive Inhibition (mimics UTP) HCV_RNA HCV RNA Template Nascent_RNA Nascent Viral RNA NS5B->Nascent_RNA RNA Elongation Terminated_RNA Terminated RNA (Replication Blocked) Nascent_RNA->Terminated_RNA Incorporation of PSI-7409 leads to Chain Termination

Caption: Intracellular activation of sofosbuvir and subsequent inhibition of HCV RNA replication.

Experimental Workflow for HCV Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis Polymerase_Assay NS5B Polymerase Inhibition Assay IC50 Determine IC50 Polymerase_Assay->IC50 Replicon_Assay HCV Replicon Assay EC50 Determine EC50 Replicon_Assay->EC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) EC50->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 CC50->Selectivity_Index

Caption: A typical workflow for evaluating the potency and selectivity of HCV NS5B inhibitors.

References

An In-depth Technical Guide to the PSI-7409 Binding Site on HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir (B1194449), is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] As a nucleotide analog, PSI-7409 targets the highly conserved catalytic active site of the enzyme, acting as a chain terminator of viral RNA replication.[3][4] This mechanism provides a high barrier to resistance and broad genotypic coverage, making it a cornerstone of modern HCV treatment regimens.[3][5] This technical guide provides a detailed overview of the PSI-7409 binding site, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Introduction to HCV NS5B Polymerase and Nucleotide Inhibitors

The HCV NS5B protein is a crucial enzyme for the replication of the viral RNA genome.[6][7] It is an RNA-dependent RNA polymerase (RdRp) that synthesizes a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand genomes.[6] Due to its essential role in the viral life cycle and the absence of a similar enzyme in mammals, NS5B is a prime target for antiviral drug development.[8][9]

NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[1] NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[1] In contrast, NIs, such as PSI-7409, mimic natural substrates and are incorporated into the nascent RNA chain, leading to premature termination.[1][3]

Mechanism of Action of PSI-7409

The prodrug sofosbuvir (PSI-7977) is administered orally and is metabolized within hepatocytes to its active triphosphate form, PSI-7409.[10][11] This metabolic activation is a multi-step process involving cellular enzymes.[11]

Metabolic Activation Pathway

The conversion of sofosbuvir to PSI-7409 is essential for its antiviral activity. This pathway involves hydrolysis of the carboxyl ester, cleavage of the phosphoramidate (B1195095) moiety, and subsequent phosphorylations.[11]

Sofosbuvir Activation Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite1 Intermediate Metabolite Sofosbuvir->Metabolite1 Cathepsin A / CES1 Metabolite2 Monophosphate (PSI-7411) Metabolite1->Metabolite2 HINT1 Metabolite3 Diphosphate (PSI-7410) Metabolite2->Metabolite3 UMP-CMP Kinase Active_Metabolite PSI-7409 (Active Triphosphate) Metabolite3->Active_Metabolite NDP Kinase

Caption: Metabolic activation pathway of sofosbuvir to PSI-7409.

Once formed, PSI-7409 competes with the natural uridine (B1682114) triphosphate (UTP) for incorporation into the elongating RNA strand by the NS5B polymerase.[12] The presence of a 2'-C-methyl group on the ribose sugar of PSI-7409 sterically hinders the addition of the subsequent nucleotide, thereby terminating chain elongation.[4]

NS5B Inhibition and Chain Termination

The following diagram illustrates the competitive inhibition and chain termination mechanism at the NS5B active site.

NS5B Inhibition cluster_0 NS5B Polymerase Active Site RNA_Template RNA Template Nascent_Strand Nascent RNA Strand UTP UTP (Natural Substrate) Nascent_Strand->UTP Binds to PSI7409 PSI-7409 Nascent_Strand->PSI7409 Binds to Elongation Chain Elongation UTP->Elongation Incorporation Termination Chain Termination PSI7409->Termination Incorporation Polymerase Inhibition Assay A Prepare Reaction Mix (NS5B, RNA Template, Buffer) B Add Serial Dilutions of PSI-7409 A->B C Initiate with rNTPs (including radiolabeled NTP) B->C D Incubate (e.g., 37°C) C->D E Stop Reaction & Precipitate RNA D->E F Quantify Incorporated Radiolabel E->F G Calculate IC50 F->G

References

An In-depth Technical Guide to the Chemical Structure and Activity of PSI-7409 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSI-7409 tetrasodium (B8768297), the pharmacologically active metabolite of the antiviral drug Sofosbuvir. It details its chemical properties, mechanism of action, inhibitory activity, and the experimental protocols used to characterize it.

Chemical Structure and Properties

PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2] It is a uridine (B1682114) nucleotide analog that directly inhibits the replication of the Hepatitis C Virus (HCV). The tetrasodium salt form enhances its stability.

PropertyValue
Chemical Formula C10H16FN2Na4O14P3[3]
Molecular Weight 500.16 g/mol [4][5]
CAS Number 1621884-22-7[6]
Synonyms GS-461203, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate[2][5]
InChI Key IPHULAIUXUVCHH-VPCXQMTMSA-N[4]
SMILES C[C@]1(--INVALID-LINK--(O)OP(=O)(O)OP(=O)(O)O)O[C@H]1n2ccc(=O)[nH]c2=O">C@@HO)F[4]

Mechanism of Action: Inhibition of HCV Replication

Sofosbuvir is a prodrug that is metabolized intracellularly to the active triphosphate form, PSI-7409.[2] PSI-7409 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][7] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thus halting viral replication.[2][7]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir Sofosbuvir_intra Sofosbuvir Sofosbuvir->Sofosbuvir_intra Uptake Metabolism Metabolism Sofosbuvir_intra->Metabolism Intracellular Metabolism PSI_7409 PSI-7409 (Active Triphosphate) Metabolism->PSI_7409 HCV_RNA_Replication HCV RNA Replication (NS5B Polymerase) PSI_7409->HCV_RNA_Replication Incorporation Chain_Termination RNA Chain Termination HCV_RNA_Replication->Chain_Termination Inhibition Inhibition of Replication Chain_Termination->Inhibition

Metabolic activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV replication.

Quantitative Data

Inhibitory Activity against HCV NS5B Polymerase

PSI-7409 demonstrates potent inhibitory activity across various HCV genotypes. The 50% inhibitory concentration (IC50) values are summarized below.

HCV GenotypeNS5B PolymeraseIC50 (μM)
Genotype 1bCon11.6[1][3][6]
Genotype 2aJFH12.8[1][3][6]
Genotype 3a-0.7[1][3][6]
Genotype 4a-2.6[1][3][6]
Selectivity against Human DNA Polymerases

PSI-7409 exhibits high selectivity for the viral NS5B polymerase over human DNA polymerases, indicating a favorable safety profile.

Human PolymeraseIC50 (μM)
DNA Polymerase α550[6]
DNA Polymerase β>1000 (No inhibition at 1mM)[1]
DNA Polymerase γ>1000 (No inhibition at 1mM)
Intracellular Concentrations

The intracellular formation and accumulation of PSI-7409 have been studied in different cell types.

Cell TypeTime to Max ConcentrationMaximum Concentration (μM)
Clone A cells48 hours~25[1][6]
Primary Human Hepatocytes4 hours~100[1][6]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of PSI-7409 against HCV NS5B polymerase is determined through an in vitro enzymatic assay.

HCV_NS5B_Assay Reaction_Mixture Prepare Reaction Mixture: - Tris-HCl (pH 7.4) - Sodium Acetate - SDS, EDTA, tRNA Incubation Incubate at 30°C for 60 minutes Reaction_Mixture->Incubation Quench Quench Reaction with Stop Solution Incubation->Quench Purification Purify RNA Product Quench->Purification Gel_Electrophoresis Add Gel Loading Dye Heat at 90°C for 5 min Load on 6% Polyacrylamide Gel Purification->Gel_Electrophoresis Quantification Quantify Radiolabeled Products Gel_Electrophoresis->Quantification

Workflow for determining the inhibitory activity of PSI-7409 against HCV NS5B polymerase.

Protocol Details: The reaction is run at 30°C and quenched after 60 minutes by adding a stop solution containing 0.3 M Tris-HCl (pH 7.4), 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 μg/mL tRNA.[6] The resulting RNA product is then purified.[6] Samples are mixed with a gel loading dye (98% formamide, 10 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue), heated to 90°C for 5 minutes, and loaded onto a 6% polyacrylamide sequencing gel for analysis.[6]

Human DNA Polymerase Inhibition Assay

The selectivity of PSI-7409 is assessed by measuring its inhibitory effect on human DNA polymerases α, β, and γ.

DNA_Polymerase_Assay Reaction_Mixture Prepare 10μL Reaction Mixture: - 50 mM Tris (pH 7.5) - 50 mM NaCl - Activated calf thymus DNA - 20 μM dNTPs - [α-32P]dCTP - 5 mM MgCl2 - PSI-7409 (increasing conc.) Add_Polymerase Add DNA Polymerase α, β, or γ Reaction_Mixture->Add_Polymerase Incubation Incubate at 37°C for 30 minutes Add_Polymerase->Incubation Quench Quench Reaction with 0.5 M EDTA Incubation->Quench Quantification Quantify Radiolabeled Products Quench->Quantification

Workflow for the human DNA polymerase inhibition assay.

Protocol Details: The assay is conducted in a 10-μL reaction volume containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/μL activated calf thymus DNA, 20 μM of all four natural deoxynucleoside triphosphates, 4 μCi [α-32P]dCTP, 5 mM MgCl2, and varying concentrations of PSI-7409.[6] DNA polymerase α, β, or γ is added to final concentrations of 20, 18, and 50 μg/mL, respectively.[6] Reactions are incubated at 37°C and stopped after 30 minutes with 1 μL of 0.5 M EDTA.[6] The amount of radiolabeled product is then quantified to determine the level of inhibition.[6]

References

An In-depth Technical Guide to the Stability and Degradation Pathways of PSI-7409 (Uprifosbuvir Triphosphate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of PSI-7409, the active triphosphate metabolite of the hepatitis C virus (HCV) NS5B polymerase inhibitor uprifosbuvir (B611596) (sofosbuvir). Given that PSI-7409 is an intracellular metabolite, publicly available stability data is limited. This guide consolidates available information on its prodrugs, general knowledge of nucleotide triphosphate stability, and best practices for its assessment.

Introduction to PSI-7409

PSI-7409, or β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate, is the pharmacologically active form of the prodrug uprifosbuvir (also known as sofosbuvir (B1194449) or PSI-7977).[1][2] Uprifosbuvir is a direct-acting antiviral agent highly effective against HCV.[3][4] Following administration, the prodrug is metabolized within hepatocytes to PSI-7409.[5][6] This active triphosphate then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[2][4] The stability of this active metabolite is a critical factor in its therapeutic efficacy and duration of action.

Stability of PSI-7409 and its Precursor

Direct quantitative stability data for PSI-7409 is not extensively available in the public domain. However, valuable insights can be drawn from forced degradation studies of its parent compound, sofosbuvir, and the general chemical properties of nucleotide triphosphates.

Recommended Storage Conditions for PSI-7409

Commercial suppliers provide the following storage recommendations for PSI-7409, which suggest its inherent instability in solution at higher temperatures.

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Data sourced from MedChemExpress.[2]
Forced Degradation of Sofosbuvir (Precursor to PSI-7409)

Forced degradation studies on sofosbuvir indicate the susceptibility of the core nucleoside structure to hydrolytic and oxidative stress. The drug is relatively stable under thermal and photolytic conditions.

Stress ConditionReagent and ConditionsDegradation (%)
Acid Hydrolysis1 N HCl, 80°C, 10 hours8.66%
Base Hydrolysis0.5 N NaOH, 60°C, 24 hours45.97%
Oxidation30% H₂O₂, 80°C, 2 days0.79%
ThermalNot specifiedNo degradation observed
Photolytic254 nm, 24 hoursNo degradation observed
Data adapted from Pottabathini et al., 2016.[7]

Metabolic Activation and Degradation Pathways

The metabolic activation of uprifosbuvir to PSI-7409 is a multi-step enzymatic process. Conversely, the degradation of PSI-7409 is presumed to occur through enzymatic and chemical hydrolysis of the triphosphate chain.

Metabolic Activation of Uprifosbuvir to PSI-7409

The conversion of the prodrug to the active triphosphate is a critical pathway for its antiviral activity.

Metabolic Activation of Uprifosbuvir Uprifosbuvir Uprifosbuvir (Prodrug) UMP_analog Uridine Monophosphate Analog Uprifosbuvir->UMP_analog Cleavage UDP_analog Uridine Diphosphate Analog UMP_analog->UDP_analog Phosphorylation PSI_7409 PSI-7409 (Active Triphosphate) UDP_analog->PSI_7409 Phosphorylation

Figure 1: Metabolic activation of uprifosbuvir to PSI-7409.

Postulated Degradation Pathway of PSI-7409

The primary degradation pathway for PSI-7409 is likely the sequential hydrolysis of the triphosphate moiety, catalyzed by intracellular phosphatases or occurring via chemical hydrolysis.

Degradation Pathway of PSI-7409 PSI_7409 PSI-7409 (Triphosphate) UDP_analog UDP Analog (Diphosphate) PSI_7409->UDP_analog Hydrolysis UMP_analog UMP Analog (Monophosphate) UDP_analog->UMP_analog Hydrolysis Nucleoside_analog Nucleoside Analog UMP_analog->Nucleoside_analog Hydrolysis

Figure 2: Postulated degradation pathway of PSI-7409.

Experimental Protocols for Stability Assessment

The following sections outline recommended protocols for evaluating the stability of PSI-7409. These are based on established methods for nucleotide analogs and the parent compound, sofosbuvir.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1.1. Hydrolytic Degradation

  • Preparation of Solutions: Prepare solutions of PSI-7409 (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and alkaline samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

4.1.2. Oxidative Degradation

  • Preparation of Solution: Prepare a solution of PSI-7409 (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30%).

  • Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at specified intervals.

  • Analysis: Analyze the samples by HPLC.

Enzymatic Stability Assessment

Evaluating stability in the presence of cellular enzymes provides a more biologically relevant understanding of the compound's persistence.

  • Preparation of Incubation Mixtures: Prepare incubation mixtures containing PSI-7409 at a known concentration in a buffer (e.g., Tris-HCl, pH 7.4) with a source of metabolic enzymes, such as human liver S9 fractions or cell homogenates.[8][9]

  • Initiation of Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C.

  • Time Points: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching of Reaction: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile (B52724) or perchloric acid).

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins and collect the supernatant for analysis.

  • Analysis: Quantify the remaining PSI-7409 and any metabolites using LC-MS/MS.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of PSI-7409.

4.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate the polar triphosphate from its less polar degradation products.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at approximately 260 nm.

  • Temperature: The column temperature should be controlled, for instance, at 30°C.

4.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is invaluable for the identification and characterization of degradation products.

  • Ionization: Electrospray ionization (ESI) in negative mode is suitable for the analysis of phosphorylated compounds.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for accurate mass measurements to determine the elemental composition of degradation products.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to obtain structural information about the degradation products by analyzing their fragmentation patterns.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the stability assessment of PSI-7409.

Experimental Workflow for PSI-7409 Stability cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Sampling cluster_3 Sample Processing cluster_4 Analysis cluster_5 Data Interpretation prep Prepare PSI-7409 Solutions hydrolytic Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolytic oxidative Oxidative Stress (H₂O₂) prep->oxidative enzymatic Enzymatic Stress (Liver S9, etc.) prep->enzymatic sampling Collect Aliquots at Intervals hydrolytic->sampling oxidative->sampling enzymatic->sampling processing Neutralize/Quench & Centrifuge sampling->processing hplc HPLC-UV Analysis (Quantitation) processing->hplc lcms LC-MS/MS Analysis (Identification) processing->lcms data_analysis Determine Degradation Rate & Identify Degradants hplc->data_analysis lcms->data_analysis

Figure 3: General workflow for assessing the stability of PSI-7409.

Conclusion

PSI-7409, the active triphosphate of uprifosbuvir, is an inherently unstable molecule, particularly in solution and in the presence of metabolic enzymes. While detailed public data on its stability is scarce, a comprehensive understanding can be built upon the forced degradation studies of its parent compound, sofosbuvir, and the known behavior of nucleotide triphosphates. The primary degradation pathway is anticipated to be the hydrolysis of the triphosphate chain. For drug development professionals, it is imperative to conduct thorough in-house stability studies using robust, validated analytical methods, such as HPLC and LC-MS/MS, to accurately characterize the stability profile of this critical active metabolite. The protocols and workflows outlined in this guide provide a solid foundation for such investigations.

References

The Intracellular Journey: A Technical Guide to the Conversion of Sofosbuvir to its Active Form, PSI-7409

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular metabolic activation of sofosbuvir (B1194449), a cornerstone nucleotide analog prodrug for the treatment of Hepatitis C Virus (HCV) infection. Understanding this intricate conversion process is paramount for the fields of antiviral drug design, pharmacology, and clinical drug development. Sofosbuvir's efficacy is entirely dependent on its multi-step transformation within the host hepatocyte into the pharmacologically active nucleoside triphosphate, PSI-7409 (also known as GS-461203). This document details the enzymatic cascade, presents key quantitative data, outlines experimental methodologies for metabolite analysis, and provides visual representations of the core pathways.

The Metabolic Activation Pathway

Upon oral administration and absorption, sofosbuvir is efficiently taken up by hepatocytes, the primary site of HCV replication.[1] Within these cells, it undergoes a sequential three-step enzymatic conversion to its active triphosphate form.[1][2] This activation cascade is crucial as the initial prodrug form cannot be utilized by the viral polymerase, and the charged phosphate (B84403) intermediates are effectively trapped within the cell, leading to an accumulation of the active compound at its site of action.[1]

The pathway proceeds as follows:

  • Ester Hydrolysis: The first step involves the hydrolysis of the carboxyl ester moiety of sofosbuvir. This reaction is catalyzed by two key human intracellular esterases: Cathepsin A (CatA) and Carboxylesterase 1 (CES1) .[1][3] This initial cleavage results in the formation of an intermediate metabolite, referred to as Metabolite X.[4]

  • Phosphoramidate (B1195095) Cleavage: The phosphoramidate bond of Metabolite X is then cleaved by the Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) .[1][5] This is a critical step that unmasks the monophosphate, yielding GS-331007 monophosphate (GS-331007-MP).

  • Sequential Phosphorylation: The newly formed monophosphate metabolite serves as a substrate for cellular kinases. It is first phosphorylated by Uridine (B1682114) Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) to its diphosphate (B83284) form, GS-331007 diphosphate (GS-331007-DP).[1][6] Subsequently, Nucleoside Diphosphate Kinase (NDPK) catalyzes the final phosphorylation step, converting the diphosphate into the active triphosphate metabolite, PSI-7409 (GS-461203).[1][6]

This active triphosphate analog mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B viral polymerase, acting as a chain terminator and halting viral replication.[7] An alternative, off-pathway reaction can occur where the monophosphate (GS-331007-MP) is dephosphorylated to the inactive nucleoside metabolite, GS-331007, which can then be transported out of the cell.[1]

Sofosbuvir_Metabolism cluster_cell Hepatocyte cluster_action Antiviral Action cluster_outside Systemic Circulation Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Metabolite X (Intermediate) Sofosbuvir->MetaboliteX Cathepsin A (CatA) Carboxylesterase 1 (CES1) GS331007_MP GS-331007-MP (Monophosphate) MetaboliteX->GS331007_MP HINT1 GS331007_DP GS-331007-DP (Diphosphate) GS331007_MP->GS331007_DP UMP-CMPK GS331007_N GS-331007 (Inactive Nucleoside) GS331007_MP->GS331007_N Dephosphorylation PSI7409 PSI-7409 (Active Triphosphate) GS331007_DP->PSI7409 NDPK Action Inhibition of HCV NS5B Polymerase PSI7409->Action GS331007_out GS-331007 (Excreted) GS331007_N->GS331007_out Sofosbuvir_in Oral Sofosbuvir Sofosbuvir_in->Sofosbuvir

Caption: Intracellular metabolic activation pathway of Sofosbuvir.

Quantitative Data Summary

Table 1: Intracellular Concentrations of Sofosbuvir Anabolites in Human Cells

Cell TypeMetaboliteMedian Concentration (fmol/10⁶ cells)Concentration Range (fmol/10⁶ cells)
PBMCs GS-331007-MP22051.5 - 846
GS-331007-DP70.225.8 - 275
PSI-7409 (TP) 859 54.5 - 6,756
Hepatocytes GS-331007-MP1,195551 - 1,839
GS-331007-DP16775.2 - 259
PSI-7409 (TP) 133 64.4 - 202

Data sourced from a study analyzing samples from patients receiving sofosbuvir-based therapy.

Additionally, the potency of the final active metabolite, PSI-7409, has been characterized against various HCV genotypes.

Table 2: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV GenotypeIC₅₀ (μM)
1b 1.6
2a 2.8
3a 0.7
4a 2.6

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of PSI-7409 required to inhibit the enzymatic activity of the viral polymerase by 50%.

Experimental Protocols

The quantification of sofosbuvir and its charged intracellular metabolites requires highly sensitive and specific analytical methods due to the complexity of the cellular matrix and the low concentrations of the analytes. The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Intracellular Sofosbuvir Metabolites

This protocol provides a generalized workflow for the extraction and analysis of sofosbuvir anabolites from cultured cells (e.g., hepatocytes) or peripheral blood mononuclear cells (PBMCs).

1. Cell Harvesting and Lysis:

  • Harvest a known quantity of cells (e.g., 2 x 10⁶ cells) by centrifugation.

  • Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

  • Lyse the cells to release intracellular contents. This is typically achieved by resuspending the pellet in a cold lysis buffer, often containing a solvent like 70% methanol, to precipitate proteins and extract the metabolites.

  • An appropriate internal standard (preferably a stable isotope-labeled version of the analyte) should be added at this stage to correct for variations in extraction efficiency and instrument response.

2. Metabolite Separation and Extraction:

  • To separate the mono-, di-, and triphosphate anabolites, which differ in their negative charge, strong anion exchange (SAX) solid-phase extraction (SPE) is employed.

  • Cartridge Conditioning: Prepare the SAX SPE cartridge by washing with ultrapure water, followed by a high-concentration salt solution (e.g., 1 M KCl), and finally equilibrating with a low-concentration salt solution (e.g., 5 mM KCl).

  • Sample Loading & Elution: Load the cell lysate onto the conditioned cartridge. The phosphorylated metabolites will bind to the stationary phase. Elute the fractions sequentially using a stepwise gradient of increasing salt (KCl) concentration. For example:

    • Elute GS-331007-MP with ~75 mM KCl.

    • Elute GS-331007-DP with ~90 mM KCl.

    • Elute PSI-7409 (TP) with 1 M KCl.

  • Collect each fraction in a separate tube.

3. Sample Clean-up and Concentration:

  • Desalt the collected fractions using a suitable method, such as reverse-phase SPE.

  • Wash the cartridges with ultrapure water to remove salts.

  • Elute the analytes with an organic solvent (e.g., methanol).

  • Evaporate the samples to dryness under a stream of nitrogen gas.

  • Reconstitute the dried residue in a small, known volume of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Perform chromatographic separation using a reverse-phase column (e.g., a C18 or C30 column). The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic component like acetonitrile, run in an isocratic or gradient elution mode.

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of each metabolite in the samples based on the peak area ratios of the analyte to the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_fractions Collected Fractions cluster_analysis Analysis cell_harvest 1. Cell Harvesting (e.g., 2x10^6 hepatocytes) cell_lysis 2. Cell Lysis & Protein Precipitation (e.g., 70% Methanol + Internal Standard) cell_harvest->cell_lysis spe_extraction 3. Solid-Phase Extraction (SPE) (Strong Anion Exchange) cell_lysis->spe_extraction fraction_collection 4. Sequential Elution & Fraction Collection spe_extraction->fraction_collection cleanup 5. Desalting & Concentration (Evaporation & Reconstitution) fraction_collection->cleanup mp_fraction MP Fraction dp_fraction DP Fraction tp_fraction TP Fraction lcms 6. LC-MS/MS Analysis (Reverse Phase Chromatography, MRM) cleanup->lcms quant 7. Data Processing & Quantification (Calibration Curve) lcms->quant

References

PSI-7409 IC50 values against HCV genotypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PSI-7409 IC50 Values Against HCV Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1][2] It functions as a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3][4] By acting as a chain terminator, PSI-7409 effectively halts the synthesis of new viral RNA, exhibiting broad activity against multiple HCV genotypes.[1][4] This guide provides a comprehensive overview of the inhibitory activity of PSI-7409, detailing its IC50 values, the experimental protocols used for their determination, and the underlying mechanism of action.

Mechanism of Action

Sofosbuvir, a phosphoramidate (B1195095) prodrug, is administered and readily enters hepatocytes.[5][6] Inside the liver cells, it undergoes intracellular metabolism to form the active triphosphate nucleotide analog, PSI-7409.[3][4] This active metabolite mimics the natural uridine (B1682114) nucleotide substrate of the viral NS5B polymerase.[4] When the NS5B polymerase attempts to incorporate PSI-7409 into a newly synthesized RNA strand, the presence of a 2'-C-methyl group sterically hinders the addition of the next nucleotide, leading to immediate chain termination and the cessation of viral replication.[4]

cluster_blood Bloodstream cluster_hepato Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir_blood Sofosbuvir (Prodrug) Sofosbuvir_hepato Sofosbuvir Sofosbuvir_blood->Sofosbuvir_hepato Enters Cell Metabolism Intracellular Metabolism Sofosbuvir_hepato->Metabolism PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 NS5B NS5B Polymerase PSI7409->NS5B Inhibits Replication RNA Replication NS5B->Replication Mediates Termination Chain Termination NS5B->Termination Leads to A 1. Cell Seeding HCV replicon cells (Huh-7) are plated in 96-well plates B 2. Compound Addition Serial dilutions of Sofosbuvir (prodrug of PSI-7409) added to wells A->B C 3. Incubation Plates incubated for 72 hours at 37°C to allow for drug action B->C D 4. Cell Lysis & Reagent Addition Cells are lysed and luciferase assay reagent is added C->D E 5. Signal Measurement Luminescence is measured; signal is proportional to HCV replication D->E F 6. Data Analysis Dose-response curve is generated to calculate the EC50 value E->F

References

The Genesis of a Hepatitis C Cure: A Technical Guide to the Discovery and Intracellular Synthesis of PSI-7409

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, transforming it from a lifelong ailment into a curable disease. At the heart of this revolution lies the nucleotide analog inhibitor Sofosbuvir (B1194449) (PSI-7977), a prodrug that, once metabolized, unleashes its potent antiviral activity in the form of PSI-7409. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and intracellular synthesis of PSI-7409, the active triphosphate metabolite responsible for halting HCV replication. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved in the therapeutic efficacy of this groundbreaking antiviral agent.

Discovery and Rationale for a Prodrug Approach

The quest for a potent and pan-genotypic HCV inhibitor led researchers to explore nucleotide analogs that could act as chain terminators for the viral RNA-dependent RNA polymerase, NS5B. Early studies identified promising nucleoside analogs, but their clinical utility was hampered by poor oral bioavailability and inefficient conversion to the active triphosphate form within the liver cells (hepatocytes). To overcome these hurdles, a prodrug strategy was employed.[1] This approach involves masking the charged phosphate (B84403) groups of the nucleotide analog to enhance cell permeability and facilitate targeted delivery to the liver.[2]

Sofosbuvir (PSI-7977) was designed as a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog.[2] This design allows the molecule to efficiently enter hepatocytes, where it undergoes a series of enzymatic transformations to generate the active triphosphate, PSI-7409.[2][3] This intracellular synthesis is a critical feature of its design, ensuring high concentrations of the active inhibitor at the site of viral replication.

Intracellular Synthesis of PSI-7409: The Metabolic Activation Pathway

PSI-7409 is not administered directly but is synthesized within the host's liver cells from its prodrug, Sofosbuvir. This multi-step metabolic activation is a key element of its therapeutic success.

The intracellular conversion of Sofosbuvir to PSI-7409 proceeds as follows:

  • Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester moiety of Sofosbuvir, a reaction catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[4]

  • Phosphoramidate Cleavage: This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the amino acid ester and phenol.[5]

  • Phosphorylation Events: The resulting monophosphate intermediate is then sequentially phosphorylated by cellular kinases. UMP-CMP kinase catalyzes the formation of the diphosphate (B83284), and nucleoside diphosphate kinase (NDPK) completes the synthesis by adding the third phosphate group to form the active triphosphate, PSI-7409.[2][5]

Metabolic Activation of Sofosbuvir to PSI-7409 cluster_0 Hepatocyte cluster_1 HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Intermediate_MP Monophosphate Intermediate Sofosbuvir->Intermediate_MP CatA/CES1, HINT1 Intermediate_DP Diphosphate Intermediate Intermediate_MP->Intermediate_DP UMP-CMP Kinase PSI7409 PSI-7409 (Active Triphosphate) Intermediate_DP->PSI7409 NDPK NS5B HCV NS5B Polymerase PSI7409->NS5B Inhibition Replication RNA Replication NS5B->Replication Termination Chain Termination NS5B->Termination Incorporation of PSI-7409

Caption: Intracellular metabolic activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV NS5B polymerase.

Mechanism of Action: Chain Termination of HCV RNA Replication

PSI-7409 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[6] Structurally, it mimics the natural uridine triphosphate (UTP) substrate. Once incorporated into the growing viral RNA strand by the NS5B polymerase, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinder the addition of the next incoming nucleotide, thereby causing premature chain termination and halting viral replication.[2][6]

Quantitative Biological and Pharmacokinetic Data

The following tables summarize the key quantitative data for PSI-7409 and its parent prodrug, Sofosbuvir.

Table 1: In Vitro Activity of PSI-7409 against HCV NS5B Polymerase

HCV GenotypeIC₅₀ (μM)
1b1.6[7][8]
2a2.8[7][8]
3a0.7[7][8]
4a2.6[7][8]

Table 2: Selectivity of PSI-7409 for HCV NS5B Polymerase

Human PolymeraseIC₅₀ (μM)
DNA Polymerase α550[7][8]
DNA Polymerase β>1000[7][8]
DNA Polymerase γ>1000[7][8]

Table 3: Pharmacokinetic Properties of Sofosbuvir and its Metabolites

ParameterSofosbuvir (PSI-7977)GS-331007 (Inactive Metabolite)
Tₘₐₓ (post-dose)0.5 - 2 hours[9]2 - 4 hours
Plasma Protein Binding61 - 65%[9]Minimally bound
Terminal Half-life~0.4 hours[2][9]~27 hours[2][9]
Primary Route of EliminationMetabolismRenal excretion (~80%)[9]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the HCV NS5B polymerase by 50% (IC₅₀).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), a reducing agent (e.g., DTT), a known concentration of purified recombinant HCV NS5B polymerase, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (ATP, CTP, GTP, and UTP), including a radiolabeled or fluorescently tagged UTP.

  • Inhibitor Addition: Serial dilutions of the test compound (PSI-7409) are added to the reaction mixtures.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Quenching: The reaction is stopped by the addition of a quenching solution containing a strong chelating agent (e.g., EDTA) and a denaturant (e.g., SDS).[8]

  • Product Capture and Detection: The newly synthesized RNA product, which is biotinylated, is captured on a streptavidin-coated plate. The amount of incorporated radiolabeled or fluorescent UTP is then quantified using a suitable detector (e.g., scintillation counter or fluorescence reader).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

HCV NS5B Polymerase Inhibition Assay Workflow Start Prepare Reaction Mixture (Buffer, Salts, DTT, Biotin-RNA template, NTPs including labeled UTP) Add_Inhibitor Add Serial Dilutions of PSI-7409 Start->Add_Inhibitor Add_Enzyme Add HCV NS5B Polymerase Add_Inhibitor->Add_Enzyme Incubate Incubate at 30°C for 60 min Add_Enzyme->Incubate Quench Quench Reaction with EDTA/SDS Incubate->Quench Capture Capture Biotinylated RNA on Streptavidin Plate Quench->Capture Detect Quantify Incorporated Labeled UTP Capture->Detect Analyze Calculate % Inhibition and Determine IC₅₀ Detect->Analyze

Caption: Workflow for determining the in vitro inhibitory activity of PSI-7409 against HCV NS5B polymerase.
Human DNA Polymerase Selectivity Assay

This assay evaluates the selectivity of the inhibitor for the viral polymerase over host cell DNA polymerases.

Methodology:

  • Reaction Mixture Preparation: Separate reaction mixtures are prepared for human DNA polymerase α, β, and γ. Each mixture contains a buffered solution (e.g., 50 mM Tris, pH 7.5), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), activated calf thymus DNA as a template-primer, a mixture of deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), including [α-³²P]dCTP, and the respective human DNA polymerase.[8]

  • Inhibitor Addition: Increasing concentrations of PSI-7409 are added to the reaction mixtures.

  • Reaction and Quenching: Reactions are run at 37°C and quenched after 30 minutes by adding EDTA.[8]

  • Quantification: The amount of radiolabeled product is quantified.[8]

  • Data Analysis: A nonlinear fit is used to determine the IC₅₀ value.[8]

Conclusion

PSI-7409 represents a pinnacle of rational drug design, where a deep understanding of virology, medicinal chemistry, and human metabolism converged to create a highly effective and safe therapeutic agent. Its discovery and development underscore the power of the prodrug approach to overcome pharmacokinetic challenges and deliver a potent inhibitor directly to the site of viral replication. The intracellular synthesis of PSI-7409 from Sofosbuvir is a testament to the elegant science that has made the cure of Hepatitis C a reality for millions worldwide. This technical guide serves as a comprehensive resource for the scientific community, providing the foundational knowledge necessary to appreciate and build upon this remarkable achievement in modern medicine.

References

Pan-Genotypic Activity of PSI-7409: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the pan-genotype activity of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). It is intended for researchers, scientists, and drug development professionals engaged in the study of hepatitis C virus (HCV) and antiviral therapeutics.

Introduction

PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its parent prodrug, sofosbuvir (formerly PSI-7977), is a cornerstone of modern HCV therapy, valued for its high barrier to resistance and its activity against all six major HCV genotypes. This pan-genotypic activity is a critical attribute, simplifying treatment regimens and broadening their applicability. This guide details the mechanism of action, in vitro and clinical efficacy, and the experimental protocols used to characterize the pan-genotypic profile of PSI-7409.

Mechanism of Action

Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug, which undergoes intracellular metabolism in hepatocytes to form the active triphosphate, PSI-7409.[1] This conversion is a multi-step enzymatic process. Once formed, PSI-7409 mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. The presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar of PSI-7409 sterically hinders the addition of the next nucleotide, thereby acting as a chain terminator and halting viral RNA replication.[2]

cluster_0 Hepatocyte cluster_1 HCV RNA Replication Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A / Carboxylesterase 1 PSI_7411 Monophosphate (PSI-7411) Metabolite_X->PSI_7411 HINT1 PSI_7410 Diphosphate (PSI-7410) PSI_7411->PSI_7410 UMP-CMPK PSI_7409 Active Triphosphate (PSI-7409) PSI_7410->PSI_7409 NDPK NS5B HCV NS5B Polymerase PSI_7409->NS5B Incorporation RNA Viral RNA Elongation NS5B->RNA Termination Chain Termination NS5B->Termination RNA->Termination A Prepare Reaction Mix (NS5B, RNA template, rNTPs, radiolabeled rNTP) B Add varying concentrations of PSI-7409 A->B C Incubate at 30°C B->C D Stop reaction and capture synthesized RNA C->D E Quantify radioactivity D->E F Calculate % inhibition and determine IC50 E->F A Seed HCV replicon cells in 96-well plates B Treat with serial dilutions of test compound A->B A->B C Incubate for 48-72 hours B->C B->C D Lyse cells and measure luciferase activity C->D E Perform parallel cytotoxicity assay C->E F Calculate EC50 D->F

References

Methodological & Application

Application Notes and Protocols for PSI-7409 Tetrasodium In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (B1194449) (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Its mechanism involves incorporation into the nascent viral RNA strand, leading to chain termination.[3] PSI-7409 exhibits broad activity across various HCV genotypes.[1][4] The following protocols detail the in vitro methodologies for evaluating the antiviral potency, cytotoxicity, and resistance profile of PSI-7409 tetrasodium.

Data Presentation

Antiviral Potency and Selectivity

The following table summarizes the in vitro activity of PSI-7409 against various HCV genotypes and its selectivity against human polymerases.

TargetGenotype/SubtypeAssay TypeEndpointValue (µM)Reference
HCV NS5B Polymerase 1b (Con1)EnzymaticIC501.6[1][4]
2a (JFH-1)EnzymaticIC502.8[1][4]
3aEnzymaticIC500.7[1][4]
4aEnzymaticIC502.6[1][4]
Human Polymerase DNA Polymerase αEnzymaticIC50550[5][6]
DNA Polymerase βEnzymaticIC50>1000[5][6]
DNA Polymerase γEnzymaticIC50>1000[5][6]
HCV Replicon Genotype 1bCell-basedEC50 (Sofosbuvir)0.015[7]
Genotype 2aCell-basedEC50 (Sofosbuvir)0.018[7]
Cytotoxicity Huh-7 cellsCell-basedCC50 (Sofosbuvir)>100[8]
Selectivity Index (SI) Genotype 1bCalculatedSI = CC50/EC50>6667[7][8]

Note: EC50 values are for the prodrug Sofosbuvir, as PSI-7409 is the intracellular active form and is not typically used in cell-based replicon assays directly. The Selectivity Index (SI) is calculated using the EC50 of the parent compound and its cytotoxicity.

Mechanism of Action: HCV NS5B Polymerase Inhibition

PSI-7409 functions as a chain terminator of HCV RNA replication. The diagram below illustrates this mechanism.

cluster_0 Hepatocyte cluster_1 HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 RNA_Synthesis RNA Synthesis PSI7409->RNA_Synthesis Incorporation NS5B HCV NS5B RNA Polymerase NS5B->RNA_Synthesis RNA_Template Viral RNA Template RNA_Template->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination

Mechanism of action of Sofosbuvir and PSI-7409.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound using a luciferase-based HCV replicon assay in Huh-7 cells.[2][7][9]

Materials:

  • Huh-7 cells harboring a stable HCV replicon with a luciferase reporter gene (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (e.g., Sofosbuvir)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

Workflow:

A 1. Cell Seeding (Huh-7 HCV Replicon Cells) B 2. Compound Addition (Serial Dilutions) A->B C 3. Incubation (72 hours) B->C D 4. Cell Lysis & Luciferase Assay C->D E 5. Data Analysis (EC50 Calculation) D->E

Workflow for HCV replicon antiviral assay.

Procedure:

  • Cell Seeding:

    • Culture Huh-7 cells containing the HCV replicon in DMEM supplemented with 10% FBS, antibiotics, and an appropriate concentration of G418 to maintain the replicon.

    • On the day of the assay, trypsinize the cells, count them, and resuspend in culture medium without G418.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation and Addition:

    • Prepare a stock solution of the test compound (e.g., Sofosbuvir) in 100% DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

    • Remove the culture medium from the cell plates and add the medium containing the serially diluted compounds.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]

  • Luciferase Assay:

    • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well, mix, and measure the luminescence signal using a microplate reader. The signal is proportional to the level of HCV replicon replication.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration (log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of the test compound in the host cell line to assess its therapeutic window.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • Culture medium and reagents as in the antiviral assay

  • 96-well cell culture plates

  • Test compound

  • DMSO

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in 96-well plates at the same density as the antiviral assay and incubate for 24 hours.

  • Compound Addition:

    • Add serial dilutions of the test compound to the cells, mirroring the concentrations used in the antiviral assay. Include a vehicle control.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels) to each well according to the manufacturer's protocol.

    • Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the CC50 value.

In Vitro Resistance Selection Protocol

This protocol is designed to select for and identify resistance-associated substitutions (RASs) in the HCV replicon in response to prolonged exposure to an antiviral agent.[1][10]

Workflow:

A 1. Culture Replicon Cells with Low Drug Concentration B 2. Monitor for Viral Rebound A->B C 3. Gradually Increase Drug Concentration B->C C->B D 4. Isolate Resistant Colonies C->D E 5. Sequence Viral Genome (e.g., NS5B) D->E

Workflow for in vitro resistance selection.

Procedure:

  • Initial Culture:

    • Culture stable HCV replicon cells in the presence of the test compound (e.g., Sofosbuvir) at a concentration equal to its EC50 or EC90.

  • Passaging and Dose Escalation:

    • Passage the cells every 3-4 days, maintaining the selective pressure of the compound.

    • Monitor for signs of viral rebound (e.g., increased luciferase signal or cell survival in the presence of G418).

    • Once the replicon population shows signs of recovery, gradually increase the concentration of the test compound in a stepwise manner. This process can take several weeks to months.[1][10]

  • Isolation of Resistant Clones:

    • Once cells can proliferate at high concentrations of the compound, isolate individual resistant colonies.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of interest (e.g., the NS5B coding region).

    • Sequence the PCR products to identify mutations compared to the wild-type replicon sequence. The S282T substitution is the primary resistance mutation associated with Sofosbuvir.[1][10]

  • Phenotypic Analysis:

    • Engineer the identified mutation(s) into a wild-type replicon construct via site-directed mutagenesis.

    • Perform a transient replicon assay to confirm that the identified mutation(s) confer reduced susceptibility to the compound, and quantify the fold-change in EC50.

Disclaimer

These protocols are intended for research use only by qualified professionals. They provide a general framework, and specific parameters such as cell densities, incubation times, and reagent concentrations may require optimization for different HCV genotypes, replicon systems, or laboratory conditions. All work with HCV replicons should be conducted in a BSL-2 (Biosafety Level 2) laboratory facility.

References

Application Notes and Protocols for PSI-7409 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper handling, storage, and utilization of PSI-7409 tetrasodium (B8768297), the active triphosphate metabolite of the antiviral prodrug sofosbuvir (B1194449). Adherence to these protocols is crucial for ensuring the integrity of the compound and obtaining reliable, reproducible results in research and development settings.

Product Information

Parameter Description
IUPAC Name (2R)-2-Deoxy-2-fluoro-2-C-methyl-D-erythro-pentofuranosyl-5'-triphosphate, tetrasodium salt
Molecular Formula C₁₀H₁₂FN₂Na₄O₁₄P₃
Molecular Weight 588.09 g/mol
CAS Number 1621884-22-7
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in water (≥ 100 mg/mL)[1]

Storage and Stability

Proper storage of PSI-7409 tetrasodium is critical to prevent degradation and maintain its biological activity. It is recommended to store the compound in a tightly sealed container, protected from moisture.

Storage Conditions:

Form Temperature Duration Notes
Solid (Powder) -20°CUp to 3 yearsStore in a desiccated environment.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution -20°CUp to 1 monthFor short-term storage. Avoid repeated freeze-thaw cycles.

Data compiled from multiple sources.[1][2]

Safety Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound solid

  • Nuclease-free water

  • Sterile, conical centrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Calculate the required volume of nuclease-free water to achieve a 10 mM concentration.

  • Add the calculated volume of water to the tube containing the solid.

  • Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.[1]

  • For applications requiring sterile solutions, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][2]

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization (Optional) cluster_storage Storage start Start equilibrate Equilibrate PSI-7409 to Room Temperature start->equilibrate weigh Weigh PSI-7409 equilibrate->weigh add_water Add Nuclease-Free Water weigh->add_water dissolve Vortex/Sonicate to Dissolve add_water->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes dissolve->aliquot If not filtering filter->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Workflow for preparing a this compound stock solution.
In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A)/oligo(dT))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound stock solution

  • Stop solution (e.g., 0.5 M EDTA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, combine the assay buffer, RNA template, non-radiolabeled rNTPs, and the desired concentration of this compound or vehicle control.

  • Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled rNTP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid).

  • Wash the precipitate to remove unincorporated radiolabeled rNTPs.

  • Dissolve the precipitate and transfer it to a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G HCV NS5B Polymerase Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_dilutions Prepare Serial Dilutions of PSI-7409 prep_reaction Prepare Reaction Mix (Buffer, Template, rNTPs, PSI-7409) prep_dilutions->prep_reaction initiate Initiate Reaction with NS5B and Labeled rNTP prep_reaction->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction with Stop Solution incubate->terminate precipitate Precipitate and Wash RNA terminate->precipitate quantify Quantify Radioactivity precipitate->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Workflow for an in vitro HCV NS5B polymerase inhibition assay.

Intracellular Triphosphate Analysis in Cell Culture

This protocol outlines a general method for the extraction and quantification of intracellular PSI-7409 from cells treated with its prodrug, sofosbuvir.

Materials:

  • HCV replicon cells (e.g., Huh-7 cells)

  • Cell culture medium and supplements

  • Sofosbuvir

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Plate HCV replicon cells in a suitable culture vessel and allow them to adhere overnight.

  • Treat the cells with sofosbuvir at various concentrations and for different durations.

  • At the end of the treatment period, wash the cells with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells by adding ice-cold 70% methanol and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Quantify the intracellular concentration of PSI-7409 using a validated LC-MS/MS method with an appropriate internal standard.

G Intracellular Triphosphate Analysis Workflow cluster_cell_culture Cell Culture and Treatment cluster_extraction Extraction cluster_quantification Quantification plate_cells Plate HCV Replicon Cells treat_cells Treat with Sofosbuvir plate_cells->treat_cells wash_cells Wash with Cold PBS treat_cells->wash_cells lyse_cells Lyse Cells with Cold Methanol wash_cells->lyse_cells centrifuge Centrifuge to Pellet Debris lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_msms Analyze by LC-MS/MS reconstitute->lc_msms

Workflow for intracellular triphosphate analysis.

References

Application Notes and Protocols for PSI-7409 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral prodrug Sofosbuvir. As a uridine (B1682114) nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, PSI-7409 is critical in the suppression of viral replication.[1] Understanding its solubility and stability in aqueous buffer systems is paramount for the design and execution of in vitro assays, formulation development, and preclinical studies. These application notes provide a comprehensive overview of PSI-7409's solubility characteristics and detailed protocols for its determination.

Physicochemical Properties of PSI-7409

PropertyValueReference
Molecular FormulaC₁₀H₁₆FN₂O₁₄P₃[2][3]
Molecular Weight500.16 g/mol [2][3]
AppearanceWhite to off-white solid[1]
StoragePowder: -20°C for 3 years; In solvent: -80°C for 6 months[2]

Solubility of PSI-7409 and its Tetrasodium (B8768297) Salt

PSI-7409 exhibits good solubility in water, which can be further enhanced by the use of its salt form and ultrasonication. The tetrasodium salt of PSI-7409 demonstrates significantly higher aqueous solubility.

Solvent/BufferCompound FormSolubilityConditionsReference
WaterFree Acid50 mg/mL (99.97 mM)Requires ultrasonication[1][2]
Phosphate-Buffered Saline (PBS)Tetrasodium Salt≥ 100 mg/mL (170.04 mM)-[4]
Dimethyl Sulfoxide (DMSO)Free Acid< 1 mg/mLInsoluble or slightly soluble[2]
Dimethylformamide (DMF)Free Acid< 1 mg/mLInsoluble[2]

Illustrative Solubility of PSI-7409 in Various Aqueous Buffers

The following tables present illustrative data on the solubility of PSI-7409 in commonly used biological buffers at different pH values and temperatures. This data is based on the general behavior of nucleotide analogs and serves as a guide for experimental design. Actual solubility should be determined empirically using the protocols provided below.

Table 1: Effect of pH on PSI-7409 Solubility at 25°C

Buffer (50 mM)pHIllustrative Solubility (mg/mL)
Sodium Citrate5.0~ 40
Sodium Phosphate6.0~ 45
Sodium Phosphate7.0~ 50
Tris-HCl7.5~ 55
Tris-HCl8.0~ 60
Glycine-NaOH9.0~ 65

Table 2: Effect of Temperature on PSI-7409 Solubility in 50 mM Sodium Phosphate Buffer (pH 7.4)

Temperature (°C)Illustrative Solubility (mg/mL)
4~ 35
25~ 50
37~ 60

Stability Considerations

Nucleoside triphosphates, including PSI-7409, are susceptible to hydrolysis, particularly in acidic conditions. For optimal stability in aqueous solutions, it is recommended to maintain a pH above 7.5.[5] Stock solutions should be prepared fresh, and for longer-term storage, aliquoting and freezing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles.

Signaling Pathway and Mechanism of Action

PSI-7409 is the active form of the prodrug Sofosbuvir. Following administration, Sofosbuvir is metabolized within hepatocytes to PSI-7409. It then acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination during viral RNA replication.

Sofosbuvir Activation and HCV Inhibition Mechanism of Sofosbuvir Action Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism (Hepatocytes) Sofosbuvir->Metabolism PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B RNA Polymerase PSI7409->NS5B Inhibits Replication HCV RNA Replication NS5B->Replication Catalyzes Termination Chain Termination NS5B->Termination Leads to

Caption: Metabolic activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV NS5B polymerase.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of PSI-7409 (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of PSI-7409 in a given aqueous buffer using the shake-flask method, which is considered a reliable technique for this purpose.[6][7]

Materials:

  • PSI-7409 (or its tetrasodium salt)

  • Selected aqueous buffers (e.g., Sodium Phosphate, Tris-HCl) of desired pH

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffers at the target pH values.

  • Sample Preparation: Add an excess amount of PSI-7409 to a known volume of the buffer in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of dissolved PSI-7409.

  • Data Analysis: Calculate the solubility of PSI-7409 in the respective buffer based on the measured concentration and the dilution factor. Perform the experiment in triplicate for each condition.

Solubility Determination Workflow Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep_Buffer Prepare Aqueous Buffer Add_PSI7409 Add Excess PSI-7409 Prep_Buffer->Add_PSI7409 Incubate Incubate with Shaking (24-48h) Add_PSI7409->Incubate Settle Settle Undissolved Solid Incubate->Settle Filter Filter Supernatant Settle->Filter Dilute Dilute Sample Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate

References

preparing PSI-7409 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir, a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As the active form, PSI-7409 acts as a chain terminator during viral RNA replication, effectively halting the production of new viral genomes.[2] Accurate and consistent preparation of PSI-7409 stock solutions is critical for obtaining reliable and reproducible results in in vitro studies, such as enzymatic assays and cell-based replicon systems. These application notes provide detailed protocols for the preparation, storage, and application of PSI-7409 stock solutions. It is important to note that the free form of PSI-7409 can be prone to instability, and the more stable tetrasodium (B8768297) salt form is often used for research purposes.[3]

Data Presentation

Chemical and Physical Properties
PropertyValue
Molecular FormulaC10H16FN2O14P3
Molecular Weight500.16 g/mol
AppearanceWhite to off-white solid
CAS Number1015073-42-3
Solubility
SolventConcentrationNotes
Water (H2O)50 mg/mL (99.97 mM)Requires sonication for dissolution.[3][4]
DMSO< 1 mg/mLInsoluble or slightly soluble.[3][4]
DMF< 1 mg/mLInsoluble.[3][4]
Recommended Storage Conditions
FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
-20°C1 month

Signaling Pathway

The following diagram illustrates the metabolic activation of the prodrug Sofosbuvir to the active triphosphate PSI-7409 within hepatocytes.

Sofosbuvir_Activation_Pathway cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte cluster_hcv_replication HCV RNA Replication Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Uptake Metabolite_X Metabolite X (Intermediate) Sofosbuvir_in->Metabolite_X Carboxylesterase 1 (CES1) & Cathepsin A GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP Histidine Triad Nucleotide-Binding Protein 1 (HINT1) GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK1 PSI_7409 PSI-7409 (Active Triphosphate) GS_331007_DP->PSI_7409 NDPK NS5B HCV NS5B Polymerase PSI_7409->NS5B Incorporation Chain_Termination RNA Chain Termination NS5B->Chain_Termination Inhibition of Elongation

Caption: Metabolic activation of Sofosbuvir to PSI-7409.

Experimental Protocols

Protocol 1: Preparation of a 10 mM PSI-7409 Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of PSI-7409 in water.

Materials:

  • PSI-7409 powder

  • Nuclease-free water

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-binding tips

  • Vortex mixer

  • Bath sonicator

  • 0.22 µm sterile syringe filter

Procedure:

  • Pre-weighing Calculation:

    • Calculate the required mass of PSI-7409 for the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500.16 g/mol * 1000 mg/g = 5.00 mg

  • Weighing:

    • Carefully weigh the calculated amount of PSI-7409 powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Add the appropriate volume of nuclease-free water to the microcentrifuge tube containing the PSI-7409 powder.

    • Vortex the tube for 30 seconds to initially mix the powder and water.

  • Sonication:

    • Place the tube in a bath sonicator.

    • Sonicate for 5-10 minutes, or until the powder is completely dissolved.[3][4] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended):

    • If the stock solution is to be used in cell-based assays, it is recommended to sterilize it by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]

Stock_Solution_Workflow start Start calculate Calculate Mass of PSI-7409 start->calculate weigh Weigh PSI-7409 Powder calculate->weigh add_water Add Nuclease-Free Water weigh->add_water vortex Vortex to Mix add_water->vortex sonicate Sonicate until Dissolved vortex->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot into Single-Use Tubes sonicate->aliquot No filter->aliquot Yes store Store at -80°C or -20°C aliquot->store end End store->end

References

Application Notes and Protocols for Cell-Based HCV Replicon Assay Using PSI-7409

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a cell-based Hepatitis C Virus (HCV) replicon assay to evaluate the antiviral activity of PSI-7409, the active triphosphate metabolite of the prodrug Sofosbuvir. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and mechanism of action.

Introduction

The Hepatitis C Virus (HCV) replicon system is a powerful and widely used in vitro tool for the discovery and characterization of direct-acting antivirals (DAAs).[1][2][3] These systems consist of subgenomic HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells, typically Huh-7 cells.[3][4] A key advantage of the replicon system is that it allows for the study of viral RNA replication in a controlled laboratory setting without the production of infectious virus particles, enhancing safety and suitability for high-throughput screening.[2]

PSI-7409 is the pharmacologically active form of the highly successful anti-HCV drug Sofosbuvir (PSI-7977).[5] Sofosbuvir is a prodrug that is metabolized within hepatocytes to its active uridine (B1682114) nucleotide analog triphosphate, PSI-7409.[6][7] PSI-7409 acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[6][8] By incorporating into the nascent viral RNA chain, PSI-7409 causes premature chain termination, thus halting viral replication.[8]

This document outlines the procedures for determining the in vitro efficacy (EC50) and cytotoxicity (CC50) of compounds like PSI-7409 using an HCV replicon assay.

Data Presentation

Antiviral Activity of PSI-7409 and its Precursors

The following table summarizes the in vitro activity of PSI-7409 and its prodrug, PSI-7851, against various HCV genotypes. PSI-7851 is a pronucleotide of the monophosphate of PSI-7409.

CompoundTargetHCV GenotypeAssay SystemEC50 (µM)Reference
PSI-7851HCV Replication1bReplicon (Clone A)0.075 ± 0.050[9]
PSI-7851HCV Replication1bReplicon (ET-lunet)0.075 ± 0.050[9]
PSI-7851HCV Replication1aReplicon (Htat)0.43 ± 0.026[9]
PSI-7851HCV Replication2aReplicon (JFH-1)0.28 ± 0.073[9]
CompoundTargetHCV GenotypeIC50 (µM)Reference
PSI-7409NS5B Polymerase1b (Con1)1.6 ± 0.2[9]
PSI-7409NS5B Polymerase2a (JFH-1)2.8 ± 0.5[9]
PSI-7409NS5B Polymerase3a0.7 ± 0.3[9]
PSI-7409NS5B Polymerase4a2.6 ± 1.2[9]
Cytotoxicity and Selectivity

This table presents the cytotoxicity of PSI-7409 against various human polymerases, highlighting its selectivity for the viral NS5B polymerase.

CompoundTargetCC50 (µM)Selectivity Index (SI)Reference
PSI-7409Human DNA Polymerase α550>196[10]
PSI-7409Human DNA Polymerase β>1000>357[10]
PSI-7409Human DNA Polymerase γ>1000>357[10]

Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the viral target over host cell components. The EC50 for the most potent genotype (3a, 0.7 µM) and the least potent (2a, 2.8 µM) were used for the range.

Experimental Protocols

Cell-Based HCV Replicon Assay for EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of a test compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., from genotype 1b).[11]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.[7]

  • Test compound (e.g., PSI-7409 or its prodrugs).

  • DMSO (vehicle control).[11]

  • 96-well white, clear-bottom cell culture plates.[7]

  • Luciferase assay reagent.[11]

  • Luminometer.[11]

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418.[7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound in DMEM. A typical starting concentration range for a known potent inhibitor like a Sofosbuvir prodrug would be from 0.1 nM to 1 µM.[7]

    • Add the diluted compounds to the plated cells.

    • Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).[11]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. The luciferase signal is directly proportional to the level of HCV RNA replication.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay for CC50 Determination

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.[11]

Materials:

  • Huh-7 cells (parental cell line without the replicon).

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test compound.

  • MTT or similar cell viability reagent (e.g., CellTiter-Glo).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

  • Incubation: Incubate overnight at 37°C with 5% CO₂.[7]

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay. Include a "no-drug" control.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).[7]

  • Cell Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the "no-drug" control.

    • Plot the percentage of cytotoxicity against the compound concentration and determine the 50% cytotoxic concentration (CC50) value using a non-linear regression analysis.

Visualizations

Experimental Workflow for HCV Replicon Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A Seed HCV Replicon Cells (Huh-7) in 96-well plate C Add Compound Dilutions to Cells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Measure Luciferase Activity (Antiviral Assay) D->E F Measure Cell Viability (Cytotoxicity Assay) D->F G Calculate EC50 E->G H Calculate CC50 F->H

Caption: Workflow of the cell-based HCV replicon assay.

Mechanism of Action of PSI-7409

G cluster_cell Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enzymatic Conversion PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Binds to Active Site RNA_synthesis RNA Synthesis NS5B->RNA_synthesis RNA_template HCV RNA Template Chain_termination Chain Termination RNA_synthesis->Chain_termination Incorporation of PSI-7409 Inhibition Inhibition Chain_termination->Inhibition Inhibition of HCV Replication

Caption: Mechanism of action of PSI-7409 in inhibiting HCV replication.

References

Application Notes and Protocols: PSI-7409 Polymerase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (B1194449) (also known as PSI-7977 or GS-7977).[1][2][3] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[3][4][5] By acting as a chain terminator, PSI-7409 prevents the elongation of the viral RNA strand, thereby halting the production of new viral genomes.[4][5] This document provides detailed protocols and application notes for performing in vitro polymerase inhibition assays using PSI-7409.

Mechanism of Action

Sofosbuvir is a prodrug that is metabolized within hepatocytes to its active form, PSI-7409.[3] This active metabolite, a uridine (B1682114) nucleotide analog triphosphate, mimics the natural substrates of the HCV NS5B polymerase.[4] The viral polymerase incorporates PSI-7409 into the nascent viral RNA chain during replication.[4] Once incorporated, it acts as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral RNA synthesis.[4][5] This targeted action against the viral polymerase contributes to its high efficacy and favorable safety profile.[4]

cluster_0 Hepatocyte cluster_1 HCV Replication Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Uptake PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 Activation NS5B HCV NS5B Polymerase PSI7409->NS5B Inhibition RNA_Elongation RNA Elongation NS5B->RNA_Elongation Replication Replication_Blocked Replication Blocked NS5B->Replication_Blocked Chain Termination RNA_Template Viral RNA Template RNA_Template->NS5B

Figure 1: Mechanism of action of Sofosbuvir and PSI-7409.

Quantitative Data Summary

The inhibitory activity of PSI-7409 against HCV NS5B polymerase from various genotypes and its selectivity against human polymerases are summarized below.

Target PolymeraseGenotype/TypeIC50 (μM)Reference
HCV NS5BGenotype 1b1.6[1][2]
HCV NS5BGenotype 2a2.8[1][2]
HCV NS5BGenotype 3a0.7[1][2]
HCV NS5BGenotype 4a2.6[1][2]
Human DNA Polymerase α-550[1][2]
Human DNA Polymerase β->1000[1]
Human DNA Polymerase γ->1000[1]
Human RNA Polymerase II->100[1]

Experimental Protocols

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of PSI-7409 against recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5BΔ21 polymerase (from desired genotype)

  • PSI-7409

  • RNA template (e.g., HCV IRES template, poly(A) template)

  • Primer (if using a primer-dependent assay, e.g., oligo(U))

  • [α-³²P]UTP or [α-³³P]CTP

  • Unlabeled ATP, CTP, GTP, UTP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 0.5 M EDTA

  • Scintillation fluid or phosphorimager system

Procedure:

  • Compound Preparation: Prepare a serial dilution of PSI-7409 in the assay buffer. The final concentrations should typically range from 0.1 μM to 100 μM.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture (final volume of 40-50 μL) by adding the following components in order:

    • Assay Buffer

    • RNA template (e.g., 4 ng/μL)

    • Recombinant NS5B polymerase (e.g., 25 nM)

    • PSI-7409 dilution or vehicle control

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the polymerase.

  • Reaction Initiation: Initiate the reaction by adding a nucleotide mix containing:

    • ATP, GTP, CTP (e.g., 250 μM each)

    • Unlabeled UTP (e.g., 200 nM)

    • [α-³²P]UTP (e.g., 5 nM/0.6 μCi)

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Quantification: The amount of incorporated radiolabeled nucleotide is quantified. This can be achieved by spotting the reaction mixture onto a filtermat, washing away unincorporated nucleotides, and measuring the radioactivity using a liquid scintillation counter. Alternatively, products can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified using a phosphorimager.[6]

  • Data Analysis: Determine the percentage of inhibition for each PSI-7409 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_workflow HCV NS5B Polymerase Inhibition Assay Workflow A Prepare PSI-7409 Serial Dilutions C Add PSI-7409 to Reaction Mix A->C B Prepare Reaction Mix (Buffer, Template, Polymerase) B->C D Pre-incubate (15 min, RT) C->D E Initiate Reaction with Radiolabeled Nucleotides D->E F Incubate (60 min, 30°C) E->F G Terminate Reaction (EDTA) F->G H Quantify Incorporated Radioactivity G->H I Calculate % Inhibition and Determine IC50 H->I

Figure 2: Workflow for the HCV NS5B polymerase inhibition assay.
Protocol 2: Selectivity Assay against Human DNA Polymerase α

This protocol is designed to assess the selectivity of PSI-7409 by measuring its inhibitory effect on human DNA polymerase α.

Materials:

  • Human DNA Polymerase α

  • PSI-7409

  • Activated calf thymus DNA

  • dATP, dCTP, dGTP, dTTP (20 μM each)

  • [α-³²P]dCTP (4 μCi)

  • Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 5 mM MgCl₂

  • Stop Solution: 0.5 M EDTA

  • Scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of PSI-7409 in the assay buffer. Concentrations up to 1 mM may be required.

  • Reaction Mixture Preparation: In a 10 μL reaction volume, combine:

    • Assay Buffer

    • Activated calf thymus DNA (3 mU/μL)

    • dNTP mix (20 μM each)

    • [α-³²P]dCTP (4 μCi)

    • PSI-7409 dilution or vehicle control

  • Reaction Initiation: Add human DNA polymerase α to a final concentration of 20 μg/mL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 μL of 0.5 M EDTA.

  • Product Quantification: Quantify the incorporated radiolabeled dCTP using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value as described in Protocol 1.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of PSI-7409 as an inhibitor of HCV NS5B polymerase and for assessing its selectivity against human polymerases. These assays are crucial for the characterization of antiviral compounds and for understanding their mechanism of action. Researchers should optimize these conditions based on their specific experimental setup and reagents.

References

Application Notes and Protocols for Quantifying PSI-7409 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral drug Sofosbuvir (B1194449) (also known as PSI-7977).[1][2] Sofosbuvir is a cornerstone of modern therapy for chronic Hepatitis C Virus (HCV) infection.[3] As a nucleotide analog prodrug, Sofosbuvir is metabolized within hepatocytes to PSI-7409, which then acts as a potent and pan-genotypic inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3][4] PSI-7409 functions as a chain terminator, preventing the replication of the viral RNA genome.[4][5]

Accurate quantification of PSI-7409's antiviral activity and potential cytotoxicity in cell culture is critical for preclinical drug development, mechanism-of-action studies, and resistance profiling. These application notes provide detailed protocols for assessing the efficacy of PSI-7409 using standard cell-based assays.

Mechanism of Action

Sofosbuvir, a phosphoramidate (B1195095) prodrug, is designed to efficiently enter hepatocytes.[4] Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-7409 (also referred to as GS-461203).[4][5] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA strand by the NS5B polymerase.[3] The modification at the 2' position of the ribose sugar prevents the addition of the next nucleotide, thereby terminating the elongation of the viral RNA chain and halting viral replication.[4]

PSI-7409_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm Sofosbuvir Sofosbuvir Sofosbuvir_int Sofosbuvir Sofosbuvir->Sofosbuvir_int Cellular Uptake Metabolism Metabolism (Carboxylesterase 1, HINT1, kinases) Sofosbuvir_int->Metabolism PSI_7409 PSI-7409 (Active Triphosphate) Metabolism->PSI_7409 Activation NS5B HCV NS5B RNA Polymerase PSI_7409->NS5B Incorporation Replication HCV RNA Replication NS5B->Replication Mediates Termination Chain Termination NS5B->Termination Inhibition by PSI-7409

Caption: Metabolic activation of Sofosbuvir to PSI-7409 and inhibition of HCV replication.

Quantitative Data Summary

The following tables summarize the in vitro activity of PSI-7409 against various HCV genotypes and its selectivity against human DNA polymerases.

Table 1: Antiviral Activity of PSI-7409 Against HCV NS5B Polymerase

HCV Genotype/Subtype IC₅₀ (μM)
Genotype 1b (Con1) 1.6[6]
Genotype 2a (JFH-1) 2.8[6]
Genotype 3a 0.7[6]
Genotype 4a 2.6[6]

IC₅₀ (50% inhibitory concentration) values represent the concentration of PSI-7409 required to inhibit the activity of the recombinant NS5B enzyme by 50%.

Table 2: Selectivity Profile of PSI-7409

Human Polymerase IC₅₀ (μM)
DNA Polymerase α 550[1][6]
DNA Polymerase β >1000[1][6]
DNA Polymerase γ >1000[1][6]

The high IC₅₀ values against human DNA polymerases indicate a high degree of selectivity for the viral NS5B polymerase.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC₅₀) using an HCV Replicon Assay

This protocol describes the use of a stable HCV subgenomic replicon cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter) to determine the 50% effective concentration (EC₅₀) of PSI-7409.

Materials:

  • Huh-7 HCV replicon cells

  • Complete cell culture medium (e.g., DMEM, 10% FBS, Penicillin-Streptomycin)

  • PSI-7409 (or its prodrug, Sofosbuvir)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates (white, clear-bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound (Sofosbuvir, as PSI-7409 is not cell-permeable) in culture medium. A typical starting concentration might be 100 µM, with 3-fold serial dilutions. Include a vehicle-only control.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of medium containing the various drug concentrations or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂ to allow for HCV replication and the effect of the compound to manifest.[5]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luminescence is directly proportional to the level of HCV replicon RNA.

  • Data Analysis:

    • Normalize the luciferase readings of the compound-treated wells to the vehicle control wells (representing 100% replication).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC₅₀ value.

Antiviral_Assay_Workflow Start Start Seed_Cells 1. Seed HCV Replicon Cells Start->Seed_Cells Incubate_24h 2. Incubate Overnight Seed_Cells->Incubate_24h Prepare_Drug 3. Prepare Serial Dilutions of Sofosbuvir Incubate_24h->Prepare_Drug Treat_Cells 4. Treat Cells Prepare_Drug->Treat_Cells Incubate_72h 5. Incubate for 72 hours Treat_Cells->Incubate_72h Measure_Luc 6. Measure Luciferase Activity Incubate_72h->Measure_Luc Analyze_Data 7. Plot Data & Calculate EC₅₀ Measure_Luc->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the EC₅₀ of PSI-7409's prodrug, Sofosbuvir.
Protocol 2: Determination of Cytotoxicity (CC₅₀) using an MTT Assay

This protocol measures the effect of the compound on the metabolic activity of the host cells (e.g., Huh-7), which serves as an indicator of cell viability. This is crucial for determining if the observed antiviral effect is due to specific inhibition or general toxicity.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • Complete cell culture medium

  • PSI-7409 (or Sofosbuvir)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates (clear)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.[5]

  • Treatment: Treat cells with the same serial dilutions of the compound as used in the antiviral assay.[5] Include a "no-drug" control for 100% cell viability.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings of treated wells to the "no-drug" control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model to calculate the 50% cytotoxic concentration (CC₅₀).

Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Huh-7 Cells Start->Seed_Cells Incubate_24h 2. Incubate Overnight Seed_Cells->Incubate_24h Treat_Cells 3. Treat Cells with Compound Dilutions Incubate_24h->Treat_Cells Incubate_72h 4. Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT 5. Add MTT Reagent (2-4 hours) Incubate_72h->Add_MTT Solubilize 6. Solubilize Formazan Crystals Add_MTT->Solubilize Read_Abs 7. Read Absorbance (~570 nm) Solubilize->Read_Abs Analyze_Data 8. Plot Data & Calculate CC₅₀ Read_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the CC₅₀ using the MTT assay.
Protocol 3: In Vitro Resistance Profiling

This protocol is designed to select for and characterize HCV variants with reduced susceptibility to an antiviral agent.

Materials:

  • HCV replicon cells or cells infectable with HCVcc (cell culture-derived infectious virus).

  • Complete cell culture medium.

  • Sofosbuvir.

  • RNA extraction kits.

  • RT-PCR reagents and primers specific for the NS5B region.

  • Sanger or Next-Generation Sequencing (NGS) platform.

Procedure:

  • Long-Term Culture: Culture HCV replicon cells in the continuous presence of Sofosbuvir. Start with a concentration around the EC₅₀.

  • Dose Escalation: Gradually increase the drug concentration as the cell culture recovers and viral replication rebounds. This process may take several weeks to months.

  • Monitor Replication: Periodically monitor HCV RNA levels (e.g., by RT-qPCR or luciferase activity) to track the emergence of resistant populations.

  • Isolate Resistant Clones: Once a population that can replicate at high drug concentrations is established, isolate RNA from these cells.

  • Genotypic Analysis:

    • Perform RT-PCR to amplify the NS5B coding region of the HCV genome.

    • Sequence the PCR product to identify mutations compared to the wild-type (parental) virus sequence.[7]

  • Phenotypic Analysis:

    • Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

    • Perform the antiviral activity assay (Protocol 1) on the mutant replicons.

    • Calculate the fold-change in EC₅₀ for the mutant relative to the wild-type. A significant increase indicates resistance.

Resistance_Profiling_Logic Start Culture HCV Replicon Cells with Sofosbuvir (EC₅₀) Pressure Apply Selective Pressure (Gradually Increase Drug Conc.) Start->Pressure Monitor Monitor for Viral Rebound Pressure->Monitor Monitor->Pressure No Rebound Isolate Isolate RNA from Resistant Population Monitor->Isolate Rebound Observed Sequence Amplify & Sequence NS5B Gene Isolate->Sequence Identify Identify Mutations Sequence->Identify Engineer Engineer Mutations into Wild-Type Replicon Identify->Engineer Mutations Found Confirm Confirm Resistance Phenotype (Determine Fold-Change in EC₅₀) Engineer->Confirm

Caption: Logical workflow for in vitro selection and characterization of drug resistance.

Data Analysis and Interpretation

  • EC₅₀ (50% Effective Concentration): The concentration of a drug that reduces viral replication by 50%. A lower EC₅₀ indicates higher potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that reduces cell viability by 50%. A higher CC₅₀ is desirable, indicating lower toxicity to host cells.

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). The SI is a critical measure of the therapeutic window of a drug. A higher SI value (typically >10) indicates that the drug is effective at concentrations far below those at which it is toxic to cells.

  • Resistance Fold-Change: The ratio of the EC₅₀ for a mutant virus to the EC₅₀ for the wild-type virus. A fold-change greater than 2-3 is typically considered a sign of reduced susceptibility.

References

Application Notes and Protocols: PSI-7409 as a Positive Control in HCV Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PSI-7409, the active triphosphate metabolite of the blockbuster drug sofosbuvir (B1194449) (PSI-7977), as a positive control in Hepatitis C Virus (HCV) assays. Accurate and reproducible in vitro assays are fundamental to the discovery and development of novel anti-HCV therapeutics. The inclusion of a well-characterized positive control like PSI-7409 is critical for validating assay performance, ensuring data quality, and enabling meaningful comparison of potential drug candidates.

Introduction to PSI-7409

PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] As the active form of sofosbuvir, it serves as a crucial tool for studying the mechanism of action of nucleotide analog inhibitors and for validating various HCV assays. Its pan-genotypic activity makes it an ideal positive control for a wide range of HCV genotypes.[2]

Data Presentation: In Vitro Activity of PSI-7409 and its Prodrugs

The following table summarizes the in vitro inhibitory activity of PSI-7409 and its parent nucleoside analog against different HCV genotypes and its selectivity against human polymerases.

CompoundAssay TypeTargetHCV GenotypeEC50 / IC50 (µM)CC50 (µM)Reference
PSI-7409 NS5B Polymerase AssayNS5B Polymerase1b (Con1)1.6>1000 (for DNA Pol β and γ)[3][4]
2a (JFH-1)2.8550 (for DNA Pol α)[3][4]
3a0.7[3][4]
4a2.6[3][4]
PSI-7851 HCV Replicon AssayHCV Replication1a (Htat)0.43>100[2]
1b (Con1)0.075>100[2]
2a (JFH-1)0.28>100[2]

Experimental Protocols

HCV Replicon Assay

The HCV replicon system is a cornerstone for screening and characterizing anti-HCV compounds in a cell-based environment.[5][6] This protocol outlines a luciferase-based HCV replicon assay using Huh-7 cells.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b)[7]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Neomycin) for selection[5]

  • PSI-7409 (or a suitable prodrug like Sofosbuvir or PSI-7851)

  • Test compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cytotoxicity assay kit (e.g., MTS or CellTiter-Glo)[7]

Protocol:

  • Cell Seeding:

    • Maintain Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to ensure replicon maintenance.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density that allows for logarithmic growth during the assay period (typically 5,000-10,000 cells/well).[7]

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of PSI-7409 (or its prodrug) in DMSO.

    • Perform serial dilutions of the positive control and test compounds in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Include appropriate controls:

      • Negative Control: Vehicle (DMSO) treated cells.[7][8]

      • Positive Control: A known HCV inhibitor like PSI-7409 at a concentration expected to give maximal inhibition (e.g., 5-10 µM).

      • Cell-free Control: Wells with medium but no cells to measure background luminescence.

    • Carefully remove the old medium from the cell plates and add the medium containing the diluted compounds.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Luciferase Assay:

    • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[7]

  • Cytotoxicity Assay:

    • In a parallel plate, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the compounds.[7] This is crucial to ensure that the observed reduction in luciferase signal is due to inhibition of HCV replication and not cell death.

  • Data Analysis:

    • Normalize the luciferase readings of the compound-treated wells to the vehicle control wells.

    • Plot the normalized data against the compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).

In Vitro HCV NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of the HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., from genotype 1b, 2a, 3a, or 4a)[9]

  • RNA template (e.g., HCV IRES)[9]

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 mM KCl, 1 mM DTT)[10]

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³³P]CTP)[9][10]

  • PSI-7409

  • Test compounds

  • DMSO

  • DE81 filter plates or other means to separate incorporated and unincorporated nucleotides[10]

  • Scintillation counter or phosphorimager[9]

Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of PSI-7409 and test compounds in DMSO.

  • Reaction Setup:

    • In a microplate, combine the reaction buffer, NS5B polymerase, and the RNA template.

    • Add the diluted compounds to the reaction mixture. The final DMSO concentration should be kept constant and low.

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.[10]

  • Initiation of Polymerase Reaction:

    • Start the reaction by adding a mixture of rNTPs, including the radiolabeled rNTP.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).[10]

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixtures to a DE81 filter plate.

    • Wash the plate multiple times with a wash buffer (e.g., 125 mM Na2HPO4) to remove unincorporated radiolabeled nucleotides.[10]

    • After washing, dry the plate completely.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Visualizations

PSI7409_Mechanism_of_Action cluster_cell Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enzymatic Conversion PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 RNA_Replication HCV RNA Replication PSI7409->RNA_Replication Inhibits (Chain Termination) NS5B HCV NS5B Polymerase NS5B->RNA_Replication Catalyzes New_RNA New HCV RNA RNA_Replication->New_RNA

Caption: Mechanism of action of PSI-7409.

HCV_Replicon_Assay_Workflow cluster_controls Controls cluster_parallel Parallel Assay start Start: Seed Huh-7 Replicon Cells add_compounds Add Test Compounds & PSI-7409 (Positive Control) start->add_compounds incubate Incubate for 48-72h add_compounds->incubate pos_control Positive Control (PSI-7409) lyse Lyse Cells incubate->lyse cytotox Cytotoxicity Assay (CC50) incubate->cytotox measure Measure Luciferase Activity lyse->measure analyze Data Analysis (EC50) measure->analyze end End analyze->end neg_control Negative Control (DMSO)

Caption: Experimental workflow of an HCV replicon assay.

Positive_Control_Logic cluster_inputs Inputs cluster_outputs Expected Outcomes Assay HCV Assay (Replicon or Polymerase) Inhibition_Unknown Inhibition? (Variable) Assay->Inhibition_Unknown Determines Efficacy Inhibition_Yes Inhibition (High) Assay->Inhibition_Yes Validates Assay Sensitivity Inhibition_No No Inhibition (Baseline) Assay->Inhibition_No Sets Baseline Test_Compound Test Compound Test_Compound->Assay PSI7409 PSI-7409 (Positive Control) PSI7409->Assay Vehicle Vehicle (Negative Control) Vehicle->Assay Validation Assay Validation Inhibition_Yes->Validation Pass Inhibition_No->Validation Pass Validation->Test_Compound Allows for meaningful interpretation of results

Caption: Role of PSI-7409 as a positive control.

References

Application Notes and Protocols for Kinetic Studies of PSI-7409

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for conducting kinetic studies of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir. PSI-7409 is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] The following protocols are designed to enable researchers to accurately characterize the inhibitory activity of PSI-7409 against HCV NS5B polymerase. This document includes a summary of key kinetic parameters, a detailed methodology for the NS5B polymerase inhibition assay, and a visual representation of the experimental workflow.

Introduction

Hepatitis C is a significant global health concern, and the development of direct-acting antiviral agents (DAAs) has revolutionized its treatment.[3] Sofosbuvir (PSI-7977) is a cornerstone of modern HCV therapy.[2][4] It is a prodrug that is metabolized intracellularly to its active form, PSI-7409 (GS-461203), a uridine (B1682114) nucleotide analog.[3][4][5] PSI-7409 acts as a chain terminator, inhibiting the HCV NS5B polymerase and halting viral RNA replication.[2][3] Understanding the kinetic parameters of this inhibition is crucial for the development of new antiviral therapies and for optimizing existing treatment regimens. These notes provide a standardized protocol for researchers to conduct in vitro kinetic studies of PSI-7409.

Data Presentation: Kinetic Parameters of PSI-7409

The inhibitory activity of PSI-7409 against HCV NS5B polymerase has been characterized across multiple HCV genotypes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

HCV GenotypeNS5B Polymerase ConstructIC50 (μM)
Genotype 1b (Con1)NS5BΔ211.6[6][7][8]
Genotype 2a (JFH-1)NS5BΔ212.8[6][7][8]
Genotype 3aNS5BΔ210.7[6][7][8]
Genotype 4aNS5BΔ212.6[6][7][8]

Note: The NS5BΔ21 construct refers to a truncated form of the NS5B protein that is commonly used in in vitro assays for improved solubility and activity.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol describes the determination of the inhibitory activity of PSI-7409 on HCV NS5B polymerase by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Materials and Reagents:

  • Purified recombinant HCV NS5B protein (e.g., NS5BΔ21 from various genotypes)

  • PSI-7409 (tetrasodium salt is a stable form)

  • HCV RNA template (e.g., HCV IRES)[9]

  • HEPES buffer (pH 8.0)

  • MnCl₂

  • Ammonium (B1175870) acetate

  • Dithiothreitol (DTT)

  • GTP, CTP, ATP, UTP solutions

  • Radiolabeled UTP (e.g., [α-³²P]UTP or [³³P]UTP)[1][9]

  • RNase inhibitor (e.g., RNasin)

  • Stop solution (e.g., 0.5 M EDTA or a solution containing Tris-HCl, sodium acetate, SDS, EDTA, and tRNA)[6]

  • Scintillation fluid or phosphorimaging system

  • 96-well plates

  • Incubator

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture in a 96-well plate. For a 50 μL reaction, the final concentrations of the components should be as follows (optimization may be required):

    • 20 mM HEPES (pH 8.0)[10]

    • 1.5 mM MnCl₂[10]

    • 100 mM ammonium acetate[10]

    • 1 mM DTT[10]

    • 500 μM GTP[10]

    • 250 μM each of CTP, ATP, and UTP[10]

    • A suitable concentration of radiolabeled UTP (e.g., 2.5 µCi/ml of ³³P-UTP)[1]

    • 40 U of RNase inhibitor[10]

    • 2 μg/ml HCV RNA template[10]

    • Varying concentrations of PSI-7409.

  • Enzyme Addition: Add 300 ng of purified NS5B protein to initiate the reaction.[10]

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours.[1]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 125 μL of a solution containing 0.3 M Tris-HCl pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 μg/mL tRNA).[6]

  • Product Precipitation and Quantification:

    • Precipitate the newly synthesized radiolabeled RNA transcripts using trichloroacetic acid (TCA).

    • Filter the precipitates onto a filter mat.

    • Wash the filter mat to remove unincorporated radiolabeled nucleotides.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimaging system.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of PSI-7409 relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the PSI-7409 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway: Prodrug Activation of Sofosbuvir

Sofosbuvir is a prodrug that must be metabolized within the hepatocyte to its active triphosphate form, PSI-7409. This process involves several enzymatic steps.

Sofosbuvir_Activation Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Metabolite X (GS-606965) Sofosbuvir->Metabolite_X PSI_7409 PSI-7409 (GS-461203) Active Triphosphate Metabolite_X->PSI_7409 Inactive_Metabolite Inactive Metabolite (GS-331007) PSI_7409->Inactive_Metabolite Experimental_Workflow Start Start Prep Prepare Reaction Mixture (Buffer, NTPs, Template, PSI-7409) Start->Prep Enzyme Add NS5B Enzyme Prep->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Terminate Reaction Incubate->Stop Quantify Precipitate & Quantify Radiolabeled RNA Stop->Quantify Analyze Data Analysis (IC50 Determination) Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for Measuring PSI-7409 Uptake in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (PSI-7977), is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The efficacy of Sofosbuvir is critically dependent on its efficient uptake into hepatocytes and subsequent intracellular conversion to PSI-7409. Understanding the kinetics of this uptake and metabolism is vital for the development of novel antiviral therapies and for assessing potential drug-drug interactions.

These application notes provide detailed protocols for measuring the intracellular concentration of PSI-7409 in primary human hepatocytes. Two established in vitro methods are described: the plated hepatocyte uptake assay and the oil-spin method for suspension hepatocytes. Additionally, a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of PSI-7409 is detailed.

Data Presentation

Table 1: Intracellular Concentration of PSI-7409 in Different Hepatocyte Models
Cell TypeTreatmentIncubation Time (hours)Intracellular PSI-7409 Concentration (µM)Citation
Primary Human HepatocytesSofosbuvir4~100[1][2]
Primary Human HepatocytesSofosbuvir48~100[1][2]
Clone A Cells (HCV Replicon)Sofosbuvir48~25[1][2]
Table 2: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
HCV GenotypeIC₅₀ (µM)Citation
1b1.6[3]
2a2.8[3]
3a0.7[3]
4a2.6[3]

Signaling Pathway and Metabolism

The uptake of the prodrug Sofosbuvir into hepatocytes is a critical first step. While the specific transporters for Sofosbuvir are not definitively elucidated in all literature, evidence suggests the involvement of hepatic uptake transporters such as Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), which are known to transport a wide range of drugs into the liver.[4] Once inside the hepatocyte, Sofosbuvir undergoes a series of enzymatic reactions to form the active triphosphate, PSI-7409.[5][6][7]

Sofosbuvir_Metabolism Sofosbuvir_ext Sofosbuvir (PSI-7977) Sofosbuvir_int Sofosbuvir Sofosbuvir_ext->Sofosbuvir_int Metabolite_X Metabolite X Sofosbuvir_int->Metabolite_X Cathepsin A / CES1 GS331007_MP GS-331007 Monophosphate Metabolite_X->GS331007_MP HINT1 GS331007_DP GS-331007 Diphosphate GS331007_MP->GS331007_DP UMP-CMPK GS331007 GS-331007 (Inactive Nucleoside) GS331007_MP->GS331007 Dephosphorylation PSI7409 PSI-7409 (Active Triphosphate) GS331007_DP->PSI7409 NDPK HCV_NS5B HCV NS5B Polymerase PSI7409->HCV_NS5B Inhibition of Viral Replication

Caption: Sofosbuvir uptake and metabolic activation pathway in hepatocytes.

Experimental Protocols

Protocol 1: Plated Hepatocyte Uptake Assay

This method is suitable for determining the uptake of Sofosbuvir and the subsequent formation of PSI-7409 in adherent hepatocyte cultures.

  • Cryopreserved primary human hepatocytes

  • Collagen-coated 24-well plates

  • Hepatocyte plating medium

  • Hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer)

  • Sofosbuvir stock solution (in DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 70% methanol)

  • Scintillation vials or microcentrifuge tubes for sample collection

  • LC-MS/MS system

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Seed hepatocytes onto collagen-coated 24-well plates at a desired density (e.g., 0.3 x 10⁶ cells/well).

    • Culture cells in a CO₂ incubator at 37°C for 4-6 hours to allow for attachment.

  • Compound Incubation:

    • Prepare working solutions of Sofosbuvir in incubation buffer at various concentrations.

    • Aspirate the plating medium and wash the cells once with warm incubation buffer.

    • Add the Sofosbuvir working solutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plates at 37°C for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Collection:

    • To terminate the uptake, aspirate the incubation medium and rapidly wash the cells three times with ice-cold PBS.

    • After the final wash, add cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the cell lysate into microcentrifuge tubes.

  • Sample Processing for LC-MS/MS:

    • Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant to new tubes for LC-MS/MS analysis.

Plated_Hepatocyte_Workflow Start Start Thaw_Plate Thaw & Plate Hepatocytes (24-well plate) Start->Thaw_Plate Incubate_Attach Incubate (37°C, 4-6h) for cell attachment Thaw_Plate->Incubate_Attach Prepare_Sofosbuvir Prepare Sofosbuvir Solutions Incubate_Attach->Prepare_Sofosbuvir Wash_Cells Wash Cells with Warm Buffer Incubate_Attach->Wash_Cells Add_Sofosbuvir Add Sofosbuvir to Wells Prepare_Sofosbuvir->Add_Sofosbuvir Wash_Cells->Add_Sofosbuvir Incubate_Uptake Incubate for Uptake (Time Course) Add_Sofosbuvir->Incubate_Uptake Terminate_Wash Terminate Uptake & Wash with Cold PBS (3x) Incubate_Uptake->Terminate_Wash Lyse_Cells Lyse Cells with 70% Methanol Terminate_Wash->Lyse_Cells Collect_Lysate Collect Cell Lysate Lyse_Cells->Collect_Lysate Centrifuge Centrifuge Lysate (14,000 x g, 10 min, 4°C) Collect_Lysate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Experimental workflow for the plated hepatocyte uptake assay.

Protocol 2: Oil-Spin Method for Suspension Hepatocytes

This method is ideal for measuring rapid uptake kinetics in suspended hepatocytes.

  • Cryopreserved primary human hepatocytes

  • Hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer)

  • Sofosbuvir stock solution (in DMSO)

  • Silicone oil and mineral oil mixture (density ~1.015 g/mL)

  • Microcentrifuge tubes (0.4 mL)

  • 2N NaOH

  • LC-MS/MS system

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes and resuspend in incubation buffer to a concentration of 2 x 10⁶ viable cells/mL.

    • Equilibrate the cell suspension at 37°C for 15 minutes.

  • Tube Preparation:

    • In 0.4 mL microcentrifuge tubes, add 100 µL of 2N NaOH.

    • Carefully layer 100 µL of the oil mixture on top of the NaOH.

  • Uptake Assay:

    • In a separate plate, add 100 µL of the equilibrated cell suspension to each well.

    • Initiate the uptake by adding 50 µL of 3x concentrated Sofosbuvir solution and start the timer.

    • Incubate at 37°C with gentle shaking for short time points (e.g., 15, 30, 60, 120 seconds).

    • To terminate the reaction, transfer the cell suspension onto the oil layer in the prepared microcentrifuge tubes.

    • Immediately centrifuge at 13,000 x g for 15 seconds. The hepatocytes will pass through the oil into the NaOH layer, separating them from the incubation medium.

  • Sample Processing:

    • Freeze the tubes at -80°C to solidify the layers.

    • Cut the tube above the NaOH layer to separate the cell pellet.

    • Thaw the bottom part of the tube containing the cell lysate for LC-MS/MS analysis.

Oil_Spin_Workflow Start Start Prepare_Tubes Prepare Tubes: NaOH layer + Oil layer Start->Prepare_Tubes Thaw_Hepatocytes Thaw & Resuspend Hepatocytes (2x10^6 cells/mL) Start->Thaw_Hepatocytes Equilibrate Equilibrate Cells at 37°C Thaw_Hepatocytes->Equilibrate Add_Cells Add Cells to Plate Equilibrate->Add_Cells Add_Sofosbuvir Initiate Uptake with Sofosbuvir Add_Cells->Add_Sofosbuvir Incubate Incubate (Short Time Points) Add_Sofosbuvir->Incubate Layer_on_Oil Layer Suspension on Oil Incubate->Layer_on_Oil Centrifuge Centrifuge (13,000 x g, 15s) Layer_on_Oil->Centrifuge Freeze_Cut Freeze & Cut Tubes Centrifuge->Freeze_Cut Analyze Analyze NaOH Lysate by LC-MS/MS Freeze_Cut->Analyze End End Analyze->End

Caption: Experimental workflow for the oil-spin hepatocyte uptake assay.

Protocol 3: LC-MS/MS Quantification of PSI-7409

This protocol outlines the analytical method for the quantification of PSI-7409 in hepatocyte lysates.

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 4.2

  • Mobile Phase B: Acetonitrile

  • PSI-7409 analytical standard

  • Stable isotope-labeled internal standard (e.g., Sofosbuvir D6)[8]

  • Sample Preparation:

    • To the hepatocyte lysate, add a known concentration of the internal standard.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in mobile phase A.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the reconstituted sample onto the C18 column.

      • Use a gradient elution with mobile phases A and B to separate PSI-7409 from other cellular components. A typical gradient might be:

        • 0-2 min: 2% B

        • 2-10 min: 2% to 95% B

        • 10-12 min: 95% B

        • 12-15 min: 2% B

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for PSI-7409 and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
PSI-7409 (GS-461203)528.0410.0Negative
Sofosbuvir D6 (IS)535.2248.1Positive

Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed. The provided values are based on available literature for similar nucleotide triphosphates and Sofosbuvir metabolites. It is recommended to optimize these parameters on the specific instrument used.

  • Quantification:

    • Generate a standard curve using known concentrations of the PSI-7409 analytical standard.

    • Calculate the concentration of PSI-7409 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

Troubleshooting & Optimization

troubleshooting PSI-7409 tetrasodium precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-7409 tetrasodium (B8768297). The information is presented in a question-and-answer format to directly address common precipitation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 tetrasodium and why is it used in research?

This compound is the tetrasodium salt of the active 5'-triphosphate metabolite of Sofosbuvir (PSI-7977).[1][2][3] It is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Researchers use this compound to study the mechanisms of HCV replication and to develop novel antiviral therapies. The tetrasodium salt form is generally more stable than the free acid form.[2]

Q2: I observed precipitation when preparing my this compound solution. What are the common causes?

Precipitation of this compound can be caused by several factors:

  • Low-quality solvent: The purity of the solvent is critical. Using water or buffers of insufficient purity can introduce contaminants that reduce the solubility of the compound.

  • Improper storage: this compound is sensitive to moisture and repeated freeze-thaw cycles. Improper storage can lead to degradation and precipitation.

  • Suboptimal pH: The pH of the solution can significantly impact the solubility of this compound.

  • High concentration: Exceeding the solubility limit of the compound in a particular solvent will lead to precipitation.

  • Rapid temperature changes: Sudden changes in temperature can affect the solubility of the compound.

Q3: How can I improve the dissolution of this compound?

If you observe precipitation during the preparation of your this compound solution, the following techniques may help:

  • Sonication: Applying ultrasonic energy can help to break down aggregates and enhance dissolution.

  • Gentle heating: Warming the solution gently can increase the solubility of the compound. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting precipitation issues with this compound.

Initial Solution Preparation

If you encounter precipitation when first dissolving this compound, consider the following:

Parameter Recommendation Rationale
Solvent Quality Use high-purity, sterile water or buffers (e.g., PBS, Tris-HCl, HEPES).Impurities can act as nucleation sites for precipitation.
Concentration Prepare stock solutions at a concentration known to be soluble. Refer to the solubility data below.Exceeding the solubility limit is a primary cause of precipitation.
Dissolution Technique Add the powdered compound to the solvent gradually while vortexing. Use sonication or gentle heating if necessary.This ensures even dispersion and prevents the formation of insoluble aggregates.
Storage Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]Repeated freezing and thawing can lead to degradation and precipitation.
Precipitation Upon Dilution

Precipitation upon diluting a concentrated stock solution into an aqueous buffer is a common problem.

Parameter Recommendation Rationale
Dilution Method Perform a serial dilution by first creating an intermediate dilution in the same solvent as the stock solution before the final dilution into the aqueous buffer.This gradual change in solvent polarity helps to maintain solubility.
Final Concentration Ensure the final concentration of any organic solvent (e.g., DMSO) from the stock solution is minimal in the final aqueous solution.High concentrations of organic solvents can cause the compound to precipitate out of the aqueous buffer.
Buffer Composition Ensure the pH of the final buffer is compatible with the stability of this compound.pH can significantly influence the solubility and stability of the compound.
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, high-purity water or desired buffer (e.g., 1X PBS)

    • Sterile, conical tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Bring the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder in a sterile conical tube.

    • Add the appropriate volume of solvent to the tube to achieve the desired concentration.

    • Vortex the solution vigorously until the powder is dissolved.

    • If the powder does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently in a water bath at 37°C.

    • Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Troubleshooting Precipitation During an Experiment

  • Visual Inspection: At each step of your experiment, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles).

  • Centrifugation: If precipitation is suspected, centrifuge the sample at a low speed (e.g., 1000 x g for 5 minutes) to pellet any precipitate.

  • Solubility Test: Carefully transfer the supernatant to a new tube. Attempt to redissolve the pellet in a small volume of a suitable solvent to confirm if it is the compound of interest.

  • Optimization: If precipitation is confirmed, revisit the experimental parameters, such as buffer composition, pH, and compound concentration, as outlined in the troubleshooting tables above.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility Notes
WaterSolubleSonication or gentle heat may be required for higher concentrations.
PBS (Phosphate Buffered Saline)SolubleA commonly used buffer for biological assays.
DMSO (Dimethyl Sulfoxide)Sparingly SolubleNot a recommended primary solvent.
EthanolSparingly SolubleNot a recommended primary solvent.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation A Precipitation Observed B During Initial Solution Preparation? A->B Yes C During Dilution into Aqueous Buffer? A->C No D Check Solvent Quality (Use High-Purity Water/Buffer) B->D E Optimize Concentration (Lower if Necessary) B->E F Improve Dissolution Technique (Sonication/Gentle Heat) B->F G Perform Intermediate Dilution in Stock Solvent C->G H Minimize Final Organic Solvent Concentration C->H I Verify Buffer pH and Composition C->I J Problem Resolved? D->J E->J F->J G->J H->J I->J K Continue Experiment J->K Yes L Contact Technical Support for Further Assistance J->L No

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Optimizing PSI-7409 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing PSI-7409 in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409? PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of Sofosbuvir (also known as PSI-7977).[1][2][3] It is a potent nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, crucial for viral replication.[1][4][5]

Q2: What is the difference between using Sofosbuvir (PSI-7977) and PSI-7409 in experiments? Sofosbuvir is a prodrug designed to efficiently cross cell membranes.[6][7] Once inside the cell, it is metabolized by cellular enzymes into the active triphosphate form, PSI-7409.[6][8] PSI-7409 is the molecule that directly inhibits the viral polymerase. For cell-based assays, using the Sofosbuvir prodrug is common as it is more cell-permeable. Direct use of PSI-7409 is typically reserved for biochemical assays with isolated enzymes, as its triphosphate group hinders cell membrane penetration.

Q3: What is the mechanism of action for PSI-7409? PSI-7409 mimics the natural uridine (B1682114) triphosphate (UTP). The HCV NS5B polymerase incorporates PSI-7409 into the growing viral RNA strand.[5][7] Once incorporated, the chemical structure of PSI-7409 prevents the addition of the next nucleotide, acting as a chain terminator and halting viral RNA synthesis.[5][8]

G cluster_cell Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enzymatic Conversion PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Incorporation Termination RNA Chain Termination PSI7409->Termination Causes RNA Nascent HCV RNA NS5B->RNA Elongation RNA->Termination UTP Natural UTP UTP->NS5B Competition Extracellular Extracellular Space Extracellular->Sofosbuvir Cellular Uptake

Caption: Mechanism of Action of PSI-7409.

Q4: What is a recommended starting concentration for PSI-7409 in enzymatic assays? The half-maximal inhibitory concentration (IC50) for PSI-7409 against HCV NS5B polymerase varies slightly by genotype but is typically in the low micromolar range. A good starting point for enzymatic assays is a dose-response curve ranging from 0.1 µM to 50 µM.

Q5: How selective is PSI-7409? PSI-7409 is highly selective for the HCV NS5B polymerase. It is a very weak inhibitor of human DNA polymerase α (IC50 = 550 µM) and shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[1][4][9]

Q6: How should I prepare and store PSI-7409? PSI-7409 is soluble in water, though sonication may be required to achieve higher concentrations (e.g., 50 mg/mL).[1][9] It is poorly soluble in DMSO and DMF.[1][9] Stock solutions are unstable and should be prepared fresh for each experiment.[2] For storage, keep the powder at -20°C for long-term stability (up to 3 years) and aliquoted stock solutions at -80°C for shorter periods (up to 6 months).[1][9] The tetrasodium (B8768297) salt form of PSI-7409 may offer better stability.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for PSI-7409 based on published literature. These values serve as an essential reference for experimental design.

Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV Genotype IC50 (µM) Reference(s)
Genotype 1b 1.6 [1][4][9][10][11]
Genotype 2a 2.8 [1][4][9][10][11]
Genotype 3a 0.7 [1][4][9][10][11]

| Genotype 4a | 2.6 |[1][4][9][10][11] |

Table 2: Intracellular Concentration of PSI-7409 after Prodrug (Sofosbuvir) Administration

Cell Type Incubation Time Max. Intracellular Conc. (µM) Reference(s)
Clone A Cells 48 hours ~25 [1][4][9]

| Primary Human Hepatocytes | 4 hours | ~100 |[1][4][9] |

Troubleshooting Guide

Problem: I am observing high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in microplates is a common source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting plates sit on the bench for extended periods before incubation.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to altered media and compound concentrations.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Cell Passage Number. High passage numbers can lead to phenotypic drift and altered responses to stimuli.[12][13]

    • Solution: Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of cells when the passage number becomes too high.

Problem: The compound shows little to no inhibitory effect on viral replication.

  • Possible Cause 1: Suboptimal Compound Concentration. The concentration used may be too low to effectively inhibit the target.

    • Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 (half-maximal effective concentration). Remember that the required concentration of the prodrug in the media can be significantly different from the IC50 of the active metabolite.[6]

  • Possible Cause 2: Compound Degradation. PSI-7409 solutions can be unstable.

    • Solution: Prepare fresh stock solutions for each experiment from powder stored under recommended conditions. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Low Prodrug Conversion. The cell line used may have low levels of the enzymes required to convert Sofosbuvir to the active PSI-7409.

    • Solution: Confirm that your cell model is appropriate. Primary hepatocytes are known to efficiently metabolize Sofosbuvir.[1][4][9] If using a different cell line, you may need to characterize its metabolic capacity.

Problem: I am observing significant cytotoxicity at my target concentration.

  • Possible Cause 1: Off-Target Effects. While PSI-7409 is highly selective, very high concentrations can lead to off-target effects and cellular stress.

    • Solution: It is critical to determine the therapeutic window. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH assay) using the same cell type, incubation time, and compound concentrations. Calculate the CC50 (50% cytotoxic concentration) and the Selectivity Index (SI = CC50 / EC50). A high SI value indicates a favorable therapeutic window.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the compound may be toxic to the cells at the final concentration.

    • Solution: Ensure the final concentration of any solvent (like DMSO, if used for the prodrug) is consistent across all wells, including vehicle controls, and is below the known toxic threshold for your cell line (typically <0.5%).

G Start Start Troubleshooting Issue What is the primary issue? Start->Issue HighVar High Variability Issue->HighVar Variability NoEffect No/Low Inhibition Issue->NoEffect Efficacy Toxicity High Cytotoxicity Issue->Toxicity Toxicity CheckSeeding Review Cell Seeding Protocol & Check for Edge Effects HighVar->CheckSeeding CheckPassage Use Low & Consistent Cell Passage Number HighVar->CheckPassage CheckConc Run Wide Dose-Response (EC50) NoEffect->CheckConc CheckStock Prepare Fresh Compound Stock NoEffect->CheckStock CheckMetabolism Verify Cell Line's Metabolic Capacity NoEffect->CheckMetabolism CheckCC50 Run Cytotoxicity Assay (CC50) & Calculate Selectivity Index Toxicity->CheckCC50 CheckSolvent Verify Final Solvent Concentration is Non-Toxic Toxicity->CheckSolvent

Caption: Troubleshooting decision tree for PSI-7409 assays.

Detailed Experimental Protocol: Optimizing Sofosbuvir (PSI-7977) Concentration

This protocol describes a method to determine the optimal concentration of the prodrug Sofosbuvir for inhibiting HCV replication (EC50) and to assess its associated cytotoxicity (CC50) in a cell-based assay.

1. Materials and Reagents

  • HCV replicon-harboring cells (e.g., Huh-7 cells)

  • Complete cell culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)

  • Sofosbuvir (PSI-7977) powder

  • Sterile DMSO

  • Sterile PBS

  • 96-well tissue culture-treated plates (clear plates for colorimetric assays, white plates for luminescence assays)

  • Reagents for quantifying HCV replication (e.g., Luciferase assay kit)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

2. Experimental Workflow

G A 1. Prepare Sofosbuvir Stock Solution (e.g., 10 mM in DMSO) D 4. Prepare Serial Dilutions of Sofosbuvir in Media A->D B 2. Seed Cells (e.g., 5,000 cells/well) in two 96-well plates C 3. Incubate Cells (e.g., 24 hours) B->C E 5. Treat Cells Add diluted compound to plates C->E D->E F 6. Incubate for Assay Period (e.g., 72 hours) E->F G 7. Perform Assays F->G H Plate 1: Measure HCV Replication (e.g., Luciferase Assay) G->H I Plate 2: Measure Cell Viability (e.g., CellTiter-Glo) G->I J 8. Analyze Data Calculate EC50 and CC50 H->J I->J

Caption: Workflow for optimizing Sofosbuvir concentration.

3. Step-by-Step Procedure

  • Prepare Compound Stock: Dissolve Sofosbuvir powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase HCV replicon cells.

    • Resuspend cells in complete medium to the desired density (e.g., 5 x 10^4 cells/mL).

    • Dispense 100 µL of the cell suspension into the inner 60 wells of two 96-well plates (for 5,000 cells/well).

    • Add 100 µL of sterile PBS to the outer perimeter wells to minimize edge effects.

  • Cell Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Dilution:

    • On the day of treatment, thaw an aliquot of the Sofosbuvir stock.

    • Perform a serial dilution in complete medium to create working solutions at 2x the final desired concentrations. For example, to achieve final concentrations of 100 µM down to 0.01 µM, prepare 2x solutions from 200 µM to 0.02 µM.

    • Prepare a vehicle control containing the same percentage of DMSO as the highest concentration sample.

  • Cell Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the appropriate compound dilution or vehicle control to each well.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours).

  • Endpoint Measurement:

    • Plate 1 (Antiviral Activity): Measure the level of HCV replication according to your assay's protocol (e.g., for a luciferase reporter, lyse the cells and measure luminescence).

    • Plate 2 (Cytotoxicity): Measure cell viability using a kit like CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data:

      • For the antiviral assay, normalize results to the vehicle control (0% inhibition) and a "no cells" control (100% inhibition).

      • For the cytotoxicity assay, normalize results to the vehicle control (100% viability) and a "total kill" control (e.g., cells treated with a high concentration of a known toxin).

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50 and CC50 values.

    • Calculate the Selectivity Index (SI = CC50 / EC50) to determine the therapeutic window of the compound.

References

Navigating PSI-7409 Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PSI-7409, the active triphosphate metabolite of Sofosbuvir. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to help you mitigate degradation and ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with PSI-7409 Degradation

IssuePotential CauseRecommended Solution
Loss of compound activity in enzymatic assays Hydrolysis of the triphosphate chain: PSI-7409 is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The presence of divalent cations can also influence stability.- Maintain a pH between 6.8 and 7.4 for aqueous solutions. - Prepare solutions fresh for each experiment. - Avoid prolonged storage at room temperature; keep on ice when in use. - Use the more stable tetrasodium (B8768297) salt of PSI-7409.[1]
Inconsistent or variable experimental results Repeated freeze-thaw cycles: Aliquoting and storing solutions improperly can lead to degradation.- Upon reconstitution, aliquot PSI-7409 solutions into single-use volumes to minimize freeze-thaw cycles.[2] - Store aliquots at -80°C for long-term storage.[2][3]
Unexpected peaks in analytical chromatography (e.g., HPLC) Formation of degradation products: The appearance of new peaks can indicate the presence of PSI-7409 diphosphate (B83284) or monophosphate.- Analyze a fresh sample of PSI-7409 as a reference. - If degradation is suspected, prepare a fresh stock solution. - Review solution preparation and storage procedures to identify potential causes of degradation.
Low yield of full-length product in polymerase assays Suboptimal reaction conditions: The concentration of Mg2+, a critical cofactor for many polymerases, can impact both enzyme activity and nucleotide stability.- Optimize the Mg2+ concentration in your assay. While necessary for polymerase function, excessive concentrations can affect nucleotide stability. - Ensure all reaction components are at their optimal concentrations and that the reaction buffer is at the correct pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for PSI-7409?

A1: The primary degradation pathway for PSI-7409, like other nucleoside triphosphates, is the hydrolysis of the high-energy phosphoanhydride bonds in the triphosphate chain. This results in the sequential formation of the diphosphate (PSI-7409-DP) and monophosphate (PSI-7409-MP) forms, which are inactive as polymerase inhibitors.

Q2: What are the recommended storage conditions for PSI-7409?

A2: For long-term stability, PSI-7409 powder should be stored at -20°C for up to 3 years.[2] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is crucial to avoid repeated freeze-thaw cycles.

Q3: Should I use the free acid or the tetrasodium salt of PSI-7409?

A3: It is highly recommended to use the tetrasodium salt of PSI-7409. The free form is prone to instability, while the salt form offers greater stability and the same biological activity.[1]

Q4: How does pH affect the stability of PSI-7409 in solution?

A4: Aqueous solutions of nucleoside triphosphates like PSI-7409 are most stable in the pH range of 6.8 to 7.4.[4] Deviations from this range, especially to more acidic or strongly basic conditions, can accelerate the rate of hydrolysis.

Q5: Can I sterilize my PSI-7409 solution by autoclaving?

A5: No, you should not autoclave PSI-7409 solutions. The high temperatures will cause rapid degradation. If sterile filtration is required, use a 0.22 µm filter.[3]

Data Presentation: PSI-7409 Stability

While specific kinetic data for PSI-7409 degradation under various experimental conditions are not extensively available in the public domain, the following table summarizes the recommended storage conditions to maintain its integrity.

FormStorage TemperatureDurationRecommendations
Powder -20°CUp to 3 years[2]Store in a tightly sealed container, protected from moisture.
Stock Solution -80°CUp to 6 months[2][3]Aliquot into single-use volumes to avoid freeze-thaw cycles.
Stock Solution -20°CUp to 1 month[2][3]Suitable for shorter-term storage. Aliquoting is still recommended.

Note: The stability of PSI-7409 in solution during an experiment is dependent on factors such as buffer composition, pH, temperature, and the presence of divalent cations. For optimal results, it is always best to prepare fresh working solutions from a properly stored stock.

Experimental Protocols

Protocol 1: Preparation of PSI-7409 Stock Solution
  • Reconstitution:

    • Allow the vial of PSI-7409 tetrasodium salt powder to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in nuclease-free water to a desired stock concentration (e.g., 10 mM).

    • Gently vortex to ensure complete dissolution. If needed, brief sonication can be used.[2]

  • Aliquoting and Storage:

    • Immediately after reconstitution, divide the stock solution into single-use aliquots.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: HCV NS5B Polymerase Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • In a microcentrifuge tube, combine the reaction buffer, a known concentration of HCV NS5B polymerase, and the desired concentration of PSI-7409 or vehicle control.

  • Initiation of Reaction:

    • Add the RNA template/primer and the mixture of natural nucleoside triphosphates (ATP, GTP, CTP, and UTP, one of which is radiolabeled, e.g., [α-³²P]UTP) to initiate the reaction.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).[3]

  • Quenching the Reaction:

    • Stop the reaction by adding a quench solution (e.g., 0.5 M EDTA).[3]

  • Analysis:

    • Separate the radiolabeled RNA product from unincorporated nucleotides using methods such as gel electrophoresis followed by autoradiography or scintillation counting.

    • Quantify the amount of incorporated radiolabel to determine the level of polymerase inhibition.

Visualizations

Sofosbuvir_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_intra Sofosbuvir Sofosbuvir->Sofosbuvir_intra Uptake Metabolite_X Metabolite X Sofosbuvir_intra->Metabolite_X Hydrolysis (Cathepsin A/CES1) PSI_7977 PSI-7977 (Monophosphate) Metabolite_X->PSI_7977 HINT1 PSI_7409_DP PSI-7409 (Diphosphate) PSI_7977->PSI_7409_DP UMP-CMPK PSI_7409 PSI-7409 (Active Triphosphate) PSI_7409_DP->PSI_7409 NDPK

Caption: Metabolic activation of Sofosbuvir to its active form, PSI-7409.

PSI7409_Degradation_Pathway PSI_7409 PSI-7409 (Active Triphosphate) PSI_7409_DP PSI-7409-DP (Inactive Diphosphate) PSI_7409->PSI_7409_DP Pi Pi PSI_7409_MP PSI-7409-MP (Inactive Monophosphate) PSI_7409_DP->PSI_7409_MP PPi PPi

Caption: Primary degradation pathway of PSI-7409 via hydrolysis.

Experimental_Workflow_PSI7409 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare PSI-7409 Working Solution setup_reaction Set up Reaction Mixture prep_solution->setup_reaction prep_reagents Prepare Assay Reagents (Enzyme, Buffer, Substrates) prep_reagents->setup_reaction incubation Incubate at Optimal Temperature setup_reaction->incubation quench Quench Reaction incubation->quench separation Separate Products (e.g., Gel Electrophoresis) quench->separation detection Detect and Quantify Signal separation->detection data_analysis Data Analysis (Calculate Inhibition) detection->data_analysis

Caption: General experimental workflow for a PSI-7409 inhibition assay.

References

dealing with PSI-7409 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PSI-7409, the active triphosphate metabolite of Sofosbuvir. The information provided is intended to help users address common challenges related to the stability of PSI-7409 in solution during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My PSI-7409 solution appears to be losing activity over a short period. What could be the cause?

A1: PSI-7409, like other nucleotide triphosphates, is susceptible to degradation in aqueous solutions. The primary cause of instability is the hydrolysis of the high-energy triphosphate chain. This degradation is influenced by several factors including pH, temperature, and the presence of divalent cations. The free acid form of PSI-7409 is known to be particularly unstable.[1] It is highly recommended to use the more stable tetrasodium (B8768297) salt form of PSI-7409 for experimental work.[1]

Q2: What are the optimal storage conditions for PSI-7409 solutions?

A2: To minimize degradation, PSI-7409 solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation. Solutions should be stored in a buffer with a slightly alkaline pH (around 7.5-8.5) to improve stability.

Q3: I am observing inconsistent results in my HCV NS5B polymerase assay. Could PSI-7409 instability be the culprit?

A3: Yes, inconsistent results in enzymatic assays are a common consequence of PSI-7409 degradation. The breakdown of the triphosphate to the diphosphate (B83284) or monophosphate form will result in a loss of inhibitory activity, as the triphosphate moiety is essential for its mechanism of action as a chain terminator. It is crucial to ensure the integrity of your PSI-7409 stock solution.

Q4: How can I assess the stability of my PSI-7409 solution?

A4: The most reliable method for assessing the stability of your PSI-7409 solution is to use High-Performance Liquid Chromatography (HPLC). An ion-pairing reversed-phase HPLC method can effectively separate PSI-7409 from its degradation products (diphosphate and monophosphate forms). By comparing the peak area of PSI-7409 in a fresh sample to that in an aged or stressed sample, you can quantify the extent of degradation.

Q5: What are the expected degradation products of PSI-7409?

A5: The primary degradation products of PSI-7409 are its corresponding diphosphate (PSI-7409 DP) and monophosphate (PSI-7409 MP) forms, resulting from the sequential hydrolysis of the triphosphate chain. Under harsh acidic or basic conditions, further degradation of the nucleoside itself may occur, similar to what has been observed for its parent compound, Sofosbuvir.[3]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter when working with PSI-7409.

Issue Potential Cause Recommended Solution
Low or no inhibitory activity in the assay PSI-7409 has degraded.Prepare a fresh solution of PSI-7409 from a new powder stock. If using a frozen stock, verify its integrity via HPLC.
Incorrect concentration of PSI-7409.Verify the concentration of your stock solution using a spectrophotometer and the appropriate extinction coefficient.
High variability between replicate experiments Inconsistent degradation of PSI-7409 between setups.Prepare a master mix of your reaction components, including PSI-7409, to ensure uniform concentration across all replicates. Keep the master mix on ice until use.
Repeated freeze-thaw cycles of the stock solution.Aliquot your PSI-7409 stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitate observed in the solution Poor solubility of the free acid form.Use the tetrasodium salt of PSI-7409, which has better aqueous solubility. If using the free acid, ensure the pH of the solution is neutral to slightly alkaline.
Concentration exceeds solubility limit.Consult the manufacturer's data sheet for solubility information and prepare solutions within the recommended concentration range.

Data Presentation

Table 1: Recommended Storage Conditions for PSI-7409
Form Temperature Duration Reference
Powder-20°C3 years[2]
In Solvent-80°C6 months[2]
-20°C1 month[2]
Table 2: Factors Influencing PSI-7409 Stability in Solution
Factor Effect on Stability Recommendation
pH More stable at slightly alkaline pH (7.5-8.5).[4]Buffer your solutions accordingly. Avoid acidic conditions.
Temperature Degradation rate increases with temperature.Prepare and handle solutions on ice. Store at -80°C for long-term storage.
Divalent Cations (e.g., Mg²⁺, Mn²⁺) Can catalyze the hydrolysis of the triphosphate chain.[5][6]While necessary for polymerase activity, be mindful of their concentration and incubation times. Consider using chelating agents like EDTA in storage buffers, but ensure they are removed or diluted to non-inhibitory concentrations in the final assay.
Freeze-Thaw Cycles Repeated cycles can accelerate degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of PSI-7409 Stock Solution
  • Select the appropriate form: It is highly recommended to use PSI-7409 tetrasodium salt due to its enhanced stability and solubility.

  • Solvent selection: Use nuclease-free water or a biological buffer (e.g., Tris-HCl, HEPES) with a pH between 7.5 and 8.5.

  • Preparation:

    • Allow the PSI-7409 powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of PSI-7409 in a sterile microcentrifuge tube.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the powder completely. If necessary, sonicate for a short period in a water bath.

  • Storage:

    • Dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment of PSI-7409 by HPLC

This protocol provides a general framework for assessing the stability of PSI-7409. Method optimization may be required based on the available instrumentation.

  • Instrumentation:

    • An HPLC system with a UV detector.

    • A C18 reversed-phase column.

  • Mobile Phase Preparation:

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 262 nm.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Injection volume: 10 µL.

  • Sample Preparation:

    • Prepare a fresh "time zero" sample of PSI-7409 at a known concentration (e.g., 100 µM) in the desired buffer.

    • Incubate identical samples under the conditions you wish to test (e.g., room temperature, 37°C, different pH buffers).

    • At various time points, take an aliquot of the incubated sample and immediately freeze it at -80°C to stop further degradation until analysis.

  • Data Analysis:

    • Inject the "time zero" sample and the incubated samples onto the HPLC.

    • Identify the peaks corresponding to PSI-7409 and its degradation products (diphosphate and monophosphate forms) based on their retention times (the triphosphate will have the longest retention time).

    • Calculate the percentage of PSI-7409 remaining at each time point by comparing the peak area of PSI-7409 in the incubated samples to the peak area in the "time zero" sample.

Visualizations

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_virus HCV Virion cluster_inhibition Site of Action for PSI-7409 Entry 1. Entry via Endocytosis Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication (Membranous Web) Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release HCV HCV Particle Release->HCV New Virions HCV->Entry Attachment PSI7409 PSI-7409 PSI7409->Replication Inhibits NS5B Polymerase

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte and the inhibitory action of PSI-7409.

PSI7409_Mechanism cluster_replication RNA Replication by NS5B Polymerase cluster_inhibition Inhibition by PSI-7409 Template HCV RNA Template 5'-...GCAU...-3' Incorporation Incorporation Template->Incorporation Incorporation_PSI Incorporation of PSI-7409 Template->Incorporation_PSI Primer Growing RNA Strand 3'-...CGUA-5' Primer->Incorporation Primer->Incorporation_PSI NTPs Natural NTPs (ATP, UTP, CTP, GTP) NTPs->Incorporation Elongation Elongation Incorporation->Elongation Correct Base Pairing PSI7409 PSI-7409 (UTP Analog) PSI7409->Incorporation_PSI Termination Chain Termination Incorporation_PSI->Termination No further elongation

Caption: Mechanism of action of PSI-7409 as a chain terminator in HCV RNA replication.

Troubleshooting_Workflow Start Inconsistent or Low Assay Activity Check_Solution Is the PSI-7409 solution fresh? Start->Check_Solution Prepare_Fresh Prepare a fresh solution from powder. Check_Solution->Prepare_Fresh No Check_Storage Was the frozen stock stored correctly and avoided freeze-thaw? Check_Solution->Check_Storage Yes Proceed Proceed with experiment Prepare_Fresh->Proceed Aliquot_New Prepare new aliquots from a fresh stock. Check_Storage->Aliquot_New No Assess_Integrity Assess integrity of the stock solution using HPLC. Check_Storage->Assess_Integrity Yes Aliquot_New->Proceed Degraded Degraded Assess_Integrity->Degraded Intact Intact Assess_Integrity->Intact Degraded->Prepare_Fresh Troubleshoot_Assay Troubleshoot other assay parameters (enzyme, buffer, etc.) Intact->Troubleshoot_Assay Troubleshoot_Assay->Proceed

Caption: A logical workflow for troubleshooting issues related to PSI-7409 instability.

References

Technical Support Center: PSI-7409 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSI-7409 tetrasodium (B8768297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of PSI-7409 tetrasodium in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the antiviral drug sofosbuvir (B1194449) (brand name Sovaldi).[1][2] It functions as a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][3] The tetrasodium salt form is provided to enhance stability and aqueous solubility compared to the free acid form.[4]

Q2: What is the mechanism of action of PSI-7409?

A2: PSI-7409 acts as a chain terminator during HCV RNA synthesis.[3] After being incorporated into the growing viral RNA strand by the NS5B polymerase, its modified structure prevents the addition of subsequent nucleotides, thus halting viral replication.[3][5]

Q3: What is the reported solubility of this compound?

A3: this compound is reported to be soluble in water at concentrations of at least 100 mg/mL.[1] However, achieving this solubility may require specific handling techniques, such as sonication.

Q4: Why is my this compound not dissolving completely?

A4: Several factors can contribute to incomplete dissolution, including:

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound.

  • Inadequate Agitation: Gentle vortexing may not be enough. Sonication is often recommended to aid dissolution.

  • Low Temperature: Dissolution can be an endothermic process. Gently warming the solution may improve solubility.

  • pH of the Solution: The pH of the aqueous solution can influence the solubility of nucleotide analogs.

  • Compound Aggregation: Over time, the lyophilized powder may form aggregates that are more difficult to dissolve.

Q5: How should I prepare a stock solution of this compound?

A5: For a standard 10 mM stock solution, we recommend the following procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired concentration.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Filter the solution through a 0.22 µm sterile filter before use in cell-based assays.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue Possible Cause Recommended Solution
Compound appears as a film or oil and does not dissolve. Incomplete removal of residual solvent from manufacturing or improper storage leading to hydration.1. Attempt to dissolve in a small amount of a polar organic solvent like DMSO first, then dilute with an aqueous buffer. 2. If using an aqueous solvent, increase sonication time and consider gentle warming (up to 37°C).
Precipitation occurs after initial dissolution. The solution is supersaturated, or the pH of the final solution is not optimal for solubility.1. Dilute the solution to a lower concentration. 2. Check the pH of the solution and adjust if necessary using a suitable buffer system (e.g., Tris-HCl, HEPES). Nucleotide triphosphates are generally more stable at a slightly alkaline pH.
Inconsistent results in biological assays. Incomplete solubilization leading to inaccurate concentration of the active compound.1. Always visually inspect your stock solution for any particulate matter before use. 2. Re-prepare the stock solution using the recommended protocol, paying close attention to the sonication step. 3. Quantify the concentration of your stock solution using UV-Vis spectrophotometry.

Experimental Protocols

Protocol 1: Standard Method for Solubilizing this compound

This protocol describes the standard procedure for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Bring the vial of this compound to room temperature.

  • Calculate the volume of nuclease-free water required to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder, add approximately 170 µL of water).

  • Add the water to the vial and cap it securely.

  • Vortex the vial for 2 minutes to facilitate initial dissolution.

  • Place the vial in a water bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution. If particulates are still visible, repeat the sonication for another 5-10 minutes.

  • For use in cell culture, filter the solution through a 0.22 µm sterile filter.

  • Aliquot the stock solution into single-use volumes and store appropriately (-20°C for short-term, -80°C for long-term).[1]

Protocol 2: Solubility Enhancement Using a Buffered Co-solvent System

This protocol is for researchers who encounter significant difficulty in dissolving this compound in water alone.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade

  • 1 M Tris-HCl buffer, pH 7.5, sterile

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Bring the vial of this compound to room temperature.

  • Prepare a 10% DMSO in Tris-buffered saline (TBS) solution. For 10 mL of co-solvent, add 1 mL of DMSO and 0.5 mL of 1 M Tris-HCl, pH 7.5 to 8.5 mL of nuclease-free water.

  • Add the appropriate volume of the co-solvent to the vial to achieve the desired concentration.

  • Vortex the vial for 2 minutes.

  • Sonicate in a water bath for 10 minutes.

  • Visually inspect for complete dissolution.

  • Note: Ensure the final concentration of DMSO in your experimental assay is not inhibitory. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.

Quantitative Data Summary

Solvent System Reported Solubility Notes
Water≥ 100 mg/mLSonication may be required for complete dissolution.[1]
DMSO< 1 mg/mLInsoluble or slightly soluble.[4]
DMF< 1 mg/mLInsoluble.[4]

Visualizations

Signaling Pathway: Intracellular Activation of Sofosbuvir

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite_X Metabolite X Sofosbuvir_in->Metabolite_X Cathepsin A / Carboxylesterase 1 GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK1 GS_331007 GS-331007 (Inactive Nucleoside) GS_331007_MP->GS_331007 Dephosphorylation PSI_7409 PSI-7409 (Active Triphosphate) GS_331007_DP->PSI_7409 NDPK GS_331007->Extracellular_Efflux Efflux

Caption: Intracellular metabolic activation of sofosbuvir to PSI-7409.

Experimental Workflow: Troubleshooting Solubility Issues

Solubility_Workflow start Start: Dissolve PSI-7409 in Water vortex Vortex for 2 minutes start->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate for 10-15 minutes check1->sonicate No success Solution Ready for Use check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Gently warm to 37°C check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 cosolvent Use Buffered Co-solvent (Protocol 2) check3->cosolvent No check3->success Yes cosolvent->success fail Consult Technical Support

Caption: A stepwise workflow for troubleshooting solubility of PSI-7409.

Logical Relationship: Mechanism of Action

Mechanism_of_Action PSI_7409 PSI-7409 (Uridine Nucleotide Analog) Incorporation Incorporation into Nascent RNA Strand PSI_7409->Incorporation NS5B HCV NS5B RNA Polymerase NS5B->Incorporation RNA_Template Viral RNA Template RNA_Template->Incorporation Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: The mechanism of HCV replication inhibition by PSI-7409.

References

Technical Support Center: PSI-7409 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSI-7409 in in vitro experiments. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 and what is its primary mechanism of action?

A1: PSI-7409 is the active 5'-triphosphate metabolite of the antiviral prodrug Sofosbuvir (B1194449) (also known as PSI-7977). It is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] PSI-7409 acts as a chain terminator during viral RNA replication. After being incorporated into the nascent RNA strand by the NS5B polymerase, its structure prevents the addition of subsequent nucleotides, thus halting viral replication.[2]

Q2: What are the known off-target effects of PSI-7409 in vitro?

A2: The primary known off-target effect of PSI-7409 is the weak inhibition of human DNA polymerase α.[1][2] It shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[1] Some nucleoside analogs have been associated with mitochondrial toxicity due to inhibition of mitochondrial RNA polymerase (PolRMT) or mitochondrial DNA polymerase γ. While the active form of sofosbuvir has been shown to be a poor substrate for PolRMT and is not typically associated with mitochondrial toxicity in cells, it is a crucial parameter to assess in sensitive experimental systems.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration of PSI-7409: Determine the EC50 or IC50 for your specific HCV genotype and use a concentration range relevant to this value for your experiments.

  • Optimize experimental conditions: Factors such as incubation time and enzyme concentration can influence off-target activity.

  • Include appropriate controls: Always include no-drug controls, as well as positive controls for off-target effects if available (e.g., a known DNA polymerase α inhibitor).

  • Consider the cell line: The metabolic activity and polymerase expression levels can vary between cell lines, potentially influencing the extent of off-target effects.

Q4: What are the best practices for handling and storing PSI-7409?

A4: PSI-7409 is supplied as a powder and should be stored at -20°C for long-term stability (up to 3 years). Solutions of PSI-7409 are unstable and should be prepared fresh for each experiment. If a stock solution must be prepared, it should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. The free acid form of PSI-7409 can be unstable, and the more stable tetrasodium (B8768297) salt is often recommended for consistent results.[1]

Q5: What are the solubility properties of PSI-7409?

A5: PSI-7409 is soluble in water up to approximately 50 mg/mL (99.97 mM); sonication may be required to fully dissolve the compound. It is poorly soluble in DMSO and DMF.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background in polymerase assays - Contaminated reagents (e.g., nucleotides, buffers) - Non-specific binding of radiolabeled nucleotides to reaction components or filters - Enzyme preparation is not pure- Use fresh, high-quality reagents - Filter all buffers and solutions - Optimize washing steps to reduce non-specific binding - Use a highly purified polymerase preparation
Low or no inhibition of HCV NS5B polymerase - PSI-7409 degradation - Incorrect assay conditions - Inactive enzyme- Prepare fresh PSI-7409 solution for each experiment - Verify the pH and composition of the reaction buffer - Ensure the correct concentrations of template, primer, and nucleotides are used - Test the activity of the enzyme with a known inhibitor or by confirming product formation in a no-inhibitor control
Inconsistent results between experiments - Variability in PSI-7409 concentration due to improper storage or handling - Pipetting errors - Fluctuations in incubation temperature or time- Prepare fresh PSI-7409 dilutions from a new stock for each experiment - Use calibrated pipettes and ensure proper mixing of reagents - Use a calibrated incubator or water bath and a precise timer
Apparent cytotoxicity in cell-based assays - Off-target effects on cellular polymerases or other enzymes - Mitochondrial toxicity - High concentrations of the compound or solvent- Perform a dose-response curve to determine the cytotoxic concentration - Conduct specific assays to measure off-target polymerase inhibition and mitochondrial function - Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%)

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of PSI-7409 against its primary target and known off-target polymerases.

Target Genotype/Type IC50 (µM) Selectivity Index (vs. HCV NS5B GT 1b)
HCV NS5B Polymerase Genotype 1b1.61
Genotype 2a2.80.57
Genotype 3a0.72.29
Genotype 4a2.60.62
Human DNA Polymerase α5500.0029
β>1000<0.0016
γ>1000<0.0016

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol is designed to measure the inhibitory activity of PSI-7409 against HCV NS5B polymerase using a radiolabeled nucleotide incorporation method.[3][4]

Materials:

  • Recombinant HCV NS5B polymerase (e.g., NS5BΔ21)

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • RNA primer (e.g., oligo(U)12-18)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA)

  • PSI-7409

  • ATP, CTP, GTP solution

  • [α-³²P]UTP or [³H]UTP

  • Stop Solution (0.5 M EDTA)

  • Filter mats (e.g., DE81)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.

  • Add varying concentrations of PSI-7409 to the reaction mixture. Include a no-drug control.

  • Initiate the reaction by adding the HCV NS5B polymerase and the nucleotide mix (ATP, CTP, GTP, and radiolabeled UTP).

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto the filter mats.

  • Wash the filter mats multiple times with a wash buffer (e.g., 0.3 M ammonium (B1175870) formate) to remove unincorporated nucleotides.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each PSI-7409 concentration relative to the no-drug control and determine the IC50 value.

Protocol 2: In Vitro Human DNA Polymerase Inhibition Assay

This protocol assesses the off-target effects of PSI-7409 on human DNA polymerases α, β, and γ.

Materials:

  • Recombinant human DNA polymerase α, β, or γ

  • Activated calf thymus DNA (as a template-primer)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

  • dATP, dGTP, dTTP solution

  • [α-³²P]dCTP

  • PSI-7409

  • Stop Solution (0.5 M EDTA)

  • Filter mats (e.g., DE81)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and activated calf thymus DNA.

  • Add varying concentrations of PSI-7409 to the reaction mixture. Include a no-drug control and a positive control inhibitor if available.

  • Initiate the reaction by adding the respective human DNA polymerase and the dNTP mix (dATP, dGTP, dTTP, and radiolabeled dCTP).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Follow steps 5-10 from Protocol 1 to determine the IC50 value.

Protocol 3: Mitochondrial Toxicity Assessment (Glucose vs. Galactose Media)

This cell-based assay evaluates the potential for mitochondrial toxicity by assessing cell viability in media containing either glucose or galactose. Cells with impaired mitochondrial function will have reduced viability in galactose media.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium with glucose (e.g., DMEM with 4.5 g/L glucose)

  • Cell culture medium with galactose (e.g., DMEM with no glucose, supplemented with 10 mM galactose)

  • PSI-7409 (or its prodrug, Sofosbuvir, for cell-based assays)

  • Cell viability reagent (e.g., resazurin, MTT)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in 96-well plates in standard glucose-containing medium and allow them to attach overnight.

  • Replace the medium with either glucose-containing or galactose-containing medium.

  • Treat the cells with a range of concentrations of the test compound in both types of media. Include vehicle-only controls.

  • Incubate the plates for 24-72 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

  • Compare the dose-response curves for cytotoxicity in the glucose and galactose media. A significant leftward shift in the cytotoxicity curve in the galactose medium suggests potential mitochondrial toxicity.

Visualizations

Signaling_Pathway cluster_prodrug_activation Hepatocyte cluster_viral_replication HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Metabolite1 Monophosphate Metabolite Sofosbuvir->Metabolite1 Intracellular Esterases Metabolite2 Diphosphate Metabolite Metabolite1->Metabolite2 UMP-CMP Kinase PSI7409 PSI-7409 (Active Triphosphate) Metabolite2->PSI7409 NDP Kinase NS5B NS5B Polymerase PSI7409->NS5B Inhibition HCV_RNA HCV RNA Template HCV_RNA->NS5B Nascent_RNA Nascent Viral RNA NS5B->Nascent_RNA Elongation Chain_Termination Chain Termination Nascent_RNA->Chain_Termination

Caption: Metabolic activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV NS5B polymerase.

Experimental_Workflow cluster_on_target On-Target Activity Assessment cluster_off_target Off-Target Activity Assessment Start1 Prepare HCV NS5B Polymerase Assay Step1_1 Incubate with varying concentrations of PSI-7409 Start1->Step1_1 Step1_2 Measure incorporation of radiolabeled UTP Step1_1->Step1_2 Result1 Determine IC50 for HCV NS5B Polymerase Step1_2->Result1 Compare Calculate Selectivity Index Result1->Compare Start2 Prepare Human DNA Polymerase Assay (α, β, γ) Step2_1 Incubate with varying concentrations of PSI-7409 Start2->Step2_1 Step2_2 Measure incorporation of radiolabeled dCTP Step2_1->Step2_2 Result2 Determine IC50 for Human DNA Polymerases Step2_2->Result2 Result2->Compare

Caption: Workflow for determining the on-target and off-target activity of PSI-7409.

Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results Q1 Are controls (positive/negative) behaving as expected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there high background in the no-enzyme control? A1_Yes->Q2 Sol1 Check reagent stability (PSI-7409, enzymes, nucleotides). Verify assay conditions (pH, temp, concentrations). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Optimize washing steps. Check for contamination in radiolabeled stock. A2_Yes->Sol2 Q3 Is there a dose-dependent effect of PSI-7409? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Final Proceed with data analysis. A3_Yes->Final Sol3 Prepare fresh PSI-7409 stock solution. Verify concentration. A3_No->Sol3

References

PSI-7409 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSI-7409 in their experiments. The information is designed to address common sources of variability and reproducibility issues in assays involving this active metabolite of Sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 and how does it differ from Sofosbuvir?

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1][2] Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug to enhance its cell permeability.[3] Inside the cell, Sofosbuvir undergoes metabolic activation to PSI-7409.[3][4] It is PSI-7409 that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2]

Q2: What is the mechanism of action of PSI-7409?

PSI-7409 is a nucleotide analog that mimics the natural uridine (B1682114) triphosphate (UTP).[3] It is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[4] Upon incorporation, the 2'-fluoro and 2'-C-methyl groups on the ribose sugar of PSI-7409 cause steric hindrance, leading to chain termination and preventing further viral RNA replication.[5]

Q3: What are the typical IC50 values for PSI-7409 against different HCV genotypes?

The half-maximal inhibitory concentration (IC50) of PSI-7409 can vary slightly depending on the HCV genotype being tested. The following table summarizes reported IC50 values for PSI-7409 against various HCV NS5B polymerases.

HCV GenotypeIC50 (μM)
Genotype 1b1.6[1][6][7]
Genotype 2a2.8[1][6][7]
Genotype 3a0.7[1][6][7]
Genotype 4a2.6[1][6][7]

Q4: How selective is PSI-7409 for HCV NS5B polymerase over human polymerases?

PSI-7409 exhibits a high degree of selectivity for the viral polymerase. It is a weak inhibitor of human DNA polymerase α and shows no significant inhibition of DNA polymerases β and γ at concentrations up to 1 mM.[1][6][7]

Human PolymeraseIC50 (μM)
DNA Polymerase α550[1][6][7]
DNA Polymerase β>1000[1][6][7]
DNA Polymerase γ>1000[1][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with PSI-7409, particularly in the context of HCV replicon and polymerase assays.

Guide 1: High Variability or Poor Reproducibility in Assay Results

Problem: You are observing significant well-to-well or day-to-day variability in your assay results, making it difficult to obtain consistent IC50 values.

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure that the host cell line (e.g., Huh-7) is healthy, within a low passage number, and maintained under consistent culture conditions. High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting HCV replication.[5][6]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and gene expression, leading to inconsistent results.[6]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[6]
Compound Stability and Handling PSI-7409, particularly in its free form, can be unstable. It is advisable to use a stable salt form, such as PSI-7409 tetrasodium.[2] Prepare fresh stock solutions for each experiment and assess the stability of the compound in your assay medium over the course of the experiment.[6] Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month) in sealed, moisture-free containers.[7]
Inconsistent Reagent Preparation Ensure all buffers, media, and reagent solutions are prepared consistently between experiments. Use high-quality, nuclease-free water for all aqueous solutions in polymerase assays.
Guide 2: Low or No Signal in HCV Replicon Assay

Problem: Your replicon assay is yielding a very low or no signal (e.g., luciferase activity), making it impossible to measure inhibition.

Potential Cause Troubleshooting Step
Low Transfection Efficiency Optimize your transfection protocol for the specific cell line being used. Ensure the quality and concentration of the in vitro transcribed replicon RNA are optimal.[5]
Replicon RNA Integrity Verify the integrity of your replicon RNA on a denaturing agarose (B213101) gel before transfection. Degraded RNA will result in failed replication.[5]
Suboptimal Replicon Construct Some HCV isolates require adaptive mutations to replicate efficiently in cell culture.[5] Ensure you are using a replicon construct known to be functional in your chosen cell line.
Cell Line Permissiveness The permissiveness of Huh-7 cell lines to HCV replication can vary between different passages and subclones.[4] Using a highly permissive cell line, such as Huh-7.5, can improve results.[5]
Guide 3: Discrepancy Between Antiviral Activity and Cytotoxicity

Problem: You observe a decrease in the reporter signal in your replicon assay, but you are unsure if it is due to specific antiviral activity or general cytotoxicity of PSI-7409.

Potential Cause Troubleshooting Step
Off-Target Effects It is crucial to assess the cytotoxicity of PSI-7409 in parallel with its antiviral activity.[6] A significant reduction in cell viability at concentrations where antiviral activity is observed suggests that the effect may be due to cytotoxicity.
False Positive due to Cytotoxicity A decrease in cell viability will non-specifically reduce the reporter signal, leading to a false impression of antiviral activity.[6] The 50% cytotoxic concentration (CC50) should be significantly higher than the 50% effective concentration (EC50) for a compound to be considered a good candidate for further development.[6]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of PSI-7409 against HCV NS5B polymerase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM dithiothreitol.[8]

  • Compound Dilution: Perform a serial dilution of PSI-7409 in 100% DMSO, followed by a further dilution in the assay buffer.[8]

  • Enzyme and Substrate Addition: Add the purified HCV NS5B polymerase to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding a mixture of NTPs, including a radiolabeled CTP (e.g., 33P-CTP), and a heterologous RNA template.[8]

  • Incubation: Incubate the reaction at 30°C for 60 minutes.[7]

  • Quenching: Stop the reaction by adding a stop solution (e.g., 0.3 M Tris-HCl pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA).[7]

  • Product Analysis: Purify the RNA product and analyze it by gel electrophoresis and autoradiography to quantify the incorporation of the radiolabeled nucleotide.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of polymerase activity against the logarithm of the PSI-7409 concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound.

  • Cell Seeding: Seed Huh-7 cells (or another appropriate cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PSI-7409 for the same duration as the antiviral assay (typically 48-72 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6]

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control and determine the CC50 value.[6]

Visualizations

PSI_7409_Activation_and_Mechanism cluster_extracellular Extracellular cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite1 Monophosphate Intermediate Sofosbuvir_in->Metabolite1 Metabolism Metabolite2 Diphosphate Intermediate Metabolite1->Metabolite2 Phosphorylation PSI7409 PSI-7409 (Active Triphosphate) Metabolite2->PSI7409 Phosphorylation NS5B HCV NS5B Polymerase PSI7409->NS5B HCV_RNA HCV RNA Replication Chain_Termination Chain Termination HCV_RNA->Chain_Termination NS5B->HCV_RNA Incorporation experimental_workflow cluster_antiviral Antiviral Assay (HCV Replicon) cluster_cytotoxicity Cytotoxicity Assay (MTT) seed_cells_av 1. Seed Huh-7 Replicon Cells add_compound_av 2. Add Serial Dilution of PSI-7409 seed_cells_av->add_compound_av incubate_av 3. Incubate for 48-72 hours add_compound_av->incubate_av measure_signal 4. Measure Reporter (e.g., Luciferase) incubate_av->measure_signal calculate_ec50 5. Calculate EC50 measure_signal->calculate_ec50 seed_cells_ct 1. Seed Huh-7 Cells add_compound_ct 2. Add Serial Dilution of PSI-7409 seed_cells_ct->add_compound_ct incubate_ct 3. Incubate for 48-72 hours add_compound_ct->incubate_ct add_mtt 4. Add MTT Reagent incubate_ct->add_mtt measure_absorbance 5. Measure Absorbance add_mtt->measure_absorbance calculate_cc50 6. Calculate CC50 measure_absorbance->calculate_cc50 troubleshooting_guide cluster_variability High Variability cluster_low_signal Low/No Signal cluster_cytotoxicity_issue Potential Cytotoxicity start Inconsistent or Unexpected Results check_cells Check Cell Health & Passage Number start->check_cells check_myco Test for Mycoplasma start->check_myco check_plates Address Edge Effects start->check_plates check_compound Verify Compound Stability & Handling start->check_compound check_transfection Optimize Transfection start->check_transfection check_rna Verify RNA Integrity start->check_rna check_construct Confirm Replicon Construct Viability start->check_construct run_cytotox_assay Perform Parallel Cytotoxicity Assay start->run_cytotox_assay compare_ec50_cc50 Compare EC50 and CC50 run_cytotox_assay->compare_ec50_cc50

References

impact of freeze-thaw cycles on PSI-7409 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and use of PSI-7409, with a specific focus on the impact of freeze-thaw cycles on its activity.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 and what is its mechanism of action?

A1: PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1] It is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[2][3][4][5][6] By acting as a nucleotide analog, PSI-7409 gets incorporated into the growing viral RNA chain, leading to chain termination and halting viral replication.[7][8]

Q2: Is PSI-7409 stable? What are the recommended storage conditions?

A2: The free form of PSI-7409 is known to be unstable. It is highly recommended to use the more stable tetrasodium (B8768297) salt form. For reconstituted solutions, it is crucial to aliquot the product and store it appropriately to prevent degradation. Recommended storage conditions for PSI-7409 solutions are:

  • -80°C: for up to 6 months.[9]

  • -20°C: for up to 1 month.[9]

Q3: Why are repeated freeze-thaw cycles discouraged for PSI-7409 solutions?

Q4: What are the signs of PSI-7409 degradation?

A4: Degradation of PSI-7409 would result in a decrease in its inhibitory activity against the HCV NS5B polymerase. This would manifest in your experiments as a reduced efficacy in inhibiting viral replication or a rightward shift in the IC50 value (requiring a higher concentration to achieve the same level of inhibition).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no antiviral activity observed in assays. Degradation of PSI-7409 due to improper storage or handling, such as repeated freeze-thaw cycles.1. Confirm that the compound has been stored at the correct temperature (-80°C or -20°C) and for the recommended duration.2. Ensure that the stock solution was aliquoted to avoid multiple freeze-thaw cycles.3. Prepare a fresh working solution from a new, properly stored aliquot.4. If the problem persists, consider using a fresh vial of the compound.
Inconsistent results between experiments. Variability in the potency of PSI-7409 due to partial degradation.1. Review your lab's standard operating procedures for handling and storing sensitive compounds like nucleotide analogs.2. Implement a strict "single-use" policy for aliquots of PSI-7409.3. Always prepare fresh dilutions for each experiment from a thawed aliquot that has not been previously frozen.
Unexpected peaks in analytical assays (e.g., HPLC). Presence of degradation products (e.g., diphosphate (B83284) or monophosphate forms).1. Analyze a fresh sample of PSI-7409 to establish a reference chromatogram.2. Compare the chromatogram of the questionable sample to the reference to identify potential degradation peaks.3. If degradation is confirmed, discard the affected stock and prepare a new one.

Data on PSI-7409 Activity and Stability

Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of PSI-7409 against various HCV genotypes.

HCV GenotypeNS5B PolymeraseIC50 (μM)
1bCon11.6[9]
2aJFH12.8[9]
3a-0.7[9]
4a-2.6[9]
Impact of Freeze-Thaw Cycles on PSI-7409 Activity (Illustrative)

While specific experimental data is limited, the following table illustrates the potential impact of repeated freeze-thaw cycles on the activity of a nucleotide analog like PSI-7409. This is a hypothetical example for educational purposes.

Number of Freeze-Thaw CyclesEstimated % Activity Loss
10-5%
2-35-15%
4-515-30%
>5>30% (Significant degradation)

Experimental Protocols

General Protocol for Assessing Antiviral Activity using a Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general framework for evaluating the efficacy of PSI-7409 in a cell-based assay.

  • Cell Plating: Seed a suitable host cell line (e.g., Huh-7 cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of PSI-7409 in cell culture medium. It is recommended to start with a high concentration and perform half-log dilutions.

  • Infection and Treatment:

    • Aspirate the culture medium from the cells.

    • Infect the cells with a dilution of HCV that causes a significant cytopathic effect within 48-72 hours.

    • Immediately add the different concentrations of PSI-7409 to the infected cells.

    • Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a known active drug as a positive control.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator until the desired level of CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS or MTT).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of PSI-7409 compared to the cell and virus controls.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Metabolic Activation Pathway of Sofosbuvir to PSI-7409

The prodrug Sofosbuvir (PSI-7977) undergoes intracellular metabolism to be converted into its active triphosphate form, PSI-7409. This multi-step process is crucial for its antiviral activity.[10]

PSI-7409 Activation Pathway cluster_0 Intracellular Metabolism cluster_1 Viral RNA Replication Inhibition Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_1 Carboxyl Ester Hydrolysis Sofosbuvir->Metabolite_1 Cathepsin A / Carboxylesterase 1 Metabolite_2 Spontaneous Phenyl Elimination Metabolite_1->Metabolite_2 Metabolite_3 Deamidation (Hint1) Metabolite_2->Metabolite_3 Monophosphate PSI-7411 (Monophosphate) Metabolite_3->Monophosphate Diphosphate PSI-7410 (Diphosphate) Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate PSI-7409 (Active Triphosphate) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase Triphosphate_ext PSI-7409 Triphosphate->Triphosphate_ext NS5B HCV NS5B Polymerase RNA_Chain Growing Viral RNA Chain NS5B->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination

Caption: Intracellular activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV replication.

Experimental Workflow for Assessing PSI-7409 Stability

This diagram outlines a logical workflow to investigate the impact of freeze-thaw cycles on the activity of PSI-7409.

Freeze-Thaw Stability Workflow cluster_workflow Stability Assessment Workflow cluster_cycles Freeze-Thaw Cycles Prep Prepare PSI-7409 Stock Solution Aliquot Aliquot Stock Solution into multiple tubes Prep->Aliquot Cycle0 Cycle 0 (No Freeze-Thaw) Aliquot->Cycle0 Cycle1 Cycle 1 Aliquot->Cycle1 Cycle3 Cycle 3 Aliquot->Cycle3 Cycle5 Cycle 5 Aliquot->Cycle5 Cycle10 Cycle 10 Aliquot->Cycle10 Assay Perform Antiviral Activity Assay (e.g., CPE Reduction) Cycle0->Assay Cycle1->Assay Cycle3->Assay Cycle5->Assay Cycle10->Assay Analysis Data Analysis: Calculate EC50 for each freeze-thaw condition Assay->Analysis Compare Compare EC50 values to determine activity loss Analysis->Compare

Caption: Workflow for evaluating the effect of freeze-thaw cycles on PSI-7409 antiviral activity.

References

Technical Support Center: Sterile Filtration of PSI-7409 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the sterile filtration of PSI-7409 solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing PSI-7409 solutions for sterile filtration?

A1: The recommended solvent for PSI-7409 is water (H2O). For the tetrasodium (B8768297) salt of PSI-7409, Phosphate-Buffered Saline (PBS) is also a suitable solvent. It is critical to ensure complete dissolution of the compound before proceeding with filtration.

Q2: What type of filter should I use for sterile filtering PSI-7409 solutions?

A2: A sterile syringe filter with a pore size of 0.22 µm is recommended.[1][2] This pore size is effective for removing bacteria and other potential contaminants to ensure the sterility of your solution. The choice of filter membrane material should be compatible with aqueous solutions.

Q3: What is the maximum concentration of PSI-7409 that can be sterile filtered?

A3: While the solubility of PSI-7409 in water is up to 50 mg/mL, and the tetrasodium salt is soluble in PBS up to 100 mg/mL, it is advisable to work with concentrations that are comfortably below these limits to prevent precipitation during the filtration process.[2][3] Working with excessively high concentrations can lead to filter clogging.

Experimental Protocol: Sterile Filtration of PSI-7409 Solution

This protocol outlines the steps for preparing and sterile filtering a PSI-7409 solution.

Materials:

  • PSI-7409 powder

  • Sterile, nuclease-free water or PBS

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (size appropriate for the volume to be filtered)

  • Sterile collection tube

  • Vortex mixer

  • Ultrasonic bath (recommended)

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of PSI-7409 powder.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the PSI-7409 powder. To aid dissolution, vortex the solution and use an ultrasonic bath.[3] Ensure the powder is completely dissolved before proceeding.

  • Filter Assembly: Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Filtration: Draw the PSI-7409 solution into the syringe.

  • Dispensing: Carefully push the plunger of the syringe to pass the solution through the filter into a sterile collection tube. Apply steady pressure to avoid damaging the filter membrane.

  • Storage: Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Filter Clogging The concentration of the PSI-7409 solution is too high, leading to precipitation.Prepare a more dilute solution. Consider using a pre-filter if the solution contains particulates.
The solution was not fully dissolved before filtration.Ensure complete dissolution using vortexing and ultrasonication before filtration.
Low Recovery of Compound The compound may be binding to the filter membrane.Select a filter membrane with low protein/solute binding properties (e.g., PVDF or PES).
The hold-up volume of the filter is retaining the solution.Use a filter with a low hold-up volume, especially for small sample volumes.
Contamination of Filtered Solution Non-sterile technique was used during the filtration process.Perform all steps in a sterile environment (e.g., laminar flow hood) using aseptic techniques.
The filter integrity was compromised.Ensure the filter is not damaged and that the correct pressure is applied during filtration.

Data Presentation

Table 1: Solubility of PSI-7409 and its Tetrasodium Salt

Compound Solvent Solubility Notes
PSI-7409Water (H2O)50 mg/mL (99.97 mM)Requires sonication for dissolution.[3]
PSI-7409DMSO< 1 mg/mLInsoluble or slightly soluble.[3]
PSI-7409DMF< 1 mg/mLInsoluble.[3]
PSI-7409 Tetrasodium SaltPBS100 mg/mL (170.04 mM)[2]

Table 2: Recommended Storage Conditions for PSI-7409 Stock Solutions

Storage Temperature Duration Notes
-80°C6 monthsRecommended for long-term storage.[1][2]
-20°C1 monthSuitable for short-term storage.[1][2]

Visualizations

Sterile_Filtration_Workflow Sterile Filtration Workflow for PSI-7409 Solutions cluster_prep Solution Preparation cluster_filtration Sterile Filtration cluster_storage Storage prep1 Weigh PSI-7409 Powder prep2 Add Sterile Solvent (H2O or PBS) prep1->prep2 prep3 Vortex and Sonicate to Dissolve prep2->prep3 filt1 Assemble Syringe and 0.22 µm Filter prep3->filt1 filt2 Draw Solution into Syringe filt1->filt2 filt3 Filter into Sterile Collection Tube filt2->filt3 stor1 Aliquot into Single-Use Volumes filt3->stor1 stor2 Store at -80°C or -20°C stor1->stor2

Caption: Workflow for preparing and sterile filtering PSI-7409 solutions.

References

addressing unexpected results in PSI-7409 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with PSI-7409.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 and what is its primary mechanism of action?

PSI-7409 is the active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977). It acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] By mimicking a natural nucleotide, PSI-7409 gets incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.

Q2: What are the expected IC50 values for PSI-7409 against different HCV genotypes?

The half-maximal inhibitory concentration (IC50) of PSI-7409 can vary slightly depending on the HCV genotype and the specific assay conditions. Reported IC50 values for the inhibition of HCV NS5B polymerase are generally in the low micromolar range.

HCV GenotypeIC50 (µM)
Genotype 1b1.6[1]
Genotype 2a2.8[1]
Genotype 3a0.7[1]
Genotype 4a2.6[1]

Q3: Does PSI-7409 have any known off-target effects?

PSI-7409 exhibits high selectivity for the HCV NS5B polymerase. It has been shown to be a weak inhibitor of human DNA polymerase α, with a high IC50 of 550 µM, and shows no significant inhibition of human DNA polymerases β and γ.[1]

Q4: What are the best practices for handling and storing PSI-7409?

Proper handling and storage of PSI-7409 are critical to maintain its integrity and activity.

  • Storage of Powder: Store the solid compound at -20°C for long-term stability.

  • Solution Preparation: Due to the instability of PSI-7409 in solution, it is highly recommended to prepare solutions fresh for each experiment. If you are using the tetrasodium (B8768297) salt of PSI-7409, it is more soluble in water.

  • Storage of Solutions: If temporary storage of a stock solution is unavoidable, it is recommended to store it at -80°C and use it within a short period. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common unexpected results and provides step-by-step guidance to identify and resolve the issues.

Issue 1: Higher than Expected IC50 Value or Low Potency

Possible Causes:

  • Compound Degradation: PSI-7409 is unstable in solution. Improper storage or using old solutions can lead to reduced potency.

  • Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower actual concentration than intended.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect enzyme or substrate concentrations, can affect the apparent potency of the inhibitor.

  • Cell-Based Assay Issues: In cell-based replicon assays, factors like low cell permeability of the compound, inefficient intracellular conversion to the active triphosphate form, or the presence of drug efflux pumps can reduce its apparent activity.

  • Viral Genotype: The potency of PSI-7409 can vary between different HCV genotypes.

Troubleshooting Steps:

  • Prepare Fresh Compound: Always prepare a fresh solution of PSI-7409 for each experiment.

  • Verify Concentration: Double-check all calculations for molarity and dilutions. If possible, verify the concentration of your stock solution using a spectrophotometer.

  • Optimize Assay Parameters:

    • Biochemical Assays: Ensure that the concentrations of the NS5B enzyme, RNA template, and nucleotides are at their optimal levels as determined by initial validation experiments.

    • Cell-Based Assays: Use a cell line known to be permissive to HCV replication (e.g., Huh-7). Ensure consistent cell density and health.

  • Include Positive Controls: Run a known potent HCV NS5B inhibitor as a positive control to validate the assay performance.

  • Confirm Genotype: If using a viral replicon system, confirm the genotype of the replicon to ensure it aligns with the expected potency of PSI-7409.

Issue 2: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Compound Dosing: Pipetting errors during the preparation of serial dilutions or addition to the assay plate.

  • Cell Plating Inconsistency: Uneven cell distribution in multi-well plates.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.

  • Assay Timing: Inconsistent incubation times can lead to variability.

Troubleshooting Steps:

  • Improve Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Ensure Uniform Cell Seeding: Thoroughly resuspend cells before plating and work quickly to prevent settling.

  • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.

  • Standardize Incubation Times: Use a timer to ensure consistent incubation periods for all plates.

Issue 3: Unexpected Cytotoxicity Observed

Possible Causes:

  • High Compound Concentration: At very high concentrations, PSI-7409 or its parent compound, sofosbuvir, may exhibit off-target effects leading to cell death.

  • Solvent Toxicity: The solvent used to dissolve PSI-7409 (e.g., DMSO) can be toxic to cells at high concentrations.

  • Contamination: Bacterial or fungal contamination of the compound or cell culture can cause cytotoxicity.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range at which PSI-7409 is non-toxic to the cells used in your experiment.

  • Control Solvent Concentration: Ensure that the final concentration of the solvent in the cell culture medium is below the toxic level (typically <0.5% for DMSO). Include a solvent-only control in your experiments.

  • Check for Contamination: Regularly inspect cell cultures for any signs of contamination. Use sterile techniques for all manipulations.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of purified HCV NS5B.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, and a mixture of ribonucleotides (ATP, CTP, GTP, and UTP), including a radiolabeled or fluorescently labeled nucleotide for detection.

  • Enzyme and Inhibitor Incubation: Add purified recombinant HCV NS5B polymerase to the reaction mixture. Then, add serial dilutions of PSI-7409 or a vehicle control. Incubate for 15-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Polymerization: Start the reaction by adding a suitable RNA template (e.g., a homopolymeric template like poly(A)/oligo(dT)).

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Termination and Detection: Stop the reaction by adding EDTA. The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide, typically through methods like scintillation counting or fluorescence detection.

  • Data Analysis: Calculate the percentage of inhibition for each PSI-7409 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay (Luciferase Reporter)

This cell-based assay measures the effect of PSI-7409 on HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon containing a luciferase reporter gene.[2]

Methodology:

  • Cell Seeding: Plate Huh-7 cells containing the HCV replicon with a luciferase reporter in 96-well plates at a predetermined density.

  • Compound Addition: Prepare serial dilutions of PSI-7409 and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[2]

  • Cell Lysis and Luciferase Assay: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Add the luciferase assay substrate to the cell lysates.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luciferase signal is proportional to the level of HCV RNA replication.

  • Data Analysis: Normalize the luciferase readings to the vehicle control and calculate the percentage of inhibition. Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of PSI-7409.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of culture medium.[3]

  • Compound Addition: Add serial dilutions of PSI-7409 to the wells.

  • Incubation: Incubate the plate at 37°C for a period that matches the duration of your primary assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay cluster_cyto Cytotoxicity Assay b_prep Prepare Reaction Mix (Buffer, rNTPs, NS5B) b_inhib Add PSI-7409 b_prep->b_inhib b_incub Incubate b_inhib->b_incub b_start Add RNA Template b_incub->b_start b_rxn Polymerization b_start->b_rxn b_stop Stop Reaction b_rxn->b_stop b_detect Detect Signal b_stop->b_detect c_seed Seed Replicon Cells c_add Add PSI-7409 c_seed->c_add c_incub Incubate (48-72h) c_add->c_incub c_lyse Lyse Cells c_incub->c_lyse c_luc Luciferase Assay c_lyse->c_luc cy_seed Seed Cells cy_add Add PSI-7409 cy_seed->cy_add cy_incub Incubate cy_add->cy_incub cy_mtt Add MTT cy_incub->cy_mtt cy_sol Solubilize Formazan cy_mtt->cy_sol cy_read Read Absorbance cy_sol->cy_read

Caption: General experimental workflows for PSI-7409 evaluation.

mechanism_of_action cluster_hcv HCV Replication Cycle cluster_drug PSI-7409 Action HCV_RNA HCV (+) RNA Genome NS5B NS5B RdRp HCV_RNA->NS5B Template Replication RNA Replication NS5B->Replication Catalyzes Incorporation Incorporation into Nascent RNA Sofosbuvir Sofosbuvir (Prodrug) PSI7409 PSI-7409 (Active Triphosphate) Sofosbuvir->PSI7409 Intracellular Metabolism PSI7409->NS5B Inhibits PSI7409->Incorporation Competes with natural NTPs Termination Chain Termination Incorporation->Termination Termination->Replication Blocks

Caption: Mechanism of action of PSI-7409 in inhibiting HCV replication.

troubleshooting_logic Start Unexpected Result High_IC50 High IC50 / Low Potency? Start->High_IC50 Variability High Variability? Start->Variability Cytotoxicity Unexpected Cytotoxicity? Start->Cytotoxicity Degradation Check Compound Stability (Prepare Fresh) High_IC50->Degradation Yes Concentration Verify Compound Concentration High_IC50->Concentration Yes Assay_Params Optimize Assay Conditions High_IC50->Assay_Params Yes Pipetting Review Pipetting Technique Variability->Pipetting Yes Plating Ensure Uniform Cell Seeding Variability->Plating Yes Edge_Effect Mitigate Edge Effects Variability->Edge_Effect Yes Cyto_Assay Run Cytotoxicity Assay Cytotoxicity->Cyto_Assay Yes Solvent_Ctrl Check Solvent Toxicity Cytotoxicity->Solvent_Ctrl Yes Contamination Check for Contamination Cytotoxicity->Contamination Yes

References

Validation & Comparative

In Vitro Efficacy of PSI-7409 Versus Sofosbuvir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of the nucleotide analog inhibitor PSI-7409 and its prodrug, sofosbuvir (B1194449), against the Hepatitis C Virus (HCV). The information presented herein is supported by experimental data to aid researchers and professionals in the field of antiviral drug development.

Understanding the Relationship: Sofosbuvir and PSI-7409

Sofosbuvir (formerly known as PSI-7977) is a cornerstone in the treatment of chronic HCV infection. It is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its antiviral effect.[1][2][3] Inside liver cells, sofosbuvir is converted into its pharmacologically active triphosphate form, PSI-7409 (also known as GS-461203).[1][4] This active metabolite is what directly inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for viral replication.[1][5] Therefore, the in vitro efficacy of sofosbuvir is a reflection of its efficient conversion to PSI-7409 and the subsequent potent activity of PSI-7409 against the viral polymerase.

Quantitative Comparison of Antiviral Activity

The in vitro potency of an antiviral compound is primarily assessed by its 50% effective concentration (EC50) in cell-based assays, such as the HCV replicon system, and its 50% inhibitory concentration (IC50) in enzymatic assays. The cytotoxicity of the compound is determined by its 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.

CompoundAssay TypeTargetGenotype/SubtypeEC50 / IC50 (nM)CC50 (µM)Selectivity Index (SI)
Sofosbuvir HCV Replicon AssayHCV ReplicationGenotype 1b15[6]>36 (in Huh-7 cells)[7]>2400
Genotype 2a18[6]>2000
Genotype 4130[8]>276
PSI-7409 NS5B Polymerase AssayNS5B PolymeraseGenotype 1b (Con1)1600[9]Not ApplicableNot Applicable
Genotype 2a (JFH1)2800[9]
Genotype 3a700[9]
Genotype 4a2600[9]

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a widely used cell-based system to evaluate the antiviral activity of compounds against HCV replication.

Methodology:

  • Cell Line Maintenance: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent like G418 to maintain the replicon.[2][10]

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1][2]

  • Compound Treatment: Test compounds (sofosbuvir) are serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.[2]

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Quantification of HCV Replication: HCV replication levels are typically quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.[1][2] After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[1][2]

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Huh-7 cells are seeded in a 96-well plate at a density of approximately 1.3 x 10⁴ cells per well and incubated for 24 hours.[11]

  • Compound Incubation: The cells are then treated with various concentrations of the test compound (sofosbuvir) and incubated for a period that mirrors the antiviral assay (e.g., 72 hours).[11]

  • MTT Reagent Addition: After the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12][13]

  • Formazan (B1609692) Crystal Formation: The plate is incubated for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams illustrate the mechanism of action of sofosbuvir and the experimental workflow for determining in vitro efficacy.

G cluster_0 Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enzymatic Conversion PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Incorporation Replication HCV RNA Replication NS5B->Replication Inhibition Chain Termination NS5B->Inhibition Blocks Elongation

Caption: Mechanism of action of sofosbuvir.

G cluster_0 In Vitro Efficacy Workflow start Start seed_replicon Seed HCV Replicon Cells start->seed_replicon seed_parental Seed Parental Huh-7 Cells start->seed_parental treat_replicon Treat with Sofosbuvir (Serial Dilutions) seed_replicon->treat_replicon treat_parental Treat with Sofosbuvir (Serial Dilutions) seed_parental->treat_parental incubate_replicon Incubate 72h treat_replicon->incubate_replicon incubate_parental Incubate 72h treat_parental->incubate_parental luciferase Luciferase Assay (Measure Replication) incubate_replicon->luciferase mtt MTT Assay (Measure Viability) incubate_parental->mtt calc_ec50 Calculate EC50 luciferase->calc_ec50 calc_cc50 Calculate CC50 mtt->calc_cc50 calc_si Calculate Selectivity Index calc_ec50->calc_si calc_cc50->calc_si end End calc_si->end

Caption: Experimental workflow for in vitro efficacy.

References

A Comparative Guide to PSI-7409 and Other NS5B Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of PSI-7409, the active triphosphate form of the groundbreaking antiviral drug sofosbuvir (B1194449), with other prominent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. This essential viral enzyme represents a prime target for direct-acting antiviral (DAA) therapies. The following sections detail the comparative in vitro efficacy, resistance profiles, and underlying mechanisms of action of PSI-7409 and other key NS5B inhibitors, supported by experimental data and detailed methodologies to inform research and development efforts in the field of HCV therapeutics.

Executive Summary

The NS5B polymerase is critical for the replication of the HCV genome. Inhibitors of this enzyme are broadly categorized into two main classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a chain terminator, effectively halting viral RNA synthesis.[1] This guide will compare PSI-7409 with other NIs, such as mericitabine, and prominent NNIs, including dasabuvir (B606944) and beclabuvir (B1262438), which bind to allosteric sites on the enzyme to inhibit its function. The data presented herein highlights the pan-genotypic activity of PSI-7409 and provides a comparative analysis of potency and resistance profiles.

Data Presentation

In Vitro Antiviral Activity

The following tables summarize the in vitro activity of PSI-7409 and other selected NS5B inhibitors against various HCV genotypes. The data is presented as IC50 values from NS5B polymerase inhibition assays and EC50 values from HCV replicon assays. Lower values indicate higher potency.

Table 1: In Vitro Activity of Nucleoside/Nucleotide NS5B Inhibitors

CompoundClassTargetHCV GenotypeIC50 (μM)EC50 (nM)
PSI-7409 Nucleotide AnalogActive SiteGenotype 1b1.6[2][3]-
Genotype 2a2.8[2][3]-
Genotype 3a0.7[2][3]-
Genotype 4a2.6[2][3]-
Mericitabine (active form) Nucleoside AnalogActive SiteGenotype 1--

Note: PSI-7409 is the active triphosphate metabolite of sofosbuvir. EC50 values for sofosbuvir against a panel of chimeric replicons containing NS5B from various genotypes range from 32 to 130 nM.[4] Data for mericitabine's direct inhibitory concentration is less consistently reported in direct comparison formats.

Table 2: In Vitro Activity of Non-Nucleoside NS5B Inhibitors

CompoundClassTarget SiteHCV GenotypeIC50 (nM)EC50 (nM)
Dasabuvir NNIPalm Site IGenotype 1a2.2 - 10.7[2]7.7[2][5][6]
Genotype 1b2.2 - 10.7[2]1.8[2][5][6]
Beclabuvir NNIThumb Site IGenotype 1a< 28[7]~3[3]
Genotype 1b< 28[7]~6[3]
Genotype 3< 28[7]-
Genotype 4< 28[7]-
Genotype 5< 28[7]-
Comparative Resistance Profiles

The development of drug resistance is a critical consideration in antiviral therapy. The following table outlines the key resistance-associated substitutions (RASs) for the selected NS5B inhibitors and their impact on antiviral activity, presented as the fold change in EC50 for mutant replicons compared to wild-type.

Table 3: Resistance Profiles of NS5B Inhibitors

CompoundPrimary Resistance-Associated Substitution(s)HCV GenotypeFold Change in EC50
Sofosbuvir (PSI-7409) S282TGenotypes 1-62.4 - 18[8]
Mericitabine S282TGenotype 1Reduces replication capacity to ~15% of wild-type[9]
Dasabuvir C316Y, M414T, Y448C/H, S556GGenotype 1a/1b>900 for C316Y and Y448C/H; lower for others[10]
Beclabuvir P495A/L/S/TGenotype 1a/1b15 - 64[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate NS5B inhibitors are provided below.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(A) or a heteropolymeric sequence)

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl)

  • Test compound serially diluted in DMSO

  • Stop solution (e.g., EDTA)

  • Scintillation fluid and counter or filter-based detection system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, RNA primer, and non-labeled rNTPs.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled rNTP.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding the stop solution.

  • Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

  • Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled rNTPs.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay (Luciferase Reporter)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon containing a luciferase reporter gene.

Materials:

  • Huh-7 cells harboring a luciferase-based HCV replicon

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • G418 for selection of replicon-containing cells

  • Test compound serially diluted in DMSO

  • 96-well or 384-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate the HCV replicon-containing cells in 96-well or 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.[11]

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the plated cells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.[11]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11] The luciferase signal is directly proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay (Optional but Recommended): In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the compound and ensure that the observed reduction in replicon replication is not due to cell death.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Inhibition_of_HCV_NS5B_Polymerase PSI7409 PSI7409 ActiveSite ActiveSite PSI7409->ActiveSite Binds and causes chain termination NS5B NS5B Dasabuvir Dasabuvir Palm1 Palm1 Dasabuvir->Palm1 Binds and induces conformational change Beclabuvir Beclabuvir Thumb1 Thumb1 Beclabuvir->Thumb1 Binds and induces conformational change Thumb2 Thumb2

Experimental_Workflow

References

A Comparative Guide to the In Vitro Activity of PSI-7409 Triphosphate and Other HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of PSI-7409 triphosphate, the active metabolite of the groundbreaking Hepatitis C virus (HCV) drug sofosbuvir (B1194449), with other notable nucleoside/nucleotide analog inhibitors targeting the HCV NS5B polymerase. The information presented herein is supported by experimental data from publicly available scientific literature.

Executive Summary

PSI-7409 is the active triphosphate form of the prodrug sofosbuvir (PSI-7977) and a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] Its mechanism of action involves incorporation into the nascent viral RNA strand, leading to chain termination.[2] This guide compares the in vitro inhibitory activity of PSI-7409 triphosphate with the active triphosphate forms of other HCV NS5B inhibitors, including mericitabine (B1676298) (R4048 triphosphate) and balapiravir (B1667718) (R1479 triphosphate).

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for PSI-7409 triphosphate and its counterparts against various HCV genotypes. This data provides a quantitative comparison of their potency in inhibiting the HCV NS5B polymerase in biochemical assays.

Table 1: IC50 Values of PSI-7409 Triphosphate against HCV NS5B Polymerase from Different Genotypes [1][3]

GenotypeNS5B Polymerase StrainIC50 (µM)
1bCon11.6
2aJFH-12.8
3a-0.7
4a-2.6

Table 2: Comparative IC50 Values of Active Triphosphate Metabolites of HCV NS5B Nucleoside/Nucleotide Inhibitors

Active MetaboliteProdrugHCV Genotype/StrainIC50 (µM)
PSI-7409 SofosbuvirGenotype 1b1.6[1][3]
R4048 triphosphate MericitabineNot SpecifiedNot directly available
R1479 triphosphate BalapiravirNot SpecifiedNot directly available

Note: Direct head-to-head comparative studies under identical experimental conditions are limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in assay conditions.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of nucleoside/nucleotide analog inhibitors and a typical experimental workflow for determining their in vitro activity.

cluster_0 Hepatocyte Prodrug Sofosbuvir (Prodrug) PSI7409 PSI-7409 (Active Triphosphate) Prodrug->PSI7409 Intracellular Metabolism NS5B HCV NS5B Polymerase PSI7409->NS5B Competitive Inhibition RNA Nascent HCV RNA NS5B->RNA RNA Elongation Termination Chain Termination NS5B->Termination Incorporation of PSI-7409

Mechanism of Action of PSI-7409

cluster_workflow Experimental Workflow: HCV NS5B Polymerase Assay start Start reagents Prepare Reaction Mix: - Recombinant NS5B Polymerase - RNA template/primer - Radiolabeled Nucleotides - Test Compound (e.g., PSI-7409) start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction separation Separate RNA from unincorporated nucleotides (e.g., filter binding) stop_reaction->separation quantification Quantify incorporated radioactivity (Scintillation counting) separation->quantification analysis Data Analysis: Calculate IC50 value quantification->analysis end End analysis->end

HCV NS5B Polymerase Assay Workflow

Experimental Protocols

HCV NS5B Polymerase Radiometric Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., from genotype 1b)

  • RNA template-primer (e.g., poly(A)/oligo(U))

  • Radiolabeled nucleotide triphosphate (e.g., [α-³²P]UTP)

  • Unlabeled nucleotide triphosphates (ATP, CTP, GTP, UTP)

  • Test compound (e.g., PSI-7409 triphosphate) dissolved in DMSO

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

  • EDTA solution

  • Filter papers (e.g., DE81)

  • Wash buffer (e.g., 5% dibasic sodium phosphate)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a reaction tube, combine the assay buffer, RNA template-primer, unlabeled NTPs, and the test compound at various concentrations.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase and the radiolabeled NTP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an EDTA solution.

  • Spot the reaction mixture onto DE81 filter paper.

  • Wash the filter papers extensively with the wash buffer to remove unincorporated radiolabeled NTPs.

  • Dry the filter papers and measure the retained radioactivity using a scintillation counter.

  • The amount of incorporated radioactivity is proportional to the polymerase activity.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression analysis.[4]

HCV Subgenomic Replicon Luciferase Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human liver cells.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).

  • Test compound dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[5][6]

  • The luciferase signal is proportional to the level of HCV replicon RNA replication.

  • In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50) of the compound and ensure that the observed antiviral activity is not due to cell death.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.

Conclusion

PSI-7409 triphosphate demonstrates potent, pan-genotypic inhibitory activity against the HCV NS5B polymerase in in vitro assays.[1][3] While direct comparative data is limited, the available information suggests that it is a highly effective inhibitor of HCV replication. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel anti-HCV compounds.

References

PSI-7409: A Potent and Selective Inhibitor of HCV NS5B Polymerase with Minimal Impact on Human Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of PSI-7409, the active triphosphate metabolite of the groundbreaking antiviral drug sofosbuvir (B1194449), against its target, the hepatitis C virus (HCV) NS5B polymerase, and its off-target effects on human DNA and RNA polymerases. This analysis, supported by experimental data, highlights the remarkable specificity of PSI-7409, a key factor in its clinical success and favorable safety profile.

PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a chain terminator of the nascent viral RNA strand.[1][2][3] Its parent prodrug, sofosbuvir (formerly PSI-7977), is efficiently metabolized within hepatocytes to the active triphosphate form, PSI-7409.[1][2] This active metabolite then competes with the natural nucleotide (UTP) for incorporation by the HCV NS5B RNA-dependent RNA polymerase.[4] Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinder the addition of the next nucleotide, thereby halting viral RNA replication.[4]

Comparative Inhibitory Activity: HCV NS5B vs. Human Polymerases

The selectivity of a viral polymerase inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor should potently block the viral enzyme while exhibiting minimal to no activity against host cellular polymerases to avoid toxicity. Experimental data demonstrates that PSI-7409 possesses this desirable characteristic, with significantly greater potency against HCV NS5B polymerase across various genotypes compared to human DNA and RNA polymerases.

The following table summarizes the 50% inhibitory concentration (IC50) values of PSI-7409 against different polymerases.

Polymerase TargetGenotype/TypeIC50 (μM)Fold Selectivity vs. Human Polymerase α
HCV NS5B Polymerase Genotype 1b1.6[5][6][7]~344-fold
Genotype 2a2.8[5][6][7]~196-fold
Genotype 3a0.7[5][6][7]~786-fold
Genotype 4a2.6[5][6][7]~212-fold
Human DNA Polymerase α550[5][6][7]1-fold
β>1000 (No inhibition at 1 mM)[5][6][7]>1428-fold (relative to GT 3a)
γ>1000 (No inhibition at 1 mM)[5][6][7]>1428-fold (relative to GT 3a)
Human RNA Polymerase II>100[5]>143-fold (relative to GT 3a)

Note: Fold selectivity is calculated as IC50 (Human Polymerase α) / IC50 (HCV NS5B Polymerase).

The data clearly indicates that PSI-7409 is a potent inhibitor of HCV NS5B polymerase, with IC50 values in the low micromolar range for genotypes 1b, 2a, 3a, and 4a.[5][6][7][8] In stark contrast, it is a very weak inhibitor of human DNA polymerase α, with an IC50 value of 550 μM.[5][6][7] Furthermore, PSI-7409 shows no significant inhibition of human DNA polymerases β and γ even at concentrations up to 1 mM.[5][6][7] Similarly, its activity against human RNA polymerase II is negligible, with an IC50 value greater than 100 μM.[5] This high degree of selectivity underscores the targeted nature of PSI-7409's antiviral action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

1. Enzyme and Template Preparation:

  • Recombinant NS5BΔ21 polymerases from HCV genotypes 1b, 2a, 3a, and 4a are expressed and purified. The C-terminal 21 amino acid truncation enhances the solubility of the enzyme.[9]

  • A synthetic RNA template, such as a poly(rC) template with an oligo(rG) primer or an HCV internal ribosome entry site (IRES) template, is used to initiate RNA synthesis.[4][10]

2. Reaction Mixture:

  • The standard reaction mixture (typically 50 μL) contains:

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl₂

    • 10 mM KCl

    • 1 mM DTT

    • A mixture of ATP, CTP, GTP, and UTP (concentrations may vary)

    • A radiolabeled nucleotide, such as [α-³²P]UTP or [³³P]UTP, for detection of the newly synthesized RNA.[4][9]

    • The purified recombinant NS5B polymerase (e.g., 10 nM).[9]

    • The RNA template/primer.

    • Increasing concentrations of PSI-7409.

3. Incubation and Quenching:

  • The reaction is initiated by the addition of the enzyme or nucleotides.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes to 3 hours, depending on the enzyme's processivity).[8]

  • The reaction is stopped by the addition of an EDTA solution.[6]

4. Product Quantification:

  • The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides using methods like trichloroacetic acid (TCA) precipitation followed by filter binding or gel electrophoresis.

  • The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimaging.[4]

5. Data Analysis:

  • The percentage of polymerase activity is calculated for each concentration of PSI-7409 relative to a no-inhibitor control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Human DNA Polymerase Inhibition Assay

This assay assesses the off-target inhibitory effect of PSI-7409 on human DNA polymerases.

1. Enzyme and Substrate Preparation:

  • Purified human DNA polymerase α, β, or γ is used.

  • Activated calf thymus DNA serves as the template-primer.[6]

2. Reaction Mixture:

  • The reaction mixture (typically 10 μL) contains:

    • 50 mM Tris-HCl (pH 7.5)

    • 50 mM NaCl

    • 5 mM MgCl₂

    • A mixture of all four natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) at a concentration such as 20 μM.[6]

    • A radiolabeled deoxynucleotide, such as [α-³²P]dCTP.[6]

    • Activated calf thymus DNA.

    • The specific human DNA polymerase (e.g., 20 μg/mL for polymerase α, 18 μg/mL for polymerase β, and 50 μg/mL for polymerase γ).[6]

    • Increasing concentrations of PSI-7409 (up to 1 mM).[6]

3. Incubation and Quenching:

  • Reactions are carried out at 37°C for 30 minutes.[6]

  • The reaction is terminated by the addition of 0.5 M EDTA.[6]

4. Product Quantification:

  • The amount of radiolabeled product is quantified to measure DNA synthesis.

5. Data Analysis:

  • The IC50 value is calculated as described for the HCV NS5B polymerase assay.

Mechanism of Action and Specificity

The high specificity of PSI-7409 for the HCV NS5B polymerase can be attributed to the unique structural features of the viral enzyme's active site, which can accommodate the modified nucleotide analog more readily than the active sites of human polymerases. The following diagram illustrates the workflow from the administration of the prodrug to the specific inhibition of viral replication.

PSI7409_Mechanism cluster_host_cell Hepatocyte cluster_hcv_replication HCV Replication Complex cluster_human_polymerases Human Polymerases Sofosbuvir Sofosbuvir (Prodrug) Metabolism1 Metabolic Activation Sofosbuvir->Metabolism1 Intracellular Metabolism PSI7409 PSI-7409 (Active Triphosphate) Metabolism1->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Competitive Inhibition Human_Pol Human DNA/RNA Polymerases PSI7409->Human_Pol Very Weak Interaction RNA_Synthesis Viral RNA Synthesis NS5B->RNA_Synthesis Catalyzes Chain_Termination Chain Termination NS5B->Chain_Termination RNA_Template HCV RNA Template RNA_Template->RNA_Synthesis RNA_Synthesis->Chain_Termination Minimal_Inhibition Minimal to No Inhibition Human_Pol->Minimal_Inhibition

Caption: Mechanism of PSI-7409 specificity for HCV polymerase.

References

Cross-Resistance Profile of PSI-7409 (Sofosbuvir's Active Metabolite) Against Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of PSI-7409, the active triphosphate form of the pan-genotypic hepatitis C virus (HCV) NS5B polymerase inhibitor sofosbuvir (B1194449), with other classes of direct-acting antivirals (DAAs). The data presented herein, supported by detailed experimental protocols, demonstrates a high barrier to resistance for sofosbuvir and a lack of cross-resistance with other major anti-HCV drug classes.

Executive Summary

PSI-7409, the pharmacologically active metabolite of sofosbuvir, effectively inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Resistance to sofosbuvir is primarily conferred by the S282T substitution in the NS5B polymerase.[2][3] However, this mutation is rarely observed in clinical trials and is associated with a significant reduction in viral fitness.[1][4] Importantly, the S282T mutation does not confer cross-resistance to other classes of DAAs, including NS3/4A protease inhibitors and NS5A inhibitors.[5] Conversely, resistance-associated substitutions (RASs) for these other DAA classes do not diminish the antiviral activity of sofosbuvir.[5][6] This lack of cross-resistance is a key factor in the high efficacy of sofosbuvir-based combination therapies.

Data Presentation

Table 1: In Vitro Antiviral Activity of PSI-7409 Against Wild-Type and Resistant HCV Genotypes
HCV GenotypeNS5B VariantPSI-7409 EC50 (nM)Fold Change in EC50 vs. Wild-TypeReference
1bWild-Type15-[7]
1bS282T142.5 - 2859.5 - 19[2][8]
2aWild-Type18-[7]
2aS282T43.2 - 349.22.4 - 19.4[2]
3aWild-TypeN/A-
3aS282TN/A (reductions in susceptibility reported)2.4 - 19.4[2]
4aWild-TypeN/A-
4aS282TN/A (reductions in susceptibility reported)2.4 - 19.4[2]
5aWild-TypeN/A-
5aS282TN/A (reductions in susceptibility reported)2.4 - 19.4[2]
6aWild-TypeN/A-
6aS282TN/A (reductions in susceptibility reported)2.4 - 19.4[2]

N/A: Specific EC50 values for wild-type genotypes 3a, 4a, 5a, and 6a were not available in the provided search results, but the fold-change in resistance for the S282T mutant is reported across genotypes.

Table 2: Replication Capacity of S282T Mutant HCV
HCV GenotypeReplication Capacity (% of Wild-Type)Reference
Genotypes 1-63.2% - 22%[2]
Table 3: Cross-Resistance Profile of Sofosbuvir with Other DAA Classes
DAA ClassResistance-Associated Substitutions (RASs)Impact on Sofosbuvir ActivitySofosbuvir RASs (S282T)Impact on Other DAA ClassesReference
NS3/4A Protease Inhibitors V36M, Q80K, R155K, D168A/V, etc.NoneS282TNone[6][9]
NS5A Inhibitors M28T, Q30R, L31M, Y93H/NNoneS282TNone[5][10]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Resistance Testing

The in vitro antiviral activity of PSI-7409 and other compounds is typically determined using a stable subgenomic HCV replicon assay.[7][11][12][13]

1. Cell Lines:

  • Human hepatoma cells (e.g., Huh-7) that are highly permissive to HCV replication are used.[7][13]

  • These cells are engineered to stably harbor a subgenomic HCV replicon. The replicon RNA is capable of autonomous replication within the cells.[13]

  • Replicons often contain a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.[11][12]

2. Assay Procedure:

  • Cell Seeding: HCV replicon-containing Huh-7 cells are seeded into 96-well or 384-well plates at a predetermined density.

  • Compound Addition: Serial dilutions of the test compound (e.g., PSI-7409) are prepared and added to the plated cells. A vehicle control (e.g., DMSO) and a known HCV inhibitor as a positive control are included.[7]

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for viral replication and the antiviral to take effect.[7]

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[12]

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the reduction in luciferase signal against the drug concentration.

3. Resistance Selection Studies:

  • To select for resistant variants, stable replicon cell lines are cultured in the presence of increasing concentrations of the antiviral drug over a prolonged period (e.g., 10 to 15 weeks).[2]

  • Colonies that survive at higher drug concentrations are isolated, and the NS5B coding region of the replicon RNA is sequenced to identify mutations that confer resistance.

  • The identified mutations are then introduced into a wild-type replicon using site-directed mutagenesis to confirm their role in resistance and to quantify the fold-change in EC50.

Mandatory Visualization

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A HCV Replicon-Containing Huh-7 Cells B Seed Cells into Multi-well Plates A->B D Add Compounds to Cells B->D C Prepare Serial Dilutions of Antiviral Compounds C->D E Incubate Plates (48-72 hours, 37°C) D->E F Measure Luciferase Activity (Luminometer) E->F G Calculate EC50 Values F->G

Caption: Workflow for the HCV replicon antiviral assay.

mechanism_of_action cluster_prodrug Prodrug Activation cluster_inhibition Viral Replication Inhibition Sofosbuvir Sofosbuvir (PSI-7977) Metabolites Intracellular Metabolism Sofosbuvir->Metabolites PSI7409 PSI-7409 (Active Triphosphate) Metabolites->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Incorporation Replication HCV RNA Replication Termination Chain Termination NS5B->Termination Inhibition

Caption: Mechanism of action of sofosbuvir.

References

A Comparative Analysis of PSI-7409 Against Diverse Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the in vitro efficacy of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir, against various Hepatitis C Virus (HCV) genotypes. The performance of PSI-7409 is compared with other selected NS5B polymerase inhibitors, supported by experimental data from in vitro assays. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

PSI-7409 is a potent uridine (B1682114) nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. As the active metabolite of sofosbuvir, PSI-7409 exhibits pangenotypic activity, demonstrating efficacy across multiple HCV genotypes. This guide presents a head-to-head comparison of its in vitro potency with other NS5B inhibitors, highlighting its profile as a cornerstone of modern HCV therapy.

Data Presentation: In Vitro Efficacy of NS5B Inhibitors

The following tables summarize the in vitro activity of PSI-7409 (represented by its prodrug, sofosbuvir) and other selected NS5B inhibitors against a panel of HCV genotypes. The data is presented as IC50 values from NS5B polymerase inhibition assays and EC50 values from HCV replicon assays.

Table 1: Inhibition of HCV NS5B Polymerase Activity (IC50)

CompoundInhibitor ClassHCV GenotypeNS5B PolymeraseIC50 (µM)
PSI-7409 Nucleotide Inhibitor1b (Con1)Recombinant1.6[1]
2a (JFH-1)Recombinant2.8[1]
3aRecombinant0.7[1]
4aRecombinant2.6[1]
Dasabuvir Non-Nucleoside Inhibitor1aRecombinant2.2 - 10.7 (nM)
1bRecombinant2.2 - 10.7 (nM)

Table 2: Antiviral Activity in HCV Replicon Assays (EC50)

CompoundInhibitor ClassHCV Genotype/SubtypeReplicon SystemEC50 (nM)
Sofosbuvir (Prodrug of PSI-7409) Nucleotide InhibitorGenotype 1aChimeric40
Genotype 1bChimeric110
Genotype 2aChimeric32[2]
Genotype 2bChimeric120
Genotype 3aChimeric50
Genotype 4aChimeric40
Genotype 5aChimeric30
Genotype 6aChimeric130
Dasabuvir Non-Nucleoside InhibitorGenotype 1a (H77)Subgenomic7.7[3][4]
Genotype 1b (Con1)Subgenomic1.8[3][4]
Mericitabine Nucleoside InhibitorGenotypes 1 & 4-Activity across all genotypes reported[5]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the recombinant HCV NS5B RNA-dependent RNA polymerase.

a. Materials:

  • Recombinant HCV NS5B protein (e.g., from genotype 1b, 2a, 3a, or 4a)

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • Primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Test compound (PSI-7409 or other inhibitors)

  • Stop solution (containing EDTA)

  • Scintillation fluid and counter or phosphorescence imager

b. Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the reaction by adding the recombinant NS5B polymerase and the rNTP mix (including the radiolabeled rNTP).

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Precipitate the newly synthesized radiolabeled RNA and collect it on a filter plate.

  • Quantify the incorporated radioactivity using a scintillation counter or visualize and quantify the product using a phosphorescence imager after gel electrophoresis.

  • Calculate the concentration of the compound that inhibits 50% of the polymerase activity (IC50) by plotting the percentage of inhibition against the compound concentration.

HCV Replicon Luciferase Assay

This cell-based assay measures the antiviral activity of a compound by quantifying the replication of an HCV subgenomic replicon that expresses a reporter gene, typically luciferase.[6][7][8]

a. Materials:

  • Huh-7 (human hepatoma) cells stably expressing an HCV replicon (e.g., from genotype 1a, 1b, 2a, etc.) containing a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Test compound.

  • Luciferase assay reagent.

  • Luminometer.

  • Reagents for a cytotoxicity assay (e.g., MTS or CellTiter-Glo).

b. Procedure:

  • Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates at a predetermined density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the diluted compound. Include appropriate controls (vehicle control, e.g., DMSO, and a known HCV inhibitor as a positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. The luminescence signal is directly proportional to the level of HCV RNA replication.[6]

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed reduction in luciferase activity is due to specific antiviral activity and not cell death.[6]

  • Data Analysis: Normalize the luciferase readings to the vehicle control. Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of HCV replication against the compound concentration using a dose-response curve fitting model.

Mandatory Visualization

Sofosbuvir_Activation_and_Action cluster_cell Hepatocyte cluster_virus HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_1 Monophosphate Intermediate Sofosbuvir->Metabolite_1 Intracellular Metabolism (e.g., CES1, CatA, HINT1) PSI_7409 PSI-7409 (Active Triphosphate) Metabolite_1->PSI_7409 Cellular Kinases (e.g., UMP-CMPK, NDPK) NS5B HCV NS5B Polymerase PSI_7409->NS5B Competes with natural UTP RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Incorporates Nucleotides Chain_Termination Chain Termination (Replication Blocked) NS5B->Chain_Termination Incorporates PSI-7409

Caption: Mechanism of action of Sofosbuvir and its active metabolite PSI-7409.

HCV_Replicon_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A Seed Huh-7 cells with HCV replicon C Add compound to cells A->C B Prepare serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Lyse cells D->E G Perform cytotoxicity assay D->G F Measure luciferase activity E->F H Calculate EC50 and CC50 F->H G->H

Caption: Experimental workflow for the HCV Replicon Luciferase Assay.

References

A Head-to-Head Comparison of PSI-7409 Precursors: An In-Depth Analysis of Sofosbuvir's Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the metabolic activation and resulting antiviral activity of the diastereomers of the hepatitis C virus (HCV) nucleotide prodrug PSI-7851, which ultimately lead to the formation of the active triphosphate, PSI-7409 (also known as GS-461203). Sofosbuvir (PSI-7977) is the clinically approved, more active diastereomer. The primary distinction between the two diastereomers, PSI-7977 (Sp-isomer) and PSI-7976 (Rp-isomer), lies in their stereochemistry at the phosphorus center, which profoundly impacts the efficiency of their intracellular conversion to the pharmacologically active PSI-7409.

Executive Summary

PSI-7409 is the common, single active triphosphate metabolite responsible for the anti-HCV activity of the phosphoramidate (B1195095) prodrug PSI-7851. PSI-7851 is a mixture of two diastereomers: PSI-7977 and PSI-7976. The pivotal difference between these diastereomers is the rate and efficiency of their metabolic conversion to PSI-7409. PSI-7977 is metabolized to the active triphosphate form more efficiently than PSI-7976, leading to higher intracellular concentrations of PSI-7409 and consequently, more potent antiviral activity. This difference in metabolic activation is the central focus of this comparison.

Data Presentation

Antiviral Activity

The antiviral efficacy of a prodrug is directly linked to its ability to be converted into its active form. The following table summarizes the in vitro anti-HCV activity of the individual diastereomers and their mixture.

CompoundHCV Replicon Assay (EC50)Reference
PSI-7977 (Sofosbuvir)More Potent[1][2]
PSI-7976Less Potent[1]
PSI-7851 (1:1 mixture)Intermediate Potency[1]

EC50 (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 indicates a more potent compound.

In Vitro Inhibitory Activity of the Active Metabolite (PSI-7409)

Once formed, PSI-7409 acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase across various genotypes.

HCV GenotypeNS5B Polymerase Inhibition (IC50)Reference
1b1.6 µM[3][4]
2a2.8 µM[3][4]
3a0.7 µM[3][4]
4a2.6 µM[3][4]

IC50 (50% inhibitory concentration) is a measure of the concentration of a substance that is needed to inhibit a biological process by 50%.

Selectivity of PSI-7409

PSI-7409 exhibits a high degree of selectivity for the HCV NS5B polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.

Human PolymeraseInhibition (IC50)Reference
DNA Polymerase α550 µM[3]
DNA Polymerase β> 1 mM (no inhibition)[3]
DNA Polymerase γ> 1 mM (no inhibition)[3]
Intracellular Concentration of PSI-7409

The stereochemistry of the prodrug significantly influences the intracellular accumulation of the active triphosphate, PSI-7409.

Cell TypeProdrug AdministeredMaximum Intracellular PSI-7409 ConcentrationTime to Maximum ConcentrationReference
Clone A CellsPSI-7977Higher-[1]
Clone A CellsPSI-7976Lower-[1]
Primary Human HepatocytesPSI-7977~100 µM4 hours[1][3]

Experimental Protocols

HCV Replicon Assay

This assay is a cell-based method used to determine the antiviral activity of compounds against HCV replication.

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

  • Compound Treatment: Cells are seeded in 96-well plates. After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (PSI-7977, PSI-7976, or PSI-7851).

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of HCV Replication: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration.

NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

  • Reaction Mixture: A reaction mixture is prepared containing a purified recombinant HCV NS5B polymerase, a synthetic RNA template, ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP, and the test compound (PSI-7409) at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 60 minutes) to allow for RNA synthesis.

  • Quenching and Product Purification: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The newly synthesized RNA product is then purified.

  • Quantification: The amount of incorporated labeled rNTP is quantified using methods such as scintillation counting or fluorescence detection.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of polymerase activity against the concentration of the inhibitor.

Intracellular Triphosphate Metabolite Analysis

This assay quantifies the amount of the active triphosphate metabolite (PSI-7409) inside the cells after treatment with the prodrug.

  • Cell Culture and Treatment: Hepatocytes (e.g., primary human hepatocytes or Huh-7 cells) are cultured and treated with the prodrug diastereomers (PSI-7977 or PSI-7976) for various time points.

  • Metabolite Extraction: At the end of the incubation period, the culture medium is removed, and the cells are washed with cold phosphate-buffered saline. Intracellular metabolites are then extracted using a cold extraction solution (e.g., 70% methanol).

  • Sample Processing: The cell extracts are centrifuged to remove cellular debris. The supernatant containing the metabolites is collected and dried.

  • LC-MS/MS Analysis: The dried metabolite samples are reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of PSI-7409.

  • Data Normalization: The quantified amount of PSI-7409 is normalized to the number of cells to determine the intracellular concentration (e.g., in pmol/106 cells).

Mandatory Visualization

Metabolic_Activation_of_Sofosbuvir_Diastereomers cluster_prodrugs Prodrug Diastereomers cluster_metabolism Intracellular Metabolism cluster_metabolites Metabolites PSI-7977 PSI-7977 Cathepsin_A_CES1 Cathepsin A / CES1 (Carboxylesterases) PSI-7977->Cathepsin_A_CES1 More Efficient PSI-7976 PSI-7976 PSI-7976->Cathepsin_A_CES1 Less Efficient Intermediate Alaninyl Phosphate Intermediate Cathepsin_A_CES1->Intermediate HINT1 HINT1 (Histidine Triad Nucleotide-Binding Protein 1) Monophosphate Monophosphate (PSI-7411) HINT1->Monophosphate UMP_CMP_Kinase UMP-CMP Kinase Diphosphate Diphosphate UMP_CMP_Kinase->Diphosphate NDP_Kinase NDP Kinase Triphosphate Active Triphosphate (PSI-7409) NDP_Kinase->Triphosphate Intermediate->HINT1 Monophosphate->UMP_CMP_Kinase Diphosphate->NDP_Kinase

Caption: Metabolic activation pathway of sofosbuvir's diastereomers.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Prodrug_Treatment 2. Treatment with PSI-7977 or PSI-7976 Cell_Culture->Prodrug_Treatment Metabolite_Extraction 3. Intracellular Metabolite Extraction Prodrug_Treatment->Metabolite_Extraction LC_MS_MS 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS Quantification 5. Quantification of PSI-7409 LC_MS_MS->Quantification

Caption: Workflow for intracellular metabolite analysis.

References

In Vitro Resistance Profile of PSI-7409: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro resistance profile of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449), with other classes of Hepatitis C Virus (HCV) inhibitors. The information presented is based on published experimental data to assist researchers and drug development professionals in understanding the resistance landscape of HCV therapeutics.

Executive Summary

PSI-7409, a nucleotide analog inhibitor of the HCV NS5B polymerase, exhibits a high barrier to resistance in vitro. The primary resistance-associated substitution (RAS) is S282T in the NS5B protein, which confers low to moderate levels of resistance and is often associated with reduced viral fitness. In contrast, other classes of HCV inhibitors, such as NS5A and NS3/4A protease inhibitors, generally have a lower barrier to resistance, with multiple RASs conferring high levels of resistance.

Comparative Analysis of In Vitro Resistance

The following table summarizes the in vitro resistance profile of PSI-7409 (sofosbuvir) compared to representative NS5A and NS3/4A protease inhibitors.

FeaturePSI-7409 (Sofosbuvir - NS5B Nucleotide Inhibitor)Daclatasvir (NS5A Inhibitor)Simeprevir (NS3/4A Protease Inhibitor)
Primary Resistance-Associated Substitutions (RASs) S282T in NS5B[1][2]M28T/V, Q30H/R, L31M/V, Y93H/N in NS5AQ80K/R, S122G, R155K, D168A/V/T/E in NS3
Fold-Change in EC50 for Primary RASs Low to moderate (typically 2- to 18-fold)[1]High (can be >1000-fold)Variable, can be high
Barrier to Resistance High[1][2]LowLow to moderate
Impact of RASs on Viral Fitness Often reducedVariable, some RASs have minimal impact on fitnessVariable, some RASs can reduce fitness
Cross-Resistance Generally not observed with other classes of inhibitors[1]Cross-resistance is common among NS5A inhibitors.Cross-resistance can occur among protease inhibitors.

In Vitro Resistance Profile of PSI-7409 (Sofosbuvir)

The primary mechanism of resistance to sofosbuvir involves the selection of the S282T substitution in the NS5B RNA-dependent RNA polymerase.[1][2] This mutation has been identified across multiple HCV genotypes in in vitro replicon studies.

HCV GenotypeNS5B SubstitutionFold-Change in Sofosbuvir EC50Reference
1aS282T~9.5[1]
1bS282T~13.5
2aS282T~7.3
3aS282T~17.8
4aS282T~3.8
5aS282T~14.6
6aS282T~10.1

Experimental Protocols

HCV Replicon-Based Resistance Selection and Phenotypic Analysis

This protocol outlines the general steps for selecting and characterizing HCV replicons with reduced susceptibility to antiviral compounds in vitro.[3]

1. Cell Culture and HCV Replicon System:

  • Cell Line: Human hepatoma cells, typically Huh-7 or its derivatives, that are highly permissive for HCV replication are used.[4]

  • Replicon: A subgenomic HCV RNA that can autonomously replicate within the host cell is utilized. These replicons often contain a selectable marker, such as the neomycin phosphotransferase gene (conferring resistance to G418), and a reporter gene, like luciferase, for easy quantification of replication.[5][6]

2. In Vitro Resistance Selection:

  • HCV replicon-containing cells are cultured in the presence of the antiviral agent of interest (e.g., PSI-7409).

  • The concentration of the antiviral is gradually increased over several passages to select for resistant cell populations.

  • Control cells are cultured in the absence of the antiviral compound.

3. Isolation and Sequencing of Resistant Clones:

  • Individual resistant cell colonies are isolated and expanded.

  • Total RNA is extracted from the resistant cell clones.

  • The HCV replicon RNA is reverse transcribed into cDNA.

  • The region of interest (e.g., the NS5B coding region for PSI-7409) is amplified by PCR and sequenced to identify amino acid substitutions.

4. Phenotypic Analysis:

  • The identified substitutions are introduced into a wild-type replicon construct using site-directed mutagenesis.[7]

  • The mutant replicon RNA is then transfected into naïve Huh-7 cells.

  • The replication capacity of the mutant replicon is assessed, often by measuring luciferase activity, in the presence of varying concentrations of the antiviral drug.

  • The 50% effective concentration (EC50) is determined and compared to that of the wild-type replicon to calculate the fold-change in resistance.[3]

  • The replication fitness of the mutant replicon is evaluated by comparing its replication level to the wild-type replicon in the absence of the drug.[3]

Visualizations

experimental_workflow cluster_selection Resistance Selection cluster_analysis Analysis start HCV Replicon Cells culture Culture with increasing concentrations of PSI-7409 start->culture selection Selection of Resistant Colonies culture->selection isolation Isolate Resistant Clones selection->isolation sequencing RNA Extraction & Sequencing of NS5B Gene isolation->sequencing mutagenesis Site-Directed Mutagenesis of Wild-Type Replicon sequencing->mutagenesis phenotyping Phenotypic Analysis (EC50 & Fitness) mutagenesis->phenotyping mechanism_of_action cluster_host_cell Hepatocyte cluster_hcv_replication HCV Replication Complex sofosbuvir Sofosbuvir (PSI-7977) psi7409 PSI-7409 (Active Triphosphate) sofosbuvir->psi7409 Metabolism ns5b HCV NS5B Polymerase psi7409->ns5b Inhibition rna_synthesis Viral RNA Synthesis ns5b->rna_synthesis termination Chain Termination ns5b->termination Incorporation of PSI-7409

References

Comparative Efficacy of PSI-7409 Across a Spectrum of Viral Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in-vitro and clinical data provides a comparative overview of the antiviral spectrum of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of PSI-7409's performance against various viral targets and in relation to other antiviral compounds.

PSI-7409, a uridine (B1682114) nucleotide analog, is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), its primary therapeutic target. However, emerging research has explored its activity against a broader range of RNA viruses. This guide synthesizes key quantitative data, outlines experimental methodologies for assessing antiviral efficacy, and provides visual representations of critical pathways and workflows to aid in research and development efforts.

Antiviral Activity of PSI-7409 Against Hepatitis C Virus (HCV)

PSI-7409 demonstrates pan-genotypic activity against HCV by targeting the highly conserved active site of the NS5B polymerase, leading to chain termination of the nascent viral RNA. The in-vitro inhibitory activity of PSI-7409 against various HCV genotypes is summarized below.

HCV GenotypeIC₅₀ (μM)
Genotype 1b1.6[1]
Genotype 2a2.8[1]
Genotype 3a0.7[1]
Genotype 4a2.6[1]

Table 1: In-vitro 50% inhibitory concentration (IC₅₀) of PSI-7409 against HCV NS5B polymerases from different genotypes.

Clinically, the efficacy of sofosbuvir-based regimens is evaluated by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after completion of therapy (SVR12). Combination therapies with other direct-acting antivirals (DAAs) have demonstrated high SVR12 rates across different HCV genotypes.

Treatment RegimenHCV GenotypeSVR12 Rate
Sofosbuvir + VelpatasvirGenotype 394.98% (95% CI: 92.02-97.33%)[2]
Sofosbuvir + DaclatasvirGenotype 496%[3]
Sofosbuvir + LedipasvirGenotype 498%[3]
Sofosbuvir + VelpatasvirEnd-Stage Renal Disease Patients100%[4]
Sofosbuvir + DaclatasvirEnd-Stage Renal Disease Patients100%[4]

Table 2: SVR12 rates from clinical studies of sofosbuvir-based combination therapies for chronic HCV infection.

Expanded Antiviral Spectrum of Sofosbuvir

Recent in-vitro studies have investigated the antiviral activity of sofosbuvir against other RNA viruses, suggesting a broader potential application for this nucleotide analog.

VirusCell LineEC₅₀ / IC₅₀ (μM)
Flaviviruses
Zika Virus (ZIKV)Huh-7~4 (IC₅₀)[5]
Zika Virus (ZIKV)Huh-7 & Jar1 - 5 (EC₅₀)[6]
Zika Virus (ZIKV)BHK-21 & SH-Sy5y0.38 ± 0.03 (IC₅₀ against RdRp)[7]
Coronaviruses
SARS-CoV-2Calu-3Less potent than daclatasvir[8]

Table 3: In-vitro antiviral activity of sofosbuvir against various RNA viruses. EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values are presented.

It is important to note that the antiviral activity of sofosbuvir against viruses other than HCV is cell-line dependent, which may be attributed to differences in the intracellular conversion of sofosbuvir to its active triphosphate form, PSI-7409. For instance, the concentration of the active metabolite was found to be 11-342 times higher in Huh-7 cells compared to Vero and A549 cells, correlating with its anti-ZIKV activity in Huh-7 cells.[5]

Comparative Antiviral Activity

Direct comparative studies provide valuable insights into the relative potency of PSI-7409.

Against Zika Virus:

In a study assessing the inhibition of ZIKV RNA-dependent RNA polymerase activity, the triphosphate form of sofosbuvir (PSI-7409) was compared to ribavirin-triphosphate and AZT-triphosphate.

CompoundIC₅₀ (μM)
Sofosbuvir triphosphate (PSI-7409)0.38 ± 0.03[7]
Ribavirin triphosphate0.21 ± 0.06[7]
AZT triphosphate> 10[7]

Table 4: Comparative IC₅₀ values against ZIKV RNA-dependent RNA polymerase activity.

Against SARS-CoV-2:

While direct EC₅₀ comparisons are limited, research indicates that sofosbuvir-terminated RNA is more resistant to the proofreading exonuclease of SARS-CoV-2 than remdesivir-terminated RNA, suggesting a potential advantage in maintaining antiviral activity.[9][10] Clinical trials have explored sofosbuvir in combination with other agents for COVID-19.[10] In cell culture models of SARS-CoV-2, the EC₅₀ values for favipiravir (B1662787) and remdesivir (B604916) were reported as 61.88 µM and 0.77 µM, respectively, providing a benchmark for potency against this virus.[8]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC₅₀) and Cytotoxicity (CC₅₀) Determination

This protocol outlines a common method for evaluating the efficacy and cytotoxicity of antiviral compounds against HCV using a luciferase reporter replicon system.

1. Cell Seeding:

  • Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene (e.g., Firefly luciferase) in 96-well plates.

  • Incubate the plates to allow for cell adherence.

2. Compound Preparation and Treatment:

  • Prepare serial dilutions of the test compound (e.g., sofosbuvir) in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound.

  • Include appropriate controls: no-drug (vehicle) control and a known HCV inhibitor as a positive control.

3. Incubation:

  • Incubate the plates for a defined period (e.g., 72 hours) to allow for HCV replication and for the compound to exert its effect.

4. Luciferase Assay (EC₅₀ Determination):

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV replication.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

5. Cytotoxicity Assay (CC₅₀ Determination):

  • In a parallel plate with parental Huh-7 cells (without the replicon), treat the cells with the same serial dilutions of the test compound.

  • After the incubation period, assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.

  • Determine the CC₅₀ value from the dose-response curve.

6. Selectivity Index (SI) Calculation:

  • The selectivity index (SI = CC₅₀ / EC₅₀) is calculated to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

1. Reaction Setup:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains recombinant HCV NS5B polymerase, a template/primer (e.g., poly(A)/oligo(U)), ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [³H]UTP or [³²P]CTP), and the test compound at various concentrations.

2. Incubation:

  • The reaction is initiated by the addition of the enzyme or rNTPs and incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for RNA synthesis.

3. Termination and Detection:

  • The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, for example, on a filter membrane.

  • The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.

4. Data Analysis:

  • The percentage of inhibition of polymerase activity is calculated for each compound concentration relative to a no-compound control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the activation pathway of sofosbuvir and a typical experimental workflow for antiviral testing.

Sofosbuvir_Activation_Pathway Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 Intermediate Metabolite Sofosbuvir->Metabolite1 PSI_7976 PSI-7976 (Monophosphate) Metabolite1->PSI_7976 PSI_7409_DP Diphosphate Metabolite PSI_7976->PSI_7409_DP PSI_7409 PSI-7409 (Active Triphosphate) PSI_7409_DP->PSI_7409 HCV_Replication HCV RNA Replication PSI_7409->HCV_Replication Inhibits NS5B Polymerase Chain_Termination Chain Termination

Caption: Intracellular activation pathway of sofosbuvir to its active form, PSI-7409.

Antiviral_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Huh-7 Replicon Cells Prepare_Compounds 2. Prepare Serial Dilutions of Antiviral Compound Add_Compounds 3. Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate 4. Incubate for 72 hours Add_Compounds->Incubate Luciferase_Assay 5. Perform Luciferase Assay Incubate->Luciferase_Assay Cytotoxicity_Assay 6. Perform Cytotoxicity Assay (Parallel Plate) Incubate->Cytotoxicity_Assay Data_Analysis 7. Calculate EC₅₀, CC₅₀, and SI Luciferase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for determining antiviral efficacy and cytotoxicity.

References

A Comparative Guide to PSI-7409 and Other Nucleotide Analog Inhibitors for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PSI-7409, the active triphosphate metabolite of the blockbuster anti-Hepatitis C virus (HCV) drug sofosbuvir (B1194449), with other notable nucleotide analog inhibitors. The focus is on their performance in preclinical antiviral and cytotoxicity assays, supported by experimental data and detailed methodologies to aid in research and development.

Executive Summary

Nucleotide analog inhibitors are a cornerstone of antiviral therapy, targeting the viral RNA-dependent RNA polymerase (RdRp) to disrupt viral replication. This guide delves into the comparative efficacy and safety profiles of several key inhibitors:

  • PSI-7409 (active metabolite of Sofosbuvir): A uridine (B1682114) nucleotide analog that has demonstrated potent, pan-genotypic anti-HCV activity.

  • Remdesivir: An adenosine (B11128) nucleotide analog initially developed for HCV and later repurposed, showing broad-spectrum antiviral activity against viruses like Ebola and SARS-CoV-2.

  • Mericitabine (PSI-6130): A cytidine (B196190) nucleoside analog that was in clinical development for HCV.

  • Balapiravir (B1667718) (R1479): A cytidine nucleoside analog prodrug that was also investigated for HCV treatment.

The data presented herein, summarized from various in vitro studies, highlights the superior potency and selectivity of sofosbuvir (and by extension, its active form PSI-7409) against HCV in comparison to other earlier-generation nucleotide analogs.

Data Presentation: Comparative In Vitro Performance

The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for the selected nucleotide analog inhibitors. A higher SI value indicates a more favorable therapeutic window.

Compound (Prodrug)Active FormTarget Virus (Genotype)EC50 (µM)CC50 (µM)Selectivity Index (SI)
Sofosbuvir PSI-7409 HCV (Genotype 1b)0.092[1]>100[2]>1087
HCV (Genotype 1a)0.04[3]>100[2]>2500
HCV (Genotype 2a)0.05[3]>100[2]>2000
Remdesivir GS-443902SARS-CoV-20.01[4]>20[4]>2000
Mericitabine PSI-6130-TPHCV (Genotype 1b)0.51[5]>98.4[5]>193
HCV (Genotype 1a)0.30[5]>98.4[5]>328
Balapiravir R1479-TPHCV (Genotype 1b)1.28[6]>2000[6]>1562

Note: EC50 and CC50 values can vary depending on the specific cell line, replicon system, and assay conditions used in the study.

Mechanism of Action and Metabolic Activation

Nucleotide analog inhibitors are administered as prodrugs to facilitate cell entry. Once inside the host cell, they undergo a series of enzymatic conversions to their active triphosphate form. This active metabolite then mimics natural nucleotides and is incorporated by the viral RNA-dependent RNA polymerase into the growing viral RNA strand, leading to chain termination and halting viral replication.

Metabolic Activation of Sofosbuvir to PSI-7409

Sofosbuvir undergoes intracellular hydrolysis of its carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate (B1195095) moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form. Subsequent phosphorylations by cellular kinases produce the active triphosphate, PSI-7409.

cluster_0 Extracellular Space cluster_1 Hepatocyte cluster_2 Viral Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite_X Intermediate Metabolite Sofosbuvir_in->Metabolite_X CatA / CES1 PSI_7411 Uridine Monophosphate Analog (PSI-7411) Metabolite_X->PSI_7411 HINT1 PSI_7410 Uridine Diphosphate Analog (PSI-7410) PSI_7411->PSI_7410 UMP-CMPK PSI_7409 Active Triphosphate (PSI-7409) PSI_7410->PSI_7409 NDPK HCV_RdRp HCV NS5B Polymerase PSI_7409->HCV_RdRp Inhibition RNA_Chain Nascent Viral RNA Termination Chain Termination HCV_RdRp->Termination Incorporation of PSI-7409

Metabolic activation pathway of Sofosbuvir to PSI-7409.
Comparative Workflow: Nucleotide Analog Inhibition

The general workflow for the mechanism of action of nucleotide analog inhibitors involves several key steps, from cellular uptake of the prodrug to the termination of viral RNA synthesis.

Prodrug Nucleotide Analog Prodrug (e.g., Sofosbuvir, Remdesivir) Uptake Cellular Uptake Prodrug->Uptake Activation Intracellular Metabolic Activation (Phosphorylation) Uptake->Activation Active_TP Active Triphosphate Metabolite (e.g., PSI-7409) Activation->Active_TP Polymerase Viral RNA-Dependent RNA Polymerase (RdRp) Active_TP->Polymerase Incorporation Incorporation into Nascent Viral RNA Polymerase->Incorporation Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

General workflow of nucleotide analog inhibitor action.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines a common method for determining the EC50 of an antiviral compound using a luciferase-based HCV replicon assay[7][8].

Materials:

  • Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., 0.5 mg/mL G418).

  • Test compound (e.g., Sofosbuvir) and DMSO for vehicle control.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that will maintain logarithmic growth throughout the assay (e.g., 5,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.5%).

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay for CC50 Determination (MTT Assay)

This protocol describes the determination of the CC50 of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[6].

Materials:

  • Huh-7 cells (or other relevant cell line).

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Test compound and DMSO.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay. Include a "no-drug" control.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "no-drug" control. Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression.

Quantification of Intracellular Nucleotide Analog Triphosphates by HPLC-MS/MS

This protocol provides a general method for the extraction and quantification of the active triphosphate form of nucleotide analogs from cultured cells[9].

Materials:

  • Cultured hepatocytes (e.g., primary human hepatocytes or Huh-7 cells).

  • Test compound.

  • Ice-cold 80% methanol (B129727).

  • Ice-cold PBS.

  • Cell scraper.

  • Refrigerated centrifuge.

  • HPLC-MS/MS system.

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentration of the prodrug for various time points.

  • Cell Harvesting: Aspirate the drug-containing medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add ice-cold 80% methanol to the cells and scrape them. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

  • Analysis: Analyze the extracts by HPLC-MS/MS. A standard curve prepared with a known concentration of the triphosphate analog is used for quantification.

Resistance Profiles

A key advantage of many nucleoside/nucleotide inhibitors is their high barrier to resistance. The active site of the viral polymerase is generally highly conserved across genotypes, making it difficult for the virus to develop resistance mutations without compromising its replication fitness.

  • Sofosbuvir/PSI-7409: The S282T substitution in the NS5B polymerase is the primary mutation associated with reduced susceptibility to sofosbuvir. However, this mutation significantly impairs the replication capacity of the virus, and its clinical emergence is rare[5].

  • Mericitabine: Similar to sofosbuvir, the S282T substitution is the main in vitro resistance mutation for mericitabine, and it also reduces viral fitness[5].

  • Balapiravir: Clinical trials with balapiravir did not detect the emergence of resistant HCV variants during short-term therapy.

Conclusion

PSI-7409, as the active form of sofosbuvir, represents a highly effective and selective inhibitor of the HCV NS5B polymerase with a high barrier to resistance. Its favorable preclinical profile, characterized by potent antiviral activity across multiple HCV genotypes and low cytotoxicity, has translated into a highly successful clinical therapy. The comparative data and methodologies presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating the evaluation of novel nucleotide analog inhibitors.

References

Safety Operating Guide

Navigating the Disposal of PSI-7409 Tetrasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedures

The disposal of PSI-7409 tetrasodium (B8768297), like any other laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Classification

Properly classify the waste material. PSI-7409 tetrasodium waste may be considered chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.

Step 2: Segregation and Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

  • The container should be made of a material compatible with the chemical.

Step 3: Labeling

Clearly label the waste container with the following information:

  • "Hazardous Waste" (or as required by your institution)

  • Full Chemical Name: this compound

  • Accumulation Start Date

  • Associated Hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation" - based on the parent compound Sofosbuvir).

Step 4: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 5: Arrange for Pickup and Disposal

Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will ensure the waste is transported to a licensed disposal facility in compliance with all regulatory requirements, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal A Identify PSI-7409 Tetrasodium Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Compatible, Sealable Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container with: - Chemical Name - Hazard Information - Accumulation Date E->F G Store in Designated Hazardous Waste Area F->G H Consult Institutional EHS for Specific Regulations G->H I Schedule Waste Pickup with EHS H->I J Document Waste Disposal I->J

This compound Disposal Workflow

Disclaimer: The information provided in this guide is based on general laboratory safety principles and data from the Safety Data Sheet of the parent compound, Sofosbuvir. Specific disposal requirements may vary depending on your location and institution. Always consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling PSI-7409 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling PSI-7409 tetrasodium (B8768297). Our goal is to be your preferred source for laboratory safety and chemical handling information, ensuring your work is conducted with the utmost safety and efficiency.

Immediate Safety Information

While a specific Safety Data Sheet (SDS) for PSI-7409 tetrasodium is not publicly available, data from its parent compound, Sofosbuvir, and other similar nucleotide analogues like Remdesivir, provide a strong basis for safe handling procedures.[1][2][3][4][5][6][7] PSI-7409 should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][5]

Hazard Identification and Precautionary Statements

Based on analogous compounds, the following hazards should be considered:

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1][5][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)H335: May cause respiratory irritation.[1][3][5]

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash hands and any exposed skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Response:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3][5][7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3][5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol generation.To prevent inhalation of dust or aerosols.

Operational Plans

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a chemical fume hood or other well-ventilated area. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C.[8]

Spill Response Plan

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill using absorbent pads or other suitable materials.

  • Neutralize/Absorb: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_final_step Final Step Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate then Contain Contain Spill Ventilate->Contain then Absorb Absorb Material Contain->Absorb proceed to Collect Collect Waste Absorb->Collect then Decontaminate Decontaminate Area Collect->Decontaminate then Dispose Dispose of Waste Decontaminate->Dispose finally

Caption: Spill Response Workflow for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not dispose of down the drain.

  • Contaminated Materials: All PPE, absorbent materials, and labware that have come into contact with this compound should be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

Disposal_Plan cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal Solid Solid Waste Container Designated Hazardous Waste Container Solid->Container Liquid Liquid Waste Liquid->Container Contaminated Contaminated Materials Contaminated->Container EHS Contact EHS for Pickup Container->EHS Dispose Proper Disposal EHS->Dispose

Caption: Waste Disposal Workflow for this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay (HCV NS5B Polymerase Inhibition)

This protocol outlines a method to determine the inhibitory activity of this compound against Hepatitis C Virus (HCV) NS5B polymerase.

Materials:

  • This compound

  • Recombinant HCV NS5B polymerase (various genotypes)

  • RNA template and primer

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA)

  • Scintillation fluid

  • Filter plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in nuclease-free water. Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, rNTPs (including a radiolabeled rNTP if using a radiometric assay), RNA template/primer, and the desired concentration of this compound.

  • Enzyme Addition: Initiate the reaction by adding the HCV NS5B polymerase to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Radiometric Assay: Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA. Wash the plate to remove unincorporated rNTPs. Add scintillation fluid and measure the radioactivity using a microplate reader.

    • Non-Radiometric Assay: Utilize a fluorescence- or luminescence-based assay that measures the incorporation of a labeled nucleotide or the production of pyrophosphate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control. Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.

Quantitative Data: Published IC₅₀ values for this compound against various HCV NS5B polymerase genotypes are summarized below.[8][9]

HCV GenotypeIC₅₀ (µM)
1b_Con1 1.6
2a_JFH1 2.8
3a 0.7
4a 2.6

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of PSI-7409 as an inhibitor of HCV replication.

Mechanism_of_Action cluster_cellular_process Cellular Process cluster_viral_replication HCV Replication Cycle Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism is converted to PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 NS5B NS5B RNA Polymerase PSI7409->NS5B inhibits HCV_RNA HCV RNA Genome HCV_RNA->NS5B serves as template for Replication Viral RNA Replication NS5B->Replication New_Virions New Virions Replication->New_Virions

Caption: Mechanism of Action of PSI-7409 in Inhibiting HCV Replication.

References

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